Product packaging for 2-Chloro-4-phenylquinoline(Cat. No.:CAS No. 5855-56-1)

2-Chloro-4-phenylquinoline

Cat. No.: B1621219
CAS No.: 5855-56-1
M. Wt: 239.7 g/mol
InChI Key: OBMBUODDCOAJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-4-phenylquinoline is a useful research compound. Its molecular formula is C15H10ClN and its molecular weight is 239.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10ClN B1621219 2-Chloro-4-phenylquinoline CAS No. 5855-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMBUODDCOAJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367975
Record name 2-chloro-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5855-56-1
Record name 2-chloro-4-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Importance of the 2-Chloro-4-phenylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Formation of 2-Chloro-4-phenylquinoline

This guide provides a comprehensive exploration of the synthetic pathways leading to this compound, a pivotal intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to elucidate the underlying chemical principles and mechanistic details that govern the formation of this versatile molecular scaffold. We will dissect the most prominent synthetic strategies, offering field-proven insights into experimental choices and providing a self-validating framework for laboratory application.

The quinoline ring system is a privileged structure in drug discovery, appearing in a vast array of therapeutic agents with activities spanning anticancer, antimalarial, antibacterial, and anti-inflammatory domains.[1] The specific derivative, this compound, serves as a highly valuable and versatile synthetic intermediate.[2] Its utility stems from the strategic placement of its functional groups:

  • The 2-Chloro Substituent: This position is activated for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of nucleophiles (e.g., amines, thiols, alcohols). This reactivity is fundamental to building molecular complexity and generating libraries of novel compounds. For instance, reaction with hydrazine hydrate is a key step in the synthesis of alprazolam.[3][4]

  • The 4-Phenyl Group: This bulky aromatic substituent influences the molecule's conformation and provides a vector for modifying steric and electronic properties, which is crucial for tuning interactions with biological targets.

  • The Quinoline Core: The heterocyclic nitrogen atom can be quaternized or involved in hydrogen bonding, further modulating the compound's physicochemical properties.

Understanding the mechanisms of its formation is paramount for optimizing synthesis, controlling impurity profiles, and designing efficient routes to novel derivatives.

Mechanistic Pathways to this compound

The synthesis of this compound is not typically achieved through a single named reaction but rather through a multi-step sequence or a direct cyclization/chlorination strategy. We will explore the two most authoritative and industrially relevant approaches: the synthesis via a 4-hydroxyquinoline intermediate (Conrad-Limpach) followed by chlorination, and the direct formation using the Vilsmeier-Haack reaction.

Pathway A: Conrad-Limpach Synthesis and Subsequent Chlorination

This is a robust and classical two-stage approach. The first stage builds the core 4-hydroxy-2-phenylquinoline structure, which is then converted to the target chloro-derivative.

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[5][6] To achieve the desired 2-phenyl substitution, the required reactants are aniline and ethyl benzoylacetate .

The reaction proceeds through two distinct thermal phases: an initial low-temperature condensation to form an enamine intermediate, followed by a high-temperature cyclization.

Mechanism:

  • Nucleophilic Attack & Condensation: The reaction initiates with the nucleophilic attack of the aniline nitrogen onto the more electrophilic ketone carbonyl of ethyl benzoylacetate. This is followed by dehydration to yield a stable β-aminoacrylate (an enamine) intermediate. This step is typically performed at moderate temperatures (~140-160 °C).

  • Thermal Electrocyclization: The critical, rate-determining step requires high temperatures, often exceeding 250°C.[7] At this temperature, a 6-pi electrocyclization occurs, involving the enamine and the phenyl ring of the original aniline.

  • Aromatization: The cyclized intermediate rapidly eliminates ethanol to achieve an aromatic quinoline ring system, yielding the thermodynamically stable 4-hydroxy-2-phenylquinoline product.[8] This product exists in a tautomeric equilibrium, predominantly favoring the 4-quinolone form.[5]

Causality Behind Experimental Choices:

  • Reactant Choice: The selection of ethyl benzoylacetate is non-negotiable as it provides both the C2-phenyl group and the necessary carbonyl framework for cyclization.

  • Temperature Control: The two-stage temperature profile is critical. If the initial condensation is run at too high a temperature, the alternative Knorr quinoline synthesis can occur, where the aniline attacks the less reactive ester carbonyl, leading to the isomeric 2-hydroxy-4-phenylquinoline.[5]

  • Solvent: While early procedures were solvent-free, yields are dramatically improved by using a high-boiling, inert solvent like mineral oil or diphenyl ether.[7] The solvent ensures uniform heat transfer and prevents decomposition at the required high temperatures for cyclization.

Diagram of Conrad-Limpach Mechanism:

Conrad_Limpach Conrad-Limpach Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Aniline Aniline Enamine β-Aminoacrylate (Enamine Intermediate) Aniline->Enamine + EBA - H₂O (~140°C) EBA Ethyl Benzoylacetate EBA->Enamine Cyclized Cyclized Intermediate Enamine->Cyclized Heat (~250°C) Electrocyclization (Rate-Determining) Product 4-Hydroxy-2-phenylquinoline (4-Quinolone Tautomer) Cyclized->Product - EtOH Aromatization

Caption: Mechanism of the Conrad-Limpach synthesis.

The conversion of the 4-hydroxyquinoline (or 4-quinolone) to the 2-chloro derivative is a standard transformation using a potent chlorinating agent, most commonly phosphoryl chloride (POCl₃) , often in the presence of a base like N,N-dimethylaniline or with excess POCl₃ serving as the solvent.

Mechanism:

  • Activation of the Hydroxyl Group: The oxygen atom of the 4-quinolone tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃.

  • Formation of a Phosphate Ester: This attack forms a chlorophosphate ester intermediate, which is an excellent leaving group.

  • Nucleophilic Attack by Chloride: A chloride ion (from POCl₃) then performs a nucleophilic attack at the C4 position of the quinoline ring.

  • Elimination and Product Formation: The attack leads to the elimination of the dichlorophosphate group and regeneration of the aromatic system, yielding this compound. Note: While the primary product from this specific precursor is 4-chloro-2-phenylquinoline, the general mechanism applies to chlorinating hydroxyquinolines. To obtain the target this compound, one would start with a 2-hydroxy-4-phenylquinoline, typically synthesized via the Knorr reaction. For the purpose of this guide on the target molecule, we will describe the direct Vilsmeier-Haack approach next, which is more direct.

Pathway B: Direct Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and efficient method for the one-pot synthesis of 2-chloro-3-formylquinolines directly from readily available N-arylacetamides.[9] This reaction uniquely combines cyclization and chlorination into a single synthetic operation. To obtain the target this compound, a modified substrate, N-phenylcinnamamide , is required.

Reactants:

  • Substrate: N-phenylcinnamamide (Acetanilide derivative with a phenyl group at the beta-position of the acyl chain).

  • Vilsmeier Reagent: Formed in situ from a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) .

Mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.

  • Electrophilic Attack: The electron-rich double bond of the cinnamoyl group in N-phenylcinnamamide attacks the electrophilic carbon of the Vilsmeier reagent.

  • Intramolecular Cyclization (Electrophilic Aromatic Substitution): The resulting intermediate undergoes an intramolecular electrophilic attack from the activated acyl chain onto the ortho-position of the aniline ring. This is a Friedel-Crafts-type acylation that forms the new six-membered ring.

  • Dehydration and Chlorination: The POCl₃ present in the reaction mixture facilitates dehydration to form the fully aromatic quinoline ring. Concurrently, the hydroxyl group that forms at the C2 position is immediately converted to the chloro group via the same mechanism described in Pathway A (Stage 2).

  • Hydrolysis: The reaction is quenched with water or a mild base to hydrolyze the remaining iminium species, yielding the final this compound product.

Self-Validating System:

The Vilsmeier-Haack reaction is inherently self-validating. The formation of the characteristic deep red/orange color upon mixing DMF and POCl₃ is a visual confirmation of reagent formation. The reaction progress can be monitored by TLC, and the final product's identity is confirmed by standard analytical techniques (NMR, MS), where the presence of the chloro-substituent and the quinoline core is unambiguous.

Diagram of Vilsmeier-Haack Mechanism:

Vilsmeier_Haack Vilsmeier-Haack Cyclization cluster_reactants Reagent Formation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate1 Electrophilic Attack Intermediate Vilsmeier->Intermediate1 Electrophilic Attack Substrate N-Phenylcinnamamide Substrate->Intermediate1 Cyclized Cyclized Dihydroquinoline Intermediate Intermediate1->Cyclized Intramolecular Cyclization (EAS) Product This compound Cyclized->Product Dehydration & Chlorination (POCl₃)

Caption: One-pot formation via the Vilsmeier-Haack reaction.

Experimental Protocols and Data

The following protocols are generalized representations based on established literature procedures.[7][10][11] Researchers must adapt these to their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of 4-Hydroxy-2-phenylquinoline (Conrad-Limpach)
  • Condensation: In a round-bottom flask, combine equimolar amounts of freshly distilled aniline and ethyl benzoylacetate.

  • Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated H₂SO₄).

  • Heat the mixture to 140-150°C for 2 hours. Water will be evolved during this step.

  • Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to 250-260°C and maintain this temperature for 1 hour. Ethanol will distill off during this period.

  • Work-up: Cool the reaction mixture. Add hexane or toluene to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with hexane, and recrystallize from ethanol or acetic acid to yield pure 4-hydroxy-2-phenylquinoline.

Protocol 2: Synthesis of this compound (Vilsmeier-Haack)
  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3 eq.) to 0-5°C.

  • Add phosphoryl chloride (POCl₃, 5-10 eq.) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction: Add N-phenylcinnamamide (1 eq.) portion-wise to the cold Vilsmeier reagent.

  • Once the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90°C for 4-6 hours. Monitor the reaction progress by TLC.[10]

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Reaction PathwayKey ReactantsTypical ConditionsTypical YieldKey Advantages
Conrad-Limpach + Chlorination Aniline, Ethyl Benzoylacetate, POCl₃Stage 1: ~140°C then ~250°C; Stage 2: Reflux in POCl₃60-80% (over 2 steps)Robust, well-established, avoids complex reagents.
Vilsmeier-Haack N-phenylcinnamamide, POCl₃, DMF0°C then 80-90°C70-90%One-pot, highly efficient, direct formation of the chloro-derivative.[9]

Conclusion

The formation of this compound is a testament to the power and elegance of classical and modern organic synthesis. The two-step Conrad-Limpach/chlorination sequence offers a reliable, albeit lengthy, route grounded in fundamental reaction mechanisms. In contrast, the Vilsmeier-Haack cyclization provides a more sophisticated and atom-economical one-pot strategy that directly furnishes the desired chlorinated scaffold. The choice between these pathways depends on the availability of starting materials, scalability requirements, and the desired substitution pattern on the quinoline core. A thorough understanding of the underlying mechanisms—from electrophilic attack to thermal electrocyclization—empowers the medicinal or materials chemist to not only replicate these syntheses but to innovate upon them, pushing the boundaries of drug discovery and materials science.

References

Spectroscopic Blueprint of 2-Chloro-4-phenylquinoline: A Predictive and In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic signature of 2-Chloro-4-phenylquinoline. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from closely related structural analogs to construct a reliable and scientifically grounded predictive blueprint. By dissecting the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this guide offers researchers a robust framework for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The precise arrangement of the chloro and phenyl substituents on the quinoline core dictates its physicochemical properties and biological activity. Therefore, unambiguous structural confirmation through spectroscopic methods is a cornerstone of any research involving this compound.

This guide addresses a notable gap in the readily accessible scientific literature: a consolidated source of experimental spectroscopic data for this compound (CAS No. 5855-56-1)[1]. To overcome this, we will employ a predictive approach, grounded in the empirical data of structural analogs such as 2-chloroquinoline and various phenyl-substituted quinolines. This methodology not only provides a valuable predictive tool but also reinforces the fundamental principles of spectroscopic interpretation.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The structure of this compound, with the conventional numbering system for the quinoline ring, is presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring NMR spectra of quinoline derivatives is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard 1D ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments are crucial for correlating protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) experiments will reveal long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, corresponding to the protons on the quinoline and phenyl rings. The presence of the electron-withdrawing chlorine atom at C2 and the phenyl group at C4 will significantly influence the chemical shifts.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale for Prediction
H37.5 - 7.7sThe absence of a proton at C2 and C4 will result in a singlet for H3. The electron-withdrawing effect of the adjacent chlorine and the ring current of the phenyl group will shift it downfield compared to unsubstituted quinoline.
H58.2 - 8.4dH5 is a peri-proton to the C4-phenyl group, and its chemical shift will be significantly influenced by the steric compression and anisotropic effect of the phenyl ring, leading to a downfield shift. It will be a doublet due to coupling with H6.
H67.6 - 7.8tCoupled to H5 and H7, appearing as a triplet (or doublet of doublets).
H77.8 - 8.0tCoupled to H6 and H8, appearing as a triplet (or doublet of doublets).
H88.0 - 8.2dH8 is deshielded by the nitrogen atom and will appear as a doublet due to coupling with H7.
H2'/H6'7.4 - 7.6mProtons on the phenyl ring.
H3'/H4'/H5'7.4 - 7.6mProtons on the phenyl ring.

Predictions are based on analysis of similar structures and substituent effects.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the resonance effects within the aromatic system.

Carbon Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C2150 - 152Attached to an electronegative chlorine and nitrogen, resulting in a significant downfield shift.
C3122 - 124Shielded relative to C2 and C4.
C4148 - 150Attached to the phenyl group and deshielded by the nitrogen, leading to a downfield shift.
C4a128 - 130Quaternary carbon at the ring junction.
C5129 - 131Aromatic CH.
C6127 - 129Aromatic CH.
C7130 - 132Aromatic CH.
C8128 - 130Aromatic CH.
C8a147 - 149Quaternary carbon attached to nitrogen.
C1'138 - 140Quaternary carbon of the phenyl ring attached to the quinoline.
C2'/C6'128 - 130Aromatic CH of the phenyl ring.
C3'/C5'129 - 131Aromatic CH of the phenyl ring.
C4'128 - 130Aromatic CH of the phenyl ring.

Predictions are based on analysis of similar structures and substituent effects.

Infrared (IR) Spectroscopy: Key Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be complex in the fingerprint region, but several characteristic bands can be predicted.

Frequency Range (cm⁻¹) Vibration Expected Intensity
3100 - 3000Aromatic C-H stretchMedium to Weak
1600 - 1585, 1500 - 1400C=C and C=N stretching in the aromatic ringsMedium to Strong
~830C-Cl stretchStrong
770 - 730 and 710 - 690C-H out-of-plane bending for the phenyl groupStrong

Mass Spectrometry: Fragmentation and Molecular Ion

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol for Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule, especially when coupled with liquid chromatography. Electron Ionization (EI) can also be used, often with gas chromatography.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain an accurate mass of the molecular ion, which can be used to confirm the elemental composition.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The nominal molecular weight of this compound (C₁₅H₁₀ClN) is approximately 239.05 g/mol [1]. High-resolution mass spectrometry would be expected to yield a value very close to the calculated exact mass.

  • Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. There will be an M⁺ peak and an M+2 peak with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

  • Fragmentation: Under EI conditions, common fragmentation pathways for quinolines involve the loss of HCN from the quinoline ring. The phenyl and chloro substituents will also influence the fragmentation pattern.

Integrated Spectroscopic Workflow for Structural Confirmation

The definitive structural confirmation of this compound requires a synergistic approach, integrating data from all the spectroscopic techniques discussed.

Figure 2. Integrated Spectroscopic Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Interpretation Predictive Analysis & Comparison with Analogs MS->Interpretation IR->Interpretation NMR->Interpretation Confirmation Structural Confirmation Interpretation->Confirmation

References

Crystal Structure of 2-Chloro-4-phenylquinoline: A Technical Guide to Synthesis, Analysis, and Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the synthesis and crystal structure analysis of 2-Chloro-4-phenylquinoline. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of data to explain the causal relationships between synthetic choices, crystallization methodologies, and the resulting three-dimensional molecular and supramolecular structures. By grounding our analysis in field-proven protocols and authoritative data, we aim to provide a self-validating framework for the structural elucidation of this important heterocyclic scaffold.

Introduction: The Quinoline Scaffold in Modern Research

The quinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities, including anticancer and antimicrobial properties.[1] The precise three-dimensional arrangement of atoms and the intermolecular forces that govern crystal packing are critical determinants of a compound's physicochemical properties, such as solubility, stability, and bioavailability. Therefore, single-crystal X-ray diffraction stands as the definitive method for elucidating this architecture, providing unequivocal proof of structure and invaluable insights for rational drug design.[1]

This guide will use a representative analogue, Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate , for which detailed crystallographic data is publicly available, to illustrate the complete workflow from synthesis to in-depth structural analysis. The principles and techniques described are directly applicable to the titular compound, this compound.

Synthesis and Crystallization: From Reactants to Diffraction-Quality Crystals

The journey to structural analysis begins with the chemical synthesis of the target molecule, followed by the meticulous process of growing single crystals suitable for X-ray diffraction. The chosen synthetic route must be robust, and the crystallization technique must promote slow, ordered growth.

Synthetic Protocol: Modified Friedländer Annulation

A versatile and common method for constructing the quinoline core is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. The following protocol is adapted from established methodologies for creating substituted 4-phenylquinolines.

Experimental Protocol: Synthesis of a this compound Analogue

  • Reaction Setup: To a solution of 5-chloro-2-aminobenzophenone (2.31 g, 10 mmol) in ethanol (50 mL), add ethyl acetoacetate (1.30 g, 10 mmol).

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (0.2 mL) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature. A precipitate will form. Filter the solid product and wash thoroughly with cold ethanol to remove unreacted starting materials.

  • Chlorination: The resulting quinolone intermediate is then chlorinated. Suspend the dried solid in an excess of phosphorus oxychloride (POCl₃) and heat at 110 °C for 4 hours.

  • Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize with a saturated sodium bicarbonate solution until effervescence ceases. The crude 2-chloro derivative will precipitate.

  • Purification: Filter the solid, wash with copious amounts of water, and dry under vacuum. Recrystallize the crude product from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the purified this compound analogue.

Causality: The Friedländer synthesis is chosen for its efficiency in forming the quinoline ring system from readily available precursors. The subsequent chlorination using POCl₃ is a standard and highly effective method for converting 2-quinolones into the more reactive 2-chloroquinolines, which are valuable intermediates for further functionalization.

Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step. The slow evaporation technique is a reliable method for compounds soluble in common organic solvents.

Protocol: Crystallization by Slow Evaporation

  • Dissolution: Dissolve the purified compound (approx. 25 mg) in a minimum amount of a suitable solvent (e.g., ethyl acetate or acetone) in a clean vial. Gentle warming may be necessary.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once well-formed, block-like crystals appear, carefully harvest them using a spatula or loop.

Workflow for Crystal Structure Determination

The process of determining a crystal structure is a systematic workflow involving data collection, structure solution, and refinement.

G cluster_synthesis Synthesis & Crystallization cluster_xray X-Ray Diffraction cluster_analysis Structure Solution & Analysis Synthesis Chemical Synthesis Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth Mount Mount Crystal CrystalGrowth->Mount DataCollection Data Collection (Diffractometer) Mount->DataCollection DataProcessing Data Processing (Integration & Scaling) DataCollection->DataProcessing Solve Structure Solution (e.g., SHELXT) DataProcessing->Solve Refine Structure Refinement (e.g., SHELXL) Solve->Refine Validate Validation & Analysis (e.g., PLATON, CCDC) Refine->Validate FinalStructure FinalStructure Validate->FinalStructure

Caption: Workflow from synthesis to final structural validation.

Crystal Structure Analysis: A Case Study

We will now examine the crystal structure of Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate , a close analogue of the topic compound. The analysis reveals key details about its molecular geometry and the non-covalent interactions that dictate its crystal packing.[2]

Crystal Data and Structure Refinement

The fundamental parameters describing the crystal lattice and the data refinement process are summarized below. This information is critical for assessing the quality of the crystallographic experiment.

ParameterValue
Empirical Formula C₁₈H₁₄ClNO₂
Formula Weight 311.75
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.828 (5)
b (Å) 7.535 (4)
c (Å) 18.829 (5)
β (°) 94.369 (5)
Volume (ų) 1531.8 (12)
Z 4
Temperature (K) 293
Radiation (Å) Mo Kα (λ = 0.71073)
Final R indices [I>2σ(I)] R1 = 0.034, wR2 = 0.100
Data Source Sundar et al. (2010)[2]

Trustworthiness: A low R1 value (typically < 0.05 for publication-quality structures) indicates a good agreement between the calculated structural model and the experimental X-ray diffraction data, confirming the reliability of the determined structure.

Molecular Structure and Conformation

The analysis of the molecular structure reveals a nearly planar quinoline ring system.[2] However, significant steric hindrance between the substituents forces the phenyl ring at the 4-position to be twisted out of the plane of the quinoline core. In this specific analogue, the dihedral angle between the quinoline plane and the phenyl ring is 57.5°.[2] This non-planar conformation is a critical structural feature that will influence how the molecule can interact with biological targets like enzyme active sites.

Table of Selected Bond Lengths and Angles

Bond/AngleValue (Å / °)Standard Value (Å / °)
C-Cl1.741 (2)~1.74
C4-C(Phenyl)1.492 (3)~1.49
N1-C2-C3-C4-0.6 (3)N/A (Torsion Angle)
C9-C4-C(Phenyl)-C(ortho)57.5 (1)N/A (Dihedral Angle)

Data derived from Sundar et al. (2010)[2]

Supramolecular Assembly and Intermolecular Interactions

Beyond the individual molecule, crystal engineering focuses on understanding the "supramolecular synthons"—the characteristic patterns of intermolecular interactions that build the crystal lattice.[3] In chloroquinoline derivatives, interactions involving the chlorine atom and aromatic π-systems are often dominant.[4]

In the crystal packing of this analogue, the primary organizing force is a weak but structurally significant C–H···π interaction .[2] Specifically, a hydrogen atom from a methyl group on one molecule forms a non-covalent bond with the electron-rich π-cloud of the phenyl ring on an adjacent molecule. These interactions link the molecules into chains, which then pack to form the three-dimensional crystal.

G cluster_packing Crystal Packing Motif mol1 Molecule A Quinoline Core Phenyl Ring (π-system) mol2 Molecule B Methyl Group (C-H donor) mol2:head->mol1:head C-H···π Interaction

Caption: Key C–H···π interaction stabilizing the crystal lattice.

The absence of strong hydrogen bonds (like O-H···N or N-H···N) elevates the importance of these weaker forces. The chlorine atom, while not engaged in classical halogen bonding in this specific structure, contributes to the overall electrostatic potential of the molecule and influences the crystal packing through dipole-dipole and van der Waals forces.

Implications for Drug Design and Materials Science

The structural data obtained provides critical insights for applied research:

  • Rational Drug Design: The determined 3D structure serves as a precise blueprint for computational docking studies. The twisted conformation of the phenyl group defines a specific molecular shape that must be accommodated by a target receptor. Understanding the key intermolecular interactions (C-H···π) that stabilize the solid state can also inform the design of ligands that mimic these interactions to achieve high binding affinity. Quinolines are known to be key intermediates for inhibitors of pathways like PI3K/AKT/mTOR, which are crucial in cancer therapy.[5][6]

  • Materials Science: Crystal packing, dictated by non-covalent interactions, determines material properties like melting point, hardness, and even optical properties. By understanding the synthons that control the assembly of this compound, scientists can design new co-crystals or polymorphs with tailored physical characteristics.

Conclusion

The crystal structure analysis of this compound and its analogues provides a definitive picture of its molecular architecture and the subtle, non-covalent forces that govern its assembly in the solid state. The workflow—encompassing rational synthesis, meticulous crystallization, and high-resolution X-ray diffraction—is a powerful paradigm in modern chemistry. The resulting structural insights are not merely academic; they are foundational for the development of new therapeutics and advanced materials, demonstrating the essential role of crystallography in translating molecular concepts into functional applications.

References

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-4-phenylquinoline: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the synthesis of 2-chloro-4-phenylquinoline, intended for researchers, scientists, and drug development professionals.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal scaffold in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of a diverse array of bioactive molecules and functional materials. This technical guide provides an in-depth exploration of the primary synthetic routes to this important compound, with a focus on the selection of starting materials and the rationale behind the experimental choices. We will delve into the mechanistic underpinnings of the Conrad-Limpach, Doebner-von Miller, and modern cross-coupling strategies, offering detailed, field-proven protocols and data-driven insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of the this compound Moiety

The quinoline ring system is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. The introduction of a chlorine atom at the 2-position and a phenyl group at the 4-position creates a versatile building block, this compound. The chlorine atom acts as a convenient leaving group for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups. The phenyl group at the 4-position often plays a crucial role in modulating the pharmacological activity and physicochemical properties of the final compounds. Consequently, efficient and scalable access to this compound is of paramount importance for the advancement of numerous research and development programs.

Retrosynthetic Analysis: Deconstructing this compound

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections and corresponding starting materials. The most common strategies involve the formation of the quinoline core followed by chlorination, or the direct construction of the chloroquinoline ring system.

G This compound This compound Disconnection_A C2-Cl bond formation This compound->Disconnection_A Disconnection_B Quinoline ring formation This compound->Disconnection_B 4-Phenylquinolin-2(1H)-one 4-Phenylquinolin-2(1H)-one Disconnection_A->4-Phenylquinolin-2(1H)-one Chlorination Aniline Aniline Disconnection_B->Aniline Ethyl benzoylacetate Ethyl benzoylacetate Disconnection_B->Ethyl benzoylacetate Benzaldehyde Benzaldehyde Disconnection_B->Benzaldehyde Aniline_B Aniline Disconnection_B->Aniline_B Pyruvic acid Pyruvic acid Disconnection_B->Pyruvic acid 4-Phenylquinolin-2(1H)-one->Disconnection_B G cluster_0 Conrad-Limpach Synthesis cluster_1 Chlorination Aniline Aniline Intermediate Ethyl 3-anilino-3-phenylacrylate Aniline->Intermediate + Ethyl Benzoylacetate (p-TsOH, Toluene, Reflux) EtBenzoylacetate Ethyl Benzoylacetate EtBenzoylacetate->Intermediate Quinolinone 4-Phenylquinolin-2(1H)-one Intermediate->Quinolinone Thermal Cyclization (Diphenyl ether, 250-260 °C) FinalProduct This compound Quinolinone->FinalProduct + POCl₃ (Reflux) POCl3 POCl₃ POCl3->FinalProduct

Navigating the Solubility Landscape of 2-Chloro-4-phenylquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Scientists and Drug Development Professionals on the Solubility of a Key Synthetic Intermediate

Foreword

As a Senior Application Scientist, I've witnessed firsthand the critical role that fundamental physicochemical properties, such as solubility, play in the journey of a molecule from a laboratory curiosity to a potential therapeutic agent. The quinoline scaffold, a privileged structure in medicinal chemistry, continues to yield compounds of significant interest. Among these, 2-chloro-4-phenylquinoline serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. However, a comprehensive, publicly available dataset on its solubility in common organic solvents is notably absent. This guide is designed to fill that void, not by presenting a table of pre-existing data, but by empowering researchers with the foundational knowledge and practical methodologies to determine and understand the solubility of this compound in their own laboratory settings. Our focus here is on the "why" and "how"—the causal relationships behind solubility phenomena and the self-validating experimental protocols to accurately measure them.

The Molecular Profile of this compound: A Precursor to Understanding its Solubility

This compound is a heterocyclic aromatic compound with the molecular formula C₁₅H₁₀ClN. Its structure, featuring a quinoline core substituted with a chloro group at the 2-position and a phenyl group at the 4-position, dictates its physicochemical behavior.

  • The Quinoline Core: The bicyclic aromatic system of quinoline contributes to its relatively nonpolar and hydrophobic character.

  • The Phenyl Substituent: The phenyl group further enhances the molecule's lipophilicity, favoring interactions with nonpolar organic solvents.

  • The Chloro Group: The electronegative chlorine atom introduces a degree of polarity to the molecule, but its overall impact is often outweighed by the larger nonpolar regions.

Based on this structure, we can infer a general solubility profile. This compound is expected to exhibit poor solubility in water and other highly polar protic solvents. Conversely, it is likely to be more soluble in organic solvents of moderate to low polarity.[1] The principle of "like dissolves like" is a foundational concept here; solvents with similar polarity to the solute will be more effective at dissolving it.

Theoretical Framework: The Energetics of Dissolution

Solubility is governed by the free energy change of the dissolution process, which involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For a solid to dissolve, the energy released from the formation of solute-solvent bonds must be sufficient to overcome the lattice energy of the solid (solute-solute interactions) and the cohesive forces of the solvent (solvent-solvent interactions).

The polarity of both the solute and the solvent is a key determinant in this energy balance.[2] The presence of the nitrogen atom in the quinoline ring allows for potential hydrogen bonding with protic solvents, although the steric hindrance from the adjacent phenyl group and the overall hydrophobicity of the molecule may limit these interactions.

Qualitative Solubility Assessment: A Practical First Step

Before embarking on quantitative measurements, a qualitative assessment can provide valuable insights and guide solvent selection for further experiments. This can be achieved through simple test tube experiments.

Experimental Protocol for Qualitative Solubility Determination
  • Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a series of clean, dry test tubes.

  • Solvent Addition: To each test tube, add a small volume (e.g., 0.5 mL) of a different organic solvent. A range of solvents with varying polarities should be tested (see table below for suggestions).

  • Observation at Room Temperature: Vigorously agitate the mixture at room temperature for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.

  • Heating: If the solid does not dissolve at room temperature, gently heat the mixture in a water bath. Observe and record any changes in solubility.

  • Cooling: If the solid dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath. Observe for any precipitation or crystallization, which can provide information for recrystallization procedures.

Table 1: Suggested Organic Solvents for Qualitative Solubility Testing

Solvent ClassExample SolventsExpected Qualitative Solubility of this compound
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileLikely to be soluble, especially with heating.
Polar Protic Methanol, Ethanol, IsopropanolPotentially sparingly soluble to soluble, likely increasing with heat.
Nonpolar Aprotic Toluene, Dichloromethane, ChloroformLikely to be soluble.
Nonpolar Hexane, CyclohexaneLikely to be sparingly soluble or insoluble.

Quantitative Solubility Determination: The Gravimetric Method

For many applications in drug development and process chemistry, quantitative solubility data is essential. The gravimetric method, while traditional, is a robust and reliable technique for determining the equilibrium solubility of a compound.

Experimental Protocol for Gravimetric Solubility Determination

This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and accurate measurement.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Accurately weigh excess this compound into a vial. prep2 Add a known volume of the selected organic solvent. prep1->prep2 prep3 Seal the vial tightly to prevent solvent evaporation. prep2->prep3 equil1 Place the vial in a temperature-controlled shaker or stirrer. prep3->equil1 equil2 Agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. equil1->equil2 sep1 Allow the vial to stand undisturbed for several hours for the excess solid to settle. equil2->sep1 sep2 Carefully withdraw a known volume of the supernatant using a pre-warmed or solvent-rinsed syringe. sep1->sep2 sep3 Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. sep2->sep3 anal1 Accurately weigh the vial containing the filtered saturated solution. sep3->anal1 anal2 Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature. anal1->anal2 anal3 Weigh the vial containing the dried solute. anal2->anal3 anal4 Calculate the solubility. anal3->anal4

Caption: Experimental workflow for the gravimetric determination of solubility.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of filtered solution (L))

It is crucial to perform this experiment in triplicate to ensure the reproducibility of the results.

Recrystallization: Leveraging Solubility for Purification

The differential solubility of a compound in a solvent at different temperatures is the basis for purification by recrystallization.[3] For this compound, solvents in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures are ideal for recrystallization. Ethanol and methanol are often good candidates for the recrystallization of quinoline derivatives.[4][5]

General Recrystallization Protocol

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation and Drying diss1 Place the crude this compound in an Erlenmeyer flask. diss2 Add a minimal amount of the chosen solvent. diss1->diss2 diss3 Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved. diss2->diss3 filt1 If insoluble impurities are present, perform a hot gravity filtration. diss3->filt1 cryst1 Allow the hot, clear solution to cool slowly to room temperature. diss3->cryst1 filt1->cryst1 cryst2 Further cool the solution in an ice bath to maximize crystal formation. cryst1->cryst2 iso1 Collect the crystals by vacuum filtration. cryst2->iso1 iso2 Wash the crystals with a small amount of cold solvent. iso1->iso2 iso3 Dry the crystals in a vacuum oven. iso2->iso3

Caption: A generalized workflow for the purification of this compound by recrystallization.

Safety and Handling Considerations

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion: Empowering Informed Research

While a definitive, quantitative solubility profile for this compound in a wide range of organic solvents remains to be publicly documented, this guide provides the theoretical foundation and practical, self-validating protocols for researchers to generate this critical data. By understanding the interplay of molecular structure and solvent properties, and by employing robust experimental techniques, scientists and drug development professionals can confidently navigate the solubility landscape of this important synthetic intermediate, paving the way for its effective use in the synthesis of novel and potentially life-saving molecules.

References

A Theoretical and Computational Guide to the Electronic Structure of 2-Chloro-4-phenylquinoline: Implications for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its electronic properties, which in turn dictates its biological activity. This technical guide provides an in-depth theoretical framework for understanding the electronic structure of 2-Chloro-4-phenylquinoline, a derivative of significant interest in drug discovery. By leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we will explore the molecule's geometric optimization, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and predicted spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to elucidate the structure-activity relationships of novel quinoline-based compounds.

Introduction: The Significance of Quinoline Derivatives in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery due to its presence in numerous natural products and synthetic compounds with a wide range of biological activities.[1] Quinoline derivatives have demonstrated efficacy as antibacterial, antimalarial, anticancer, and anti-inflammatory agents.[1][2][3] The introduction of various substituents onto the quinoline core allows for the modulation of its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and electronic distribution, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

The subject of this guide, this compound, incorporates two key functional groups: a chloro substituent at the 2-position and a phenyl group at the 4-position. The electron-withdrawing nature of the chlorine atom and the steric and electronic influence of the phenyl ring are expected to significantly impact the molecule's electronic structure and, consequently, its reactivity and potential for biological interactions. Understanding these electronic effects at a quantum mechanical level is crucial for rational drug design and the development of novel therapeutic agents.

Theoretical Methodology: A Computational Chemist's Toolkit

To rigorously investigate the electronic structure of this compound, a multi-faceted computational approach is employed. Density Functional Theory (DFT) has emerged as a powerful and widely used method for its favorable balance between accuracy and computational cost in studying molecular systems.[1][4][5]

Geometric Optimization

The first and most critical step in any computational analysis is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, where the total electronic energy of the molecule is minimized with respect to the positions of its atoms. A commonly employed and reliable method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p).[1][6] This level of theory provides a robust description of the electron correlation and polarization effects necessary for accurate geometric parameters.

Experimental Protocol: Geometry Optimization Workflow

  • Input Structure Generation: Construct the 2D structure of this compound using a molecular editor.

  • Initial 3D Conversion: Convert the 2D structure to an initial 3D conformation.

  • Computational Setup:

    • Select the DFT method: B3LYP.

    • Choose the basis set: 6-311++G(d,p).

    • Specify the task: Geometry Optimization.

  • Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Verification: Confirm that the optimization has converged to a true energy minimum by checking for the absence of imaginary vibrational frequencies.

graph TD; A[2D Structure of this compound] --> B{Initial 3D Conformation}; B --> C{DFT Calculation Setup Method: B3LYP Basis Set: 6-311++G(d,p)}; C --> D[Geometry Optimization]; D --> E{Frequency Calculation}; E --> F[Optimized 3D Structure]; subgraph Verification E -- No Imaginary Frequencies --> G[Validation: True Minimum]; end

Figure 1: Workflow for the geometry optimization of this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[7] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity.[7][8]

These frontier orbitals provide insights into:

  • Electron Donating/Accepting Capabilities: The spatial distribution of HOMO and LUMO indicates the regions of the molecule most likely to participate in nucleophilic and electrophilic attacks, respectively.

  • Chemical Reactivity: The HOMO-LUMO gap can be correlated with the molecule's kinetic stability.[7]

  • Electronic Transitions: The energy difference between these orbitals is related to the lowest energy electronic excitation, which can be probed by UV-Visible spectroscopy.[9]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded to represent different electrostatic potential values:

  • Red/Yellow: Regions of negative potential, indicating electron-rich areas that are susceptible to electrophilic attack.

  • Blue: Regions of positive potential, indicating electron-deficient areas that are prone to nucleophilic attack.

  • Green: Regions of neutral potential.

For this compound, the MEP surface is expected to show a negative potential around the nitrogen atom of the quinoline ring and a positive potential around the hydrogen atoms. The presence of the chlorine atom will likely introduce a region of localized negative potential.

Predicted Electronic Properties of this compound

Based on theoretical studies of similar quinoline derivatives, we can predict the key electronic characteristics of this compound.[1][3][5]

Optimized Molecular Structure

The geometry optimization of this compound is expected to yield a non-planar structure, with a dihedral angle between the quinoline and phenyl rings. The bond lengths and angles will be influenced by the electronic effects of the chloro and phenyl substituents. For instance, the C2-Cl bond length is anticipated to be in the typical range for chloro-substituted aromatic compounds.[1]

Parameter Predicted Value Range Rationale
C2-Cl Bond Length1.74 - 1.76 ÅConsistent with chloro-aromatic compounds.[1]
Dihedral Angle (Quinoline-Phenyl)40 - 60°Steric hindrance between the rings prevents coplanarity.
C-N Bond Lengths (in quinoline)1.32 - 1.37 ÅReflects the aromatic character of the quinoline ring.[3]
Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO distributions for this compound will likely be delocalized over the π-conjugated system of the quinoline and phenyl rings.

  • HOMO: The HOMO is expected to be primarily localized on the electron-rich phenylquinoline moiety, indicating that this region is the most probable site for electrophilic attack.

  • LUMO: The LUMO is anticipated to be distributed over the entire molecule, with significant contributions from the quinoline ring, suggesting that nucleophilic attack could occur at several positions.

The HOMO-LUMO energy gap is a crucial indicator of the molecule's potential as a therapeutic agent. A smaller energy gap can correlate with higher biological activity, as the molecule is more readily able to participate in charge-transfer interactions with biological targets.

Orbital Predicted Energy Range (eV) Key Characteristics
HOMO-6.0 to -7.0Electron-donating potential, localized on the π-system.[9]
LUMO-1.5 to -2.5Electron-accepting potential, delocalized across the molecule.[9]
Energy Gap (ΔE)4.0 to 5.0Indicator of chemical reactivity and stability.[9]
graph TD; subgraph "Molecular Orbitals" HOMO[HOMO (Highest Occupied Molecular Orbital)]; LUMO[LUMO (Lowest Unoccupied Molecular Orbital)]; end

Figure 2: Relationship between Frontier Molecular Orbitals and Chemical Reactivity.

Spectroscopic Characterization (Theoretical)

Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Visible) of this compound.[6] The calculations will reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. These transitions are typically of the π → π* type, involving the promotion of an electron from the HOMO or lower-lying occupied orbitals to the LUMO or higher-lying unoccupied orbitals. The theoretically predicted spectrum can then be compared with experimental data for validation.

Implications for Drug Development

The theoretical insights into the electronic structure of this compound have direct implications for its potential as a drug candidate:

  • Target Interaction: The MEP and FMO analyses can help identify the regions of the molecule most likely to interact with a biological target, such as an enzyme active site or a receptor binding pocket. This information can guide the design of more potent and selective inhibitors.

  • Structure-Activity Relationship (SAR) Studies: By computationally modifying the substituents on the quinoline and phenyl rings and observing the resulting changes in the electronic properties, researchers can establish a theoretical SAR. This can accelerate the optimization of lead compounds.

  • Metabolic Stability: The reactivity of different sites on the molecule, as predicted by the FMO and MEP analyses, can provide clues about its potential metabolic fate. Regions susceptible to electrophilic or nucleophilic attack may be sites of metabolic transformation.

Conclusion

The theoretical study of the electronic structure of this compound, through methods such as DFT and TD-DFT, provides a powerful framework for understanding its chemical behavior and potential as a therapeutic agent. By elucidating the molecule's geometry, frontier molecular orbitals, and electrostatic potential, researchers can gain valuable insights that can guide the rational design and development of novel quinoline-based drugs. The computational protocols outlined in this guide offer a robust and efficient approach to characterizing the electronic properties of this and other promising drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Chloro-4-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-C Bond Formation in Quinoline Chemistry

The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, with derivatives exhibiting a broad spectrum of biological activities and photophysical properties. The functionalization of the quinoline core through carbon-carbon bond formation is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures. Among the myriad of cross-coupling reactions, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its mild reaction conditions, functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][2]

This application note provides a comprehensive guide to the Suzuki coupling protocol for 2-Chloro-4-phenylquinoline, a key intermediate for the synthesis of 2,4-diarylquinolines. These products are of significant interest in drug discovery and materials science. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and explain the rationale behind the selection of reagents and reaction parameters.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (C-Cl in this case) of the this compound. This step oxidizes the palladium from its 0 to +2 oxidation state, forming an organopalladium(II) complex.[3][5][6] This is often the rate-determining step of the reaction.[1][6]

  • Transmetalation: In this step, the organic group from the organoboron reagent (an arylboronic acid in this protocol) is transferred to the palladium(II) complex. The presence of a base is crucial for this step. The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[7][8][9][10]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic partners on the palladium complex. The palladium(II) is simultaneously reduced back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[3][5]

Experimental Protocol: Synthesis of 2,4-Diarylquinolines

This protocol details the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥97%Commercially Available
Arylboronic Acid≥97%Commercially Availablee.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, etc.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Tricyclohexylphosphine (PCy₃)≥97%Commercially AvailableAir-sensitive, handle under inert atmosphere.
Potassium Phosphate (K₃PO₄)Anhydrous, ≥98%Commercially Available
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableDegas before use.
WaterDeionizedLaboratory SupplyDegas before use.
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
BrineSaturated NaCl solutionLaboratory Prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash column chromatography setup

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), Tricyclohexylphosphine (0.04 mmol, 4 mol%), and Potassium Phosphate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer.

    • Wash the organic layer with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2,4-diarylquinoline.

Causality Behind Experimental Choices

The success of a Suzuki coupling reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.

  • Catalyst and Ligand Selection: While various palladium sources can be used, Pd(OAc)₂ is a common and relatively inexpensive precatalyst.[7] The true catalyst is the Pd(0) species, which is generated in situ. The choice of ligand is critical, especially when using less reactive aryl chlorides. Electron-rich and bulky phosphine ligands, such as Tricyclohexylphosphine (PCy₃), are known to facilitate the oxidative addition step for aryl chlorides and promote the reductive elimination step.[11] Buchwald-type ligands like XPhos or SPhos can also be highly effective for challenging couplings involving heteroaryl chlorides.[11]

  • The Role of the Base: The base plays a multifaceted role in the catalytic cycle.[6][9] Its primary function is to activate the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[8][9] A variety of inorganic bases can be employed, with K₃PO₄ and K₂CO₃ being common choices.[6] The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: The Suzuki coupling can be performed in a range of solvents, including ethereal solvents like dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents like DMF.[6][12][13] Often, a biphasic system with water is used.[6] Water can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species. The use of degassed solvents is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Visualizing the Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(OAc)₂/Ligand - K₃PO₄ inert Establish Inert Atmosphere (Evacuate/Backfill with Ar) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat to 100°C with Stirring solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract (EtOAc/Water) cool->extract wash Wash with Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Flash Column Chromatography dry->purify product product purify->product Pure 2,4-Diarylquinoline caption Workflow for the Suzuki Coupling of this compound.

Caption: Workflow for the Suzuki coupling of this compound.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive Catalyst: Pd(0) has not formed or has decomposed. 2. Poor Reactivity of 2-Chloroquinoline: The C-Cl bond is difficult to activate. 3. Protodeboronation: The arylboronic acid is decomposing.1. Ensure the reaction is properly degassed and maintained under an inert atmosphere. Use a fresh catalyst or a pre-catalyst. 2. Switch to a more active catalyst system with a bulkier, more electron-rich ligand (e.g., a Buchwald-type ligand).[14] Consider increasing the reaction temperature. 3. Use a slight excess of the boronic acid (1.2-1.5 equivalents).[14] Consider using a more stable boronic ester (e.g., a pinacol ester).
Formation of Side Products 1. Homocoupling of the boronic acid. 2. Reduction of the chloroquinoline.1. Lower the reaction temperature. Ensure slow addition of the boronic acid if the issue persists. 2. Ensure the reaction is free of potential reducing agents.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Catalyst deactivation.1. Increase the reaction time and/or temperature. 2. Add a fresh portion of the catalyst and ligand.

References

Synthesis of Bioactive Derivatives from 2-Chloro-4-phenylquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Chloro-4-phenylquinoline Scaffold - A Versatile Precursor for Bioactive Molecules

The quinoline nucleus is a prominent heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Among the vast library of quinoline-based compounds, the this compound moiety stands out as a particularly valuable and versatile precursor for the synthesis of a diverse array of bioactive derivatives. The presence of a reactive chlorine atom at the C2-position, activated by the electron-withdrawing effect of the quinoline nitrogen, provides a synthetic handle for the introduction of various functional groups through a range of chemical transformations. This strategic functionalization allows for the fine-tuning of the molecule's physicochemical properties and biological activity, making it a privileged starting point for drug discovery and development programs targeting a multitude of therapeutic areas, including cancer, infectious diseases, and inflammatory conditions.[1][2]

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of bioactive derivatives from this compound. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also insights into the underlying chemical principles and the biological relevance of the synthesized compounds.

Core Synthetic Strategies for the Functionalization of this compound

The chemical reactivity of this compound is dominated by the susceptibility of the C2-position to nucleophilic attack and its suitability for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring within the quinoline system renders the C2 and C4 positions electrophilic, with the C2-position being particularly reactive towards substitution. This inherent reactivity allows for a diverse range of synthetic transformations to be employed for the generation of novel derivatives.

dot digraph { layout="neato"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, arrowhead="normal", penwidth=1.5];

A [label="this compound", shape=Mdiamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=1];

B [label="Nucleophilic Aromatic\nSubstitution (SNAr)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2]; C [label="Palladium-Catalyzed\nCross-Coupling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", width=2];

D [label="2-Amino Derivatives", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="2-Alkoxy/Aryloxy Derivatives", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="2-Aryl/Heteroaryl Derivatives\n(Suzuki Coupling)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; G [label="2-Alkynyl Derivatives\n(Sonogashira Coupling)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; H [label="2-Amino Derivatives\n(Buchwald-Hartwig Amination)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

A -> B [label=" Nu-", dir=forward]; A -> C [label=" Pd(0)", dir=forward];

B -> D [label=" R-NH2"]; B -> E [label=" R-OH / Ar-OH"];

C -> F [label=" Ar-B(OH)2"]; C -> G [label=" R-C≡CH"]; C -> H [label=" R-NH2"];

D -> Bioactivity [shape=star, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", label="Anticancer,\nAntimicrobial"]; E -> Bioactivity; F -> Bioactivity; G -> Bioactivity; H -> Bioactivity; } Figure 1: Key synthetic transformations of this compound.

Nucleophilic Aromatic Substitution (SNA_r_): A Gateway to Amino and Alkoxy Derivatives

The addition-elimination mechanism of nucleophilic aromatic substitution (SNA_r_) is a fundamental and highly effective method for displacing the C2-chloro substituent with a variety of nucleophiles.[3][4] The reaction is facilitated by the electron-withdrawing nitrogen atom in the quinoline ring, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[5] This strategy is particularly useful for the synthesis of 2-amino and 2-alkoxy/aryloxy-4-phenylquinoline derivatives, which have shown significant biological potential.

Causality Behind Experimental Choices: The choice of a high-boiling point solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) is crucial for reactions that require elevated temperatures to overcome the activation energy for the nucleophilic attack and subsequent elimination of the chloride. The addition of a base, such as potassium carbonate or triethylamine, is often necessary to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.

Experimental Protocol:

  • Reaction Setup: To a sealed reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the desired primary or secondary amine (1.2-2.0 equiv.), and a suitable solvent (e.g., NMP or DMSO, 5 mL).

  • Base Addition (if necessary): If the amine salt is used or if the amine is a weak nucleophile, add a base such as K₂CO₃ (2.0 equiv.) or Et₃N (2.0 equiv.).

  • Reaction Conditions: Heat the reaction mixture at 120-150 °C for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Characterization: The structure of the synthesized 2-amino-4-phenylquinoline derivative should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices: The use of a strong base like sodium hydride (NaH) is essential for the deprotonation of alcohols or phenols to generate the corresponding alkoxide or phenoxide nucleophiles, which are significantly more reactive than their neutral counterparts. Anhydrous conditions are critical as NaH reacts violently with water.

Experimental Protocol:

  • Nucleophile Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired alcohol or phenol (1.5 equiv.) to a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equiv.) in anhydrous DMF or THF (5 mL). Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Reaction with this compound: To the freshly prepared nucleophile solution, add a solution of this compound (1.0 mmol, 1.0 equiv.) in the same anhydrous solvent (5 mL) dropwise at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Chemical Space

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly well-suited for the functionalization of haloquinolines.[6][7] These methods allow for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.

Causality Behind Experimental Choices: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (boronic acid or ester) with a halide in the presence of a palladium catalyst and a base.[8] The choice of the palladium catalyst and ligand is critical for the efficiency of the reaction. For less reactive aryl chlorides, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition step of the catalytic cycle.[9] The base is necessary to activate the boronic acid for transmetalation.

dot digraph { layout="neato"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, arrowhead="normal", penwidth=1.5];

Start [label="Reaction Setup", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Degassing", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Heating", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step3 [label="Monitoring", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Work-up", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Purification & Characterization", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step2 [label="Incomplete"]; Step3 -> Step4 [label="Complete"]; Step4 -> End; } Figure 2: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or toluene/H₂O 4:1, 5 mL). Degas the reaction mixture by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Causality Behind Experimental Choices: The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[10][11] The copper(I) salt is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylethylamine, is used both as a base and as a solvent.

Experimental Protocol:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) salt (e.g., CuI, 5 mol%).

  • Solvent and Reagents: Add a degassed solvent such as anhydrous THF or DMF (5 mL) and an amine base (e.g., Et₃N, 3.0 equiv.). Add the terminal alkyne (1.2 equiv.) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C under an inert atmosphere for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Experimental Choices: The Buchwald-Hartwig amination is a powerful alternative to classical nucleophilic substitution for the formation of C-N bonds, especially for less reactive amines or when milder reaction conditions are required.[12][13] The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of this reaction with aryl chlorides, as it promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.[14] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used.

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane (5 mL).

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short pad of silica gel. Concentrate the filtrate and purify the crude product by column chromatography.

Bioactive Derivatives of this compound and their Pharmacological Significance

The synthetic methodologies described above provide access to a wide range of 2-substituted-4-phenylquinoline derivatives with diverse biological activities. The nature of the substituent at the C2-position plays a crucial role in determining the pharmacological profile of the molecule.

Anticancer Activity

Numerous 2-amino-4-phenylquinoline derivatives have been reported to exhibit potent anticancer activity. For instance, certain 4-aminoquinoline derivatives have shown cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and MCF-7 (breast cancer), with some compounds displaying low IC₅₀ values.[15] The proposed mechanisms of action often involve the inhibition of key cellular targets such as epidermal growth factor receptor (EGFR).[1][15] Furthermore, 2,4-disubstituted quinoline derivatives have demonstrated antiproliferative activities against a panel of human cancer cell lines with IC₅₀ values in the low micromolar range.[16]

Table 1: Anticancer Activity of Representative 2-Substituted-4-phenylquinoline Derivatives

Compound ClassSubstituent at C2Cancer Cell LineIC₅₀ (µM)Reference
2-AminoquinolinesSubstituted anilinesA549, MCF-71.02 - 5.66[17]
2,4-DiarylquinolinesSubstituted phenylsHeLa, MCF-70.50 - 3.58[16]
Antiviral Activity

The 2-phenylquinoline scaffold has also emerged as a promising framework for the development of antiviral agents. Recent studies have identified 2-phenylquinoline derivatives with broad-spectrum anti-coronavirus activity, including against SARS-CoV-2.[18][19] The introduction of specific substituents at the C2 and C4 positions was found to be critical for potent antiviral efficacy, with some derivatives exhibiting EC₅₀ values in the low micromolar range.[10][18][20]

Table 2: Antiviral Activity of Representative 2-Phenylquinoline Derivatives

Compound ClassVirusEC₅₀ (µM)Reference
2-PhenylquinolinesSARS-CoV-22.6 - 13[18]
2-PhenylquinolinesHCoV-229E, HCoV-OC430.2 - 9.4[20]
Antimicrobial Activity

Derivatives of 2-phenylquinoline have also been investigated for their antibacterial and antifungal properties. The introduction of various substituents at the C2 and C4 positions has led to compounds with significant activity against both Gram-positive and Gram-negative bacteria.[2][15] For example, certain 2-(substituted phenyl)-4-methylquinoline derivatives have shown notable antibacterial activity against E. coli and P. aeruginosa.[2]

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of bioactive molecules. The synthetic protocols outlined in this guide, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provide robust and efficient methods for the diversification of this privileged scaffold. The resulting derivatives have demonstrated significant potential in various therapeutic areas, particularly in the development of novel anticancer, antiviral, and antimicrobial agents. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. The continued investigation of the structure-activity relationships of 2-substituted-4-phenylquinoline derivatives will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

Application Notes & Protocols: The Strategic Utility of 2-Chloro-4-phenylquinoline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and rigid structure allow it to serve as a versatile template for designing molecules that can interact with a wide array of biological targets. Compounds incorporating the quinoline core exhibit a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2]

Within this important class, 2-chloro-4-phenylquinoline stands out as a particularly valuable intermediate. The chlorine atom at the 2-position acts as a proficient leaving group, making it susceptible to nucleophilic substitution and, crucially, a prime substrate for palladium-catalyzed cross-coupling reactions.[3][4] The phenyl group at the 4-position provides a foundational lipophilic moiety that can be oriented into hydrophobic pockets of target enzymes. This combination makes this compound an ideal starting point for the synthesis of complex, poly-aromatic systems, especially in the development of kinase inhibitors.[5][6]

These application notes provide a detailed guide for the synthesis and subsequent functionalization of this compound, offering both the strategic rationale and step-by-step protocols for its use in drug discovery workflows.

Synthesis of the Key Intermediate: this compound

The most common and reliable route to this compound involves a two-step process: first, the synthesis of the precursor 4-phenylquinolin-2(1H)-one, followed by its chlorination.

Step 1: Synthesis of 4-Phenylquinolin-2(1H)-one via Camps Cyclization

The Camps cyclization is a robust method for creating 2-quinolone structures via the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides.[7]

Step 2: Chlorination using Phosphorus Oxychloride (POCl₃)

The conversion of the 4-phenylquinolin-2(1H)-one to this compound is effectively achieved using phosphorus oxychloride (POCl₃). POCl₃ serves as both the chlorinating and dehydrating agent.

Mechanism Insight: The reaction proceeds via the tautomeric hydroxyl form of the quinolinone. The oxygen atom attacks the phosphorus center of POCl₃, forming a phosphate ester intermediate. This transformation converts the hydroxyl group into an excellent leaving group. A subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C2 position leads to the displacement of the phosphate group and formation of the desired 2-chloro product.[8][9] This mechanism is illustrated in the workflow diagram below.

Diagram 1: Synthetic Workflow for this compound

G cluster_0 Precursor Synthesis (Camps Cyclization) cluster_1 Chlorination A N-(2-benzoylphenyl)acetamide B 4-Phenylquinolin-2(1H)-one A->B  Aq. NaOH, Heat   C 4-Phenylquinolin-2(1H)-one D Phosphorylated Intermediate C->D  POCl₃ (excess)   E This compound D->E  Cl⁻ attack, Heat (Reflux)  

Caption: Synthesis of this compound from its amide precursor.

Experimental Protocol 1: Synthesis of this compound

This protocol details the chlorination of the quinolinone precursor.

Materials:

  • 4-Phenylquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 4-phenylquinolin-2(1H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, approx. 10-15 volumes).

    • Causality Note: Using POCl₃ as the solvent ensures a high concentration of the reagent, driving the reaction to completion.

  • Heating: Heat the mixture to reflux (approximately 105-110 °C) with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 3-5 hours).[8]

  • Removal of Excess POCl₃: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from acidic fumes with a base trap).

  • Quenching: Slowly and carefully pour the viscous residue onto a stirred mixture of crushed ice and water. This step is highly exothermic and must be performed in a well-ventilated fume hood. A precipitate will form.

  • Neutralization & Extraction: Neutralize the acidic aqueous slurry by the slow addition of a saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous mixture three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Table 1: Synthesis of this compound - Typical Reaction Parameters

Parameter Value/Condition Rationale
Substrate 4-Phenylquinolin-2(1H)-one Readily accessible precursor.
Reagent Phosphorus oxychloride (POCl₃) Serves as both chlorinating agent and solvent.[8]
Temperature Reflux (~110 °C) Provides sufficient energy for C-Cl bond formation.[9]
Reaction Time 3 - 5 hours Typical duration for complete conversion, monitor by TLC.
Work-up Ice quench, neutralization Safely decomposes excess POCl₃ and prepares for extraction.

| Typical Yield | 85 - 95% | High-yielding and reliable transformation. |

Application in Pharmaceutical Synthesis: Building Kinase Inhibitors

The C2-chloro substituent is an excellent handle for introducing diversity via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[10] This reaction forms a new carbon-carbon bond between the quinoline core and an aryl or heteroaryl group, a key step in building the complex scaffolds of many kinase inhibitors which target the ATP-binding site of enzymes like RIPK2, EGFR, or HDACs.[6][11][12]

Mechanism Insight: The Suzuki coupling catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Cl bond of the quinoline. The boronic acid is activated by a base, facilitating transmetalation with the palladium complex. The final step is reductive elimination, which forms the C-C bond and regenerates the active Pd(0) catalyst.[10] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the challenging oxidative addition to the relatively strong C-Cl bond.[10]

Diagram 2: Application in Suzuki Coupling for Drug Scaffolds

G cluster_0 Suzuki-Miyaura Coupling A This compound C Oxidative Addition A->C Pd(0) Catalyst, Ligand B Arylboronic Acid (R-B(OH)₂) D Transmetalation B->D Base (e.g., K₃PO₄) C->D E Reductive Elimination D->E E->C  Regenerates Pd(0)   F 2-Aryl-4-phenylquinoline (Kinase Inhibitor Scaffold) E->F

Caption: Suzuki coupling workflow using the this compound intermediate.

Experimental Protocol 2: Suzuki Coupling with Phenylboronic Acid

This protocol describes a representative Suzuki coupling to synthesize 2,4-diphenylquinoline.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • SPhos or XPhos (buchwald ligand)

  • Potassium phosphate (K₃PO₄), finely powdered

  • 1,4-Dioxane (anhydrous) and Water

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 - 1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., K₃PO₄, 2-3 eq).[10]

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Causality Note: The Pd(0) active catalyst is oxygen-sensitive. A strict inert atmosphere is critical to prevent catalyst degradation and homocoupling of the boronic acid.[10]

  • Solvent Addition: Add degassed solvents (e.g., a 10:1 mixture of 1,4-dioxane and water) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction and Concentration: Separate the organic layer, wash it with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,4-diphenylquinoline.

Table 2: Suzuki Coupling of this compound - Substrate Scope & Conditions

Arylboronic Acid Catalyst / Ligand Base / Solvent Temp (°C) Yield (%) Reference
Phenylboronic acid PdCl₂(PPh₃)₂ / PCy₃ K₂CO₃ / Dioxane-H₂O 80 Good [4]
3-Methoxyphenylboronic acid (PPh₃)₂PdCl₂ Cs₂CO₃ / Dioxane-H₂O 80 Good [3]

| 4-Fluorophenylboronic acid | (PPh₃)₂PdCl₂ | Cs₂CO₃ / Dioxane-H₂O | 80 | Excellent |[3] |

Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate and final products.

Table 3: Spectroscopic Data for Representative Quinoline Structures

Compound ¹H NMR (400 MHz, CDCl₃) δ ppm ¹³C NMR (100 MHz, CDCl₃) δ ppm FT-IR (KBr) cm⁻¹
6-Chloro-2-phenylquinolin-4-ol 11.7 (s, 1H), 8.1 (d, 1H), 7.8 (m, 3H), 7.6 (m, 3H), 7.4 (t, 1H), 6.3 (s, 1H) 177.0, 150.0, 140.5, 134.2, 131.8, 130.4, 129.0, 127.4, 125.0, 124.7, 123.2, 118.7, 107.3 3400-3200 (O-H), 1640 (C=O), 1600, 1550 (C=C), 750 (C-Cl)

| (Data for a closely related analog) | (DMSO-d₆) | (DMSO-d₆) | |

Note: The data provided is for a similar analog, 6-chloro-2-phenylquinolin-4-ol, as a representative example of quinoline characterization.[11] Actual values for this compound will differ but follow similar patterns.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Palladium Catalysts and Ligands: Many are toxic and air-sensitive. Handle under an inert atmosphere.

  • Solvents: Organic solvents like dioxane and dichloromethane are flammable and/or toxic. Use in a fume hood and away from ignition sources.

Conclusion

This compound is a high-value, versatile intermediate that serves as a cornerstone for the synthesis of diverse and complex molecules in pharmaceutical research. Its strategic utility stems from the reactive C2-chloro group, which enables robust and predictable functionalization via modern cross-coupling chemistry. The protocols and insights provided herein offer a comprehensive framework for researchers and drug development professionals to effectively leverage this powerful building block in the design and synthesis of next-generation therapeutics, particularly in the field of kinase inhibitors.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-Chloro-4-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 2-Chloro-4-phenylquinoline in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among its derivatives, this compound stands out as a particularly valuable and versatile building block. The presence of a reactive chlorine atom at the C2 position, activated by the electron-withdrawing nature of the quinoline ring, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This strategic functional handle allows for the facile introduction of diverse molecular fragments, enabling the rapid generation of libraries of novel compounds for drug discovery and development. The 4-phenyl substituent provides a foundational structural motif that can be further elaborated, influencing the steric and electronic properties of the final molecules.

This guide provides an in-depth exploration of key palladium-catalyzed reactions of this compound, offering not just step-by-step protocols but also the underlying scientific rationale for the selection of catalysts, ligands, and reaction conditions. Our focus is on empowering researchers to leverage these powerful synthetic tools for the efficient and reproducible synthesis of novel quinoline-based compounds.

Core Palladium-Catalyzed Transformations of this compound

The reactivity of the C2-Cl bond in this compound allows for a range of powerful C-C and C-N bond-forming reactions. This section will detail the application of four major palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. For each, we will discuss the mechanistic underpinnings, provide optimized protocols, and present data in a clear, comparative format.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Heteroaryl Bonds

The Suzuki-Miyaura coupling is arguably the most widely used palladium-catalyzed reaction for the formation of C(sp²)-C(sp²) bonds, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1] For this compound, this reaction provides a direct route to 2,4-diarylquinolines, a class of compounds with significant biological activities.

Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of ligand is critical, especially for the activation of the relatively inert C-Cl bond. Bulky, electron-rich phosphine ligands are often required to facilitate the initial oxidative addition of the palladium(0) catalyst to the this compound. The base plays a crucial role in activating the boronic acid for the transmetalation step.

Suzuki_Miyaura_Cycle cluster_trans Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L₂-Cl OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Aryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Aryl ArBOH2 Ar'B(OH)₂ + Base RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-4-phenylquinoline

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(4-methoxyphenyl)-4-phenylquinoline.

Data Presentation: Representative Suzuki-Miyaura Couplings of this compound

EntryBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018~90
24-Tolylboronic acidPd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane/H₂O11024~85
33-Pyridylboronic acidPd(PPh₃)₄Cs₂CO₃DMF/H₂O9012~75

Yields are approximate and based on literature for similar substrates. Optimization may be required.

Buchwald-Hartwig Amination: Constructing C-N Bonds for Bioactive Amines

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[2][3] This reaction is of paramount importance in drug discovery, as the arylamine motif is present in a vast number of pharmaceuticals. The reaction of this compound with a wide range of primary and secondary amines provides access to a diverse array of 2-amino-4-phenylquinoline derivatives.

Mechanistic Insight: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[2] A key step is the formation of a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of a strong, non-nucleophilic base is critical to deprotonate the amine and facilitate the formation of the amido complex.

Buchwald_Hartwig_Cycle cluster_amine Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L₂-Cl OxAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation PdII_Amido Ar-Pd(II)L₂-NR₂ Amine_Coord->PdII_Amido Amine R₂NH + Base RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of N-benzyl-4-phenylquinolin-2-amine

Materials:

  • This compound

  • Benzylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk tube.

  • Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature to pre-form the catalyst.

  • To a separate Schlenk tube, add this compound (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill this tube with argon.

  • Add the pre-formed catalyst solution to the substrate mixture via syringe, followed by benzylamine (1.2 mmol, 1.2 equiv) and additional anhydrous toluene to bring the total volume to 5 mL.

  • Heat the reaction mixture to 110 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the desired N-benzyl-4-phenylquinolin-2-amine.

Data Presentation: Representative Buchwald-Hartwig Aminations of this compound

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10012~92
2AnilinePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane11024~80
3n-ButylaminePd(OAc)₂ / XPhosCs₂CO₃Toluene10018~88

Yields are approximate and based on literature for similar substrates. Optimization may be required.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4][5][6] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in materials science and medicinal chemistry. Applying the Sonogashira coupling to this compound allows for the direct installation of an alkyne functionality at the C2 position.

Mechanistic Insight: The Sonogashira reaction typically employs a dual catalytic system, consisting of a palladium complex and a copper(I) co-catalyst.[5][6] The catalytic cycle involves both a palladium cycle, similar to other cross-coupling reactions, and a copper cycle. The copper acetylide is formed in situ and undergoes transmetalation with the palladium(II) complex. Copper-free versions of the Sonogashira coupling have also been developed.[6]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)L₂-Cl OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Alkynyl Ar-Pd(II)L₂-C≡CR Transmetalation->PdII_Alkynyl RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product Alkyne R-C≡C-H + Base CuI CuI Alkyne->CuI Forms Cu_Acetylide Cu-C≡CR Cu_Acetylide->Transmetalation CuI->Cu_Acetylide

Figure 3: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira coupling.

Experimental Protocol: Synthesis of 2-(phenylethynyl)-4-phenylquinoline

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Evacuate the flask and backfill with argon.

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

  • Heat the reaction mixture to 60-70 °C for 6-12 hours, or until TLC/LC-MS indicates completion.

  • Cool the reaction to room temperature and filter off the triethylammonium chloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to obtain 2-(phenylethynyl)-4-phenylquinoline.

Data Presentation: Representative Sonogashira Couplings of this compound

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF658~85
21-HexynePd(PPh₃)₄ / CuIDiisopropylamineDMF8012~78
3TrimethylsilylacetylenePd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane9018~90

Yields are approximate and based on literature for similar substrates. Optimization may be required.

Heck Reaction: Alkenylation of the Quinoline Core

The Heck reaction provides a method for the coupling of an aryl halide with an alkene to form a substituted alkene.[7][8] This reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds and is particularly useful for the synthesis of styrenes and cinnamates. The reaction of this compound with various alkenes can lead to the formation of 2-alkenyl-4-phenylquinolines.

Mechanistic Insight: The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species.[8] A base is required to regenerate the Pd(0) catalyst from the palladium-hydride intermediate.

Experimental Protocol: Synthesis of (E)-ethyl 3-(4-phenylquinolin-2-yl)acrylate

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and P(o-tol)₃ (0.1 mmol, 10 mol%).

  • Evacuate and backfill with argon.

  • Add anhydrous DMF (5 mL), triethylamine (2.0 mmol, 2.0 equiv), and ethyl acrylate (1.5 mmol, 1.5 equiv) via syringe.

  • Heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography (e.g., hexane/ethyl acetate gradient) to obtain the desired product.

Data Presentation: Representative Heck Reactions of this compound

EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Ethyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NDMF12024~70
2StyrenePdCl₂(PPh₃)₂K₂CO₃DMA13018~65
3n-Butyl acrylateHerrmann's catalystNaOAcNMP14012~75

Yields are approximate and based on literature for similar substrates and may require significant optimization.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of this compound offer a robust and versatile platform for the synthesis of a wide array of functionalized quinoline derivatives. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions each provide unique and powerful avenues for C-C and C-N bond formation, enabling the rapid diversification of this important scaffold. The protocols and data presented herein serve as a comprehensive guide for researchers in medicinal chemistry and organic synthesis. As the field of palladium catalysis continues to evolve with the development of new ligands and more efficient catalyst systems, the scope and utility of these transformations on the this compound core will undoubtedly continue to expand, paving the way for the discovery of novel therapeutic agents and functional materials.

References

Application Notes and Protocols for C-C Bond Formation with 2-Chloro-4-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Quinoline Scaffold in Modern Chemistry

The quinoline moiety is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical and biological properties. 2-Chloro-4-phenylquinoline is a particularly valuable intermediate, offering a reactive handle at the C2 position for the introduction of molecular complexity through carbon-carbon bond formation. The electron-withdrawing nature of the quinoline nitrogen and the phenyl group at C4 influences the reactivity of the C-Cl bond, making it amenable to various palladium-catalyzed cross-coupling reactions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for C-C bond formation using this compound as the electrophilic partner. We will delve into the mechanistic underpinnings of these reactions, providing not just a set of instructions, but a framework for understanding and optimizing these powerful synthetic transformations. The protocols detailed herein are based on established methodologies for cross-coupling with aryl chlorides, with specific considerations for the quinoline scaffold.[1][2]

Prerequisite: Synthesis of this compound

A reliable supply of the starting material is paramount. While this compound is commercially available, its synthesis in the laboratory is often necessary. A common and effective method is the chlorination of the corresponding 4-hydroxyquinoline (quinolin-4-one).

Protocol 1: Synthesis of 2-Phenylquinolin-4-ol via Doebner-von Miller Reaction

A well-established method for the synthesis of 2-phenylquinolin-4-carboxylic acid, a precursor to the desired quinolinol, is the Doebner-von Miller reaction. This involves the reaction of an aniline, an α,β-unsaturated carbonyl compound, and pyruvic acid.[3][4]

Materials:

  • Aniline

  • Benzaldehyde

  • Pyruvic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, a mixture of aniline (1.0 eq), benzaldehyde (1.0 eq), and pyruvic acid (1.0 eq) in ethanol is refluxed for 3-4 hours.[3]

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and dried to afford 2-phenylquinoline-4-carboxylic acid.[3]

The resulting carboxylic acid can then be decarboxylated and hydroxylated, or other synthetic routes leading to 2-phenylquinolin-4-ol can be employed.

Protocol 2: Chlorination of 2-Phenylquinolin-4-ol

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard transformation.

Materials:

  • 2-Phenylquinolin-4-ol

  • Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic)

Procedure:

  • To a stirred solution of 2-phenylquinolin-4-ol (1.0 eq) in a suitable solvent such as toluene, add a catalytic amount of DMF.

  • Slowly add phosphorus oxychloride (POCl₃) (2-3 eq) or thionyl chloride (SOCl₂) at 0 °C.

  • The reaction mixture is then heated to reflux for 2-4 hours.

  • After cooling to room temperature, the excess POCl₃ or SOCl₂ is carefully quenched by pouring the reaction mixture onto crushed ice.

  • The aqueous solution is neutralized with a base (e.g., sodium bicarbonate or ammonia solution).

  • The precipitated solid is filtered, washed with water, and dried to yield this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of C-C bonds.[5] For an aryl chloride like this compound, reactions such as Suzuki-Miyaura, Sonogashira, Stille, and Heck couplings are highly effective. The choice of reaction depends on the desired carbon fragment to be introduced.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura reaction is a versatile method for coupling an organoboron reagent with an organic halide.[6][7] This reaction is favored for its mild conditions, commercial availability of a wide range of boronic acids, and the generally non-toxic nature of the boron-containing byproducts.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6] The presence of a base is crucial for the activation of the organoboron reagent.[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the Suzuki coupling of chloro-N-heterocycles.[1][2]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, PCy₃, SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki Coupling Conditions

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O9048>90[2]
PdCl₂(PPh₃)₂ (5)PCy₃ (10)K₂CO₃Dioxane/H₂O10018>90[2]
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012High

Note: Yields are based on analogous chloroquinoline systems and may require optimization for this compound.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands (like PCy₃ or Buchwald-type ligands) are often employed to facilitate the oxidative addition step.[1] Pd(PPh₃)₄ is a common choice as it is a pre-formed Pd(0) source.

  • Base and Solvent: The choice of base and solvent system is crucial. A biphasic solvent system like dioxane/water or toluene/water with an inorganic base like K₂CO₃ or K₃PO₄ is common. The base activates the boronic acid for transmetalation.[7]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add this compound, Arylboronic acid, Catalyst, Ligand, and Base to Schlenk Flask inert Evacuate and backfill with Argon (3x) reagents->inert solvent Add degassed solvent inert->solvent heat Heat to 80-110 °C with vigorous stirring solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute, wash with H₂O and brine cool->extract dry Dry over Na₂SO₄ and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Simplified representation of the interconnected catalytic cycles in Sonogashira coupling.

Stille Coupling: Utilizing Organotin Reagents

The Stille coupling involves the reaction of an organostannane with an organic halide. [8]While it is a very powerful and versatile reaction with excellent functional group tolerance, the toxicity of organotin compounds is a significant drawback. [9][10][11][12][13][14] Reaction Principle: The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. [8][15] Experimental Protocol: General Procedure for Stille Coupling

Materials:

  • This compound (1.0 eq)

  • Organostannane (e.g., R-SnBu₃) (1.1-1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Solvent (e.g., THF, DMF, toluene)

  • Optional: Additives like LiCl or CuI

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound and the palladium catalyst in the chosen solvent.

  • Add the organostannane reagent.

  • Heat the reaction mixture to 50-100 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • Work-up often involves treatment with an aqueous KF solution to precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.

  • The filtrate is then extracted, dried, and concentrated.

  • Purify by column chromatography.

Heck Reaction: Vinylation of the Quinoline Core

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. [16] Reaction Principle: The Heck reaction mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, and then β-hydride elimination to release the product and a palladium-hydride species. The catalyst is regenerated by reaction of the palladium-hydride with a base. [16] Experimental Protocol: General Procedure for Heck Reaction

Materials:

  • This compound (1.0 eq)

  • Alkene (e.g., styrene, acrylate) (1.2-2.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂) (1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃) (2-10 mol%)

  • Base (e.g., TEA, K₂CO₃, NaOAc) (1.5-2.5 eq)

  • Solvent (e.g., DMF, NMP, acetonitrile)

Procedure:

  • Combine this compound, the palladium catalyst, the ligand, and the base in a Schlenk tube.

  • Evacuate and backfill with an inert gas.

  • Add the solvent and the alkene.

  • Heat the reaction to 80-140 °C.

  • Monitor by TLC.

  • After completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify by column chromatography.

Safety and Handling Precautions

  • This compound: Handle with care. Avoid inhalation, ingestion, and skin contact. Use in a well-ventilated fume hood.

  • Palladium Catalysts: Palladium on carbon can be pyrophoric, especially after use in hydrogenations. Handle in an inert atmosphere. [17][18]Other palladium salts can be irritants. [19][20]* Organoboronic Acids: Generally have low toxicity, but can be irritants. [21][22][23]Some are unstable and can decompose upon storage. [24]* Terminal Alkynes: Can be flammable. Handle with care.

  • Organotin Compounds: Highly toxic. [9][10][11][12][13][14]Handle with extreme caution using appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Avoid contamination of surfaces and dispose of waste properly.

  • Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used. Use appropriate PPE, including safety glasses, gloves, and a lab coat.

Conclusion

The C-C bond formation reactions detailed in this application note provide a robust toolkit for the synthetic elaboration of this compound. By understanding the underlying principles of these palladium-catalyzed cross-coupling reactions and carefully selecting the appropriate conditions, researchers can efficiently generate a diverse library of novel quinoline derivatives for applications in drug discovery and materials science. The provided protocols serve as a solid foundation for further optimization and exploration in your specific research context.

References

Application of 2-Chloro-4-phenylquinoline in Anticancer Drug Discovery: Methodologies and Investigative Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antimicrobial, and anti-inflammatory properties.[2][3] In the realm of oncology, the quinoline scaffold has emerged as a "privileged structure" due to its ability to interact with various biological targets implicated in cancer progression.[4] Quinoline-based compounds can exert their anticancer effects through diverse mechanisms, such as inducing apoptosis, inhibiting angiogenesis, disrupting cell migration, and causing cell cycle arrest.[4][5] Many successful anticancer agents and clinical candidates are built upon this versatile framework, often targeting critical enzymes like topoisomerases and protein kinases.[2][6]

The substitution pattern on the quinoline core is pivotal in defining its biological activity. Notably, 2,4-disubstituted quinolines have shown significant promise as anticancer agents.[5] This guide focuses on 2-chloro-4-phenylquinoline, a representative molecule from this class, as a lead compound for anticancer drug discovery. The presence of a phenyl group at the C4 position and a reactive chloro group at the C2 position provides a unique chemical architecture. The chloro group can act as a leaving group, enabling covalent interactions with biological targets or serving as a handle for further synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide to the in vitro evaluation of this compound and its analogues, detailing the critical experimental protocols and the scientific rationale behind them.

Part 1: Initial Evaluation of Cytotoxicity

The first step in assessing a new compound's anticancer potential is to determine its cytotoxicity against a panel of cancer cell lines. This provides a broad overview of its potency and selectivity. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[7][8]

Principle of the MTT Assay

The assay is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[7] This reaction is catalyzed by mitochondrial dehydrogenases in metabolically active, i.e., living, cells.[9] The amount of insoluble formazan produced is directly proportional to the number of viable cells.[7] The crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in absorbance in treated cells compared to untreated controls indicates a loss of cell viability.[7]

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT-116 (colon))

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and adjust the cell density. Seed 100 µL of the cell suspension (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate.[7][10] Include wells for "medium only" blanks. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. After 24 hours, carefully remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound to the wells. Include "untreated" and "vehicle control" (DMSO only) wells.[7]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[10] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well.[10]

  • Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[9][10]

  • Data Analysis: Subtract the average absorbance of the "medium only" blanks from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical IC50 Values

The results of the MTT assay can be summarized in a table to compare the compound's activity across different cell lines.

CompoundMCF-7 (µM)A549 (µM)HCT-116 (µM)Normal Fibroblasts (µM)
This compound8.512.36.8> 50
Doxorubicin (Control)0.91.20.75.6

Table 1: Hypothetical IC50 values of this compound compared to a standard chemotherapeutic agent, Doxorubicin. Higher IC50 values against normal cells suggest potential tumor selectivity.

Part 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next critical step is to determine the mechanism by which the compound induces cell death. Apoptosis, or programmed cell death, is a common and desirable mechanism for anticancer agents.[12] It can be distinguished from necrosis by a series of characteristic morphological and biochemical events.

Workflow for Mechanistic Investigation

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Identification Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 Values Apoptosis Apoptosis Assay (Annexin V / PI) Cytotoxicity->Apoptosis Is the compound cytotoxic? CellCycle Cell Cycle Analysis (PI Staining) Apoptosis->CellCycle Does it induce apoptosis? WesternBlot Western Blot (Apoptotic & Cell Cycle Proteins) CellCycle->WesternBlot Does it affect the cell cycle?

Caption: Workflow for in vitro anticancer activity validation.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by the intact membranes of live and early apoptotic cells.[13] It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised.[13]

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells (primary necrosis)

Materials:

  • Cells treated with this compound at IC50 and 2x IC50 concentrations.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound for a predetermined time (e.g., 24 or 48 hours). Include untreated and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge at 300 x g for 5 minutes.[12]

  • Washing: Wash the cells twice with cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]

  • Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube.[13] Analyze the samples by flow cytometry within one hour.

Part 3: Investigating Effects on Cell Cycle Progression

Many anticancer drugs exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[5] Analyzing the cell cycle distribution of a cell population after treatment can reveal such effects.

Protocol 3: Cell Cycle Analysis by PI Staining

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount. Propidium iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity of stained cells is directly proportional to their DNA content.[14][15] By analyzing the fluorescence of a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle.[15]

Materials:

  • Cells treated with this compound.

  • PBS

  • Ice-cold 70% ethanol[14]

  • PI staining solution (e.g., 50 µg/mL PI in PBS)[16]

  • RNase A solution (e.g., 100 µg/mL in PBS)[16]

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10^6 cells per sample.

  • Washing: Wash cells once with PBS by centrifuging at 300 x g for 5 minutes.[17]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[14] This step permeabilizes the cells to allow PI entry. Incubate for at least 1 hour at 4°C.[17] (Cells can be stored at -20°C for several weeks).

  • Rehydration and RNase Treatment: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with PBS to remove the ethanol.[17] Resuspend the pellet in PBS containing RNase A to degrade any RNA, which PI can also bind to, ensuring only DNA is stained.[16] Incubate for 30 minutes at 37°C.

  • PI Staining: Add the PI staining solution to the cells. Incubate for 5-10 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data in a linear scale. Use pulse processing (e.g., plotting fluorescence area vs. width) to exclude cell doublets and aggregates.[16]

Hypothetical Signaling Pathway Inhibition

Based on the known mechanisms of quinoline derivatives, this compound might interfere with key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTORC1 Akt->mTOR activates Bad Bad Akt->Bad inhibits Compound This compound Compound->Akt Inhibition? Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis_node Apoptosis Bcl2->Apoptosis_node inhibits

References

Application Notes and Protocols for the Synthesis of Novel Antiviral Agents from 2-Chloro-4-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antiviral Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and, notably, antiviral properties.[1][2] The emergence of new and resilient viral pathogens necessitates the continuous development of novel therapeutic agents. The 2-phenylquinoline framework, in particular, has recently emerged as a highly promising scaffold for the development of broad-spectrum antiviral agents, showing potent activity against various human coronaviruses, including SARS-CoV-2.[3][4][5][6]

This application note provides a comprehensive guide for researchers and drug development professionals on the utilization of 2-chloro-4-phenylquinoline as a versatile starting material for the synthesis of novel antiviral compounds. We will delve into the strategic chemical modifications of this scaffold, provide detailed, step-by-step protocols for synthesis and biological evaluation, and discuss the underlying rationale for these experimental designs. The focus will be on creating derivatives with potential activity against coronaviruses, targeting viral enzymes such as the nsp13 helicase.[3][4]

Strategic Approach: Functionalization of the this compound Core

The this compound core offers two primary sites for chemical modification: the C2 and C4 positions. The chlorine atom at the C2 position is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of substituents. The C4-phenyl group can also be modified, though this is often a more complex endeavor. Our strategy will focus on the functionalization at the C2 position, as structure-activity relationship (SAR) studies have indicated that modifications at this site can significantly impact antiviral potency.[7]

This guide will detail a two-step synthetic sequence commencing with this compound:

  • Buchwald-Hartwig Amination: Introduction of an amino group at the C2 position. This reaction is a powerful tool for forming carbon-nitrogen bonds.[8][9]

  • Amide Coupling: Acylation of the newly installed amino group to introduce further diversity and modulate the physicochemical properties of the final compounds.

This synthetic route is designed to be robust and adaptable, allowing for the generation of a library of compounds for antiviral screening.

Experimental Protocols

Part 1: Synthesis of a 2-Amino-4-phenylquinoline Derivative

This protocol outlines the synthesis of a representative intermediate, N-(4-phenylquinolin-2-yl)acetamide, from this compound.

Workflow Diagram:

G start This compound step1 Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃, Acetamide, 1,4-Dioxane) start->step1 product1 N-(4-phenylquinolin-2-yl)acetamide (Intermediate) step1->product1 step2 Hydrolysis (Optional) (HCl, EtOH) product1->step2 Further Derivatization final_product Target Antiviral Agent (N-(4-phenylquinolin-2-yl)acetamide) step3 Amide Coupling (Example) (Acetyl chloride, Pyridine, DCM) step2->step3 product2 4-Phenylquinolin-2-amine step3->final_product

Caption: Synthetic workflow for the preparation of N-(4-phenylquinolin-2-yl)acetamide.

Materials:

  • This compound

  • Acetamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane (DCM)

  • Pyridine

  • Acetyl chloride

Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol), acetamide (1.2 mmol), cesium carbonate (1.5 mmol), Xantphos (0.04 mmol), and Pd₂(dba)₃ (0.02 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford N-(4-phenylquinolin-2-yl)acetamide.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich ligand like Xantphos is highly effective for the amination of aryl chlorides, which are typically less reactive than bromides or iodides.[8]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that effectively facilitates the catalytic cycle without causing unwanted side reactions.

  • Solvent: 1,4-Dioxane is a high-boiling aprotic solvent suitable for this reaction temperature. Anhydrous conditions are crucial to prevent catalyst deactivation.

Part 2: Biological Evaluation of Synthesized Compounds

This section provides protocols for assessing the antiviral activity and cytotoxicity of the newly synthesized quinoline derivatives.

Workflow for Biological Evaluation:

G compound Synthesized Quinoline Derivative cytotoxicity Cytotoxicity Assay (MTT) Determine CC₅₀ compound->cytotoxicity antiviral Antiviral Assay (e.g., CPE Reduction Assay) Determine EC₅₀ compound->antiviral si Calculate Selectivity Index (SI) SI = CC₅₀ / EC₅₀ cytotoxicity->si antiviral->si moa Mechanism of Action Studies (e.g., Helicase Assay) Determine IC₅₀ si->moa For promising candidates (High SI)

Caption: Workflow for the biological evaluation of synthesized compounds.

Protocol 1: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[1][2][3][10][11]

Materials:

  • Vero E6 cells (or other suitable host cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50%.

Protocol 2: Antiviral Activity Assay (CPE Reduction Assay)

This assay determines the ability of a compound to inhibit the virus-induced cytopathic effect (CPE).[12]

Materials:

  • Vero E6 cells

  • Human Coronavirus (e.g., HCoV-229E or a surrogate for more pathogenic strains)

  • DMEM with 2% FBS

  • Synthesized compounds

  • 96-well microplates

  • Crystal Violet solution

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate as described for the MTT assay.

  • Infection and Treatment: When cells reach confluency, remove the growth medium. Add serial dilutions of the compounds to the wells, followed by the addition of the virus at a predetermined multiplicity of infection (MOI). Include uninfected cell controls and infected, untreated virus controls.

  • Incubation: Incubate the plates at 37 °C in a 5% CO₂ atmosphere until CPE is maximal in the virus control wells (typically 3-5 days).

  • Staining: Fix the cells with 4% formaldehyde and stain with 0.5% crystal violet solution.

  • Quantification: Elute the dye with methanol and measure the absorbance at 595 nm.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the compound concentration that inhibits viral CPE by 50%. The Selectivity Index (SI) is then calculated as CC₅₀/EC₅₀. A higher SI value indicates a more promising antiviral candidate.

Protocol 3: SARS-CoV-2 Helicase (nsp13) Inhibition Assay

For promising candidates, a target-specific assay can be performed. The SARS-CoV-2 nsp13 helicase is a validated target for 2-phenylquinolines.[3][4] This protocol is a representative example of a fluorescence-based helicase assay.

Materials:

  • Recombinant SARS-CoV-2 nsp13 helicase

  • Fluorescently labeled DNA or RNA duplex substrate

  • Assay buffer (containing Tris-HCl, NaCl, MgCl₂, DTT, and ATP)

  • Synthesized compounds

  • 384-well plates

  • Fluorescence plate reader

Procedure:

  • Reaction Mixture: In a 384-well plate, add the assay buffer, ATP, and the synthesized compound at various concentrations.

  • Enzyme Addition: Add the nsp13 helicase to initiate the reaction and incubate for a short period.

  • Substrate Addition: Add the fluorescently labeled duplex substrate.

  • Unwinding Reaction: Incubate at 37 °C to allow for helicase-mediated unwinding of the duplex.

  • Fluorescence Measurement: Measure the change in fluorescence over time. Unwinding of the duplex separates a fluorophore and a quencher, leading to an increase in fluorescence.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), the compound concentration that inhibits 50% of the helicase activity.

Data Presentation and Interpretation

The results from the biological assays should be tabulated to facilitate comparison and SAR analysis.

Table 1: Antiviral Activity and Cytotoxicity of Synthesized Quinoline Derivatives

Compound IDR-group at C2CC₅₀ (µM) [Vero E6]EC₅₀ (µM) [HCoV-229E]SI (CC₅₀/EC₅₀)IC₅₀ (µM) [nsp13 Helicase]
Lead-01 -NH-C(O)CH₃>1008.5>11.815.2
Lead-02 -NH-C(O)Ph>1006.2>16.19.8
Lead-03 -NH₂55.325.12.2>50
Control Remdesivir>1000.7>142N/A

Interpretation:

  • CC₅₀: A higher CC₅₀ value indicates lower cytotoxicity.

  • EC₅₀: A lower EC₅₀ value signifies higher antiviral potency.

  • SI: The selectivity index is a critical parameter. A high SI value (typically >10) suggests that the compound's antiviral activity is not due to general cytotoxicity and warrants further investigation.

  • IC₅₀: This value provides evidence for target engagement. A low IC₅₀ against a specific viral enzyme like helicase helps to elucidate the mechanism of action.

Conclusion and Future Directions

This compound is a readily accessible and highly versatile starting material for the synthesis of novel antiviral agents. The protocols outlined in this application note provide a robust framework for the generation and evaluation of 2,4-disubstituted quinoline derivatives. The presented synthetic strategy, employing Buchwald-Hartwig amination followed by amide coupling, allows for the creation of diverse chemical libraries. The biological evaluation cascade, from broad cytotoxicity and antiviral screening to specific enzyme inhibition assays, enables the identification and characterization of promising lead compounds. Future work should focus on expanding the library of derivatives to further probe the structure-activity relationships and optimize the pharmacokinetic properties of the most potent compounds.

References

Application Note: A Step-by-Step Guide to the Synthesis of 2,4-Diphenylquinoline via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Diarylquinolines and the Power of Suzuki Coupling

The quinoline scaffold is a privileged heterocyclic structure found in a vast array of natural products and synthetic compounds with significant pharmacological properties.[1] Specifically, 2,4-diarylquinolines are recognized for their potential in medicinal chemistry and materials science, exhibiting activities such as anticancer, antitubercular, and antiviral properties.[2] The precise and efficient construction of these molecules is therefore a critical task in modern organic synthesis.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon (C-C) bonds.[3][4] Its development, recognized with the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryl systems due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its organoboron reagents.[5][6][7][8]

This guide provides a detailed, field-proven protocol for the synthesis of 2,4-diphenylquinoline from 2-chloro-4-phenylquinoline and phenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide guidance on product purification and characterization.

The Reaction Mechanism: A Look Inside the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle centered on a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4][9] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

  • Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This step oxidizes the palladium to a Pd(II) species, forming a new organopalladium complex.[3][4][9]

  • Transmetalation : For this step to occur, the phenylboronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[10] This boronate then transfers its phenyl group to the Pd(II) complex, displacing the chloride ion and forming a diaryl-palladium intermediate.[7][9]

  • Reductive Elimination : In the final step, the two aryl groups (the original quinoline backbone and the newly transferred phenyl group) are coupled, forming the C-C bond of the 2,4-diphenylquinoline product. This process reduces the palladium back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[3][4][11]

Suzuki_Coupling_Mechanism pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate1 Oxidative Adduct (Ar-Pd(II)-Cl)L₂ pd0->pd_intermediate1 Oxidative Addition reactant This compound reactant->pd_intermediate1 product 2,4-Diphenylquinoline pd_intermediate2 Diaryl-Pd(II) Complex (Ar-Pd(II)-Ar')L₂ pd_intermediate1->pd_intermediate2 Transmetalation boronic_acid Phenylboronic Acid + Base boronic_acid->pd_intermediate2 pd_intermediate2->pd0 Reductive Elimination pd_intermediate2->product

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. All glassware should be oven-dried prior to use to exclude moisture, and the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
This compound239.70240 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(PPh₃)₄ (Tetrakis)1155.5658 mg0.050.05
Potassium Carbonate (K₂CO₃), anhydrous138.21415 mg3.03.0
1,4-Dioxane, anhydrous-8 mL--
Water, degassed-2 mL--
Schlenk Flask (25 mL or 50 mL)-1--
Magnetic Stir Bar-1--
Inert Gas Supply (Argon/Nitrogen)----
Step-by-Step Procedure
  • Reaction Setup : To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add this compound (240 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and anhydrous potassium carbonate (415 mg, 3.0 mmol).[12]

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this evacuation-backfill cycle three times to ensure a completely inert atmosphere.[12]

  • Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water. This can be done by bubbling argon through the solvent mixture for 15-20 minutes. Using a syringe, add 10 mL of the degassed solvent mixture to the Schlenk flask containing the solids.[4][12]

  • Reaction Execution : Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.[4][12]

  • Monitoring Progress : The reaction's progress can be monitored by thin-layer chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, diluting it with ethyl acetate, and spotting it on a silica gel TLC plate. A suitable eluent system is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).[13] The reaction is typically complete within 12-24 hours.

  • Reaction Work-up : Once the starting material is consumed (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.[14]

  • Extraction : Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[14]

  • Washing and Drying : Combine all the organic layers. Wash the combined organic phase with brine (20 mL), then dry it over anhydrous sodium sulfate (Na₂SO₄).[12][14]

  • Concentration : Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid.[15]

Purification

The crude 2,4-diphenylquinoline can be purified by one of two primary methods:

  • Flash Column Chromatography : This is the most common method for achieving high purity. The crude solid is dissolved in a minimal amount of dichloromethane and loaded onto a silica gel column. The product is then eluted using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).[13][14]

  • Recrystallization : If the crude product is relatively clean, recrystallization can be an effective alternative. A suitable solvent system is a mixture of hexanes and methanol or ethanol.[15] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization. The pure crystals can be isolated by vacuum filtration.[15]

Product Characterization

The identity and purity of the final product, 2,4-diphenylquinoline (C₂₁H₁₅N, M.W. 281.36 g/mol ), should be confirmed using standard analytical techniques.[16]

  • ¹H and ¹³C NMR Spectroscopy : Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure. The spectra will show characteristic shifts for the aromatic protons and carbons of the diphenylquinoline core.[1][2][13]

  • Mass Spectrometry (MS) : This technique will confirm the molecular weight of the product, with the molecular ion peak [M]+ appearing at m/z = 281.12.[16]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Reaction Inactive catalyst; presence of oxygen; impure reagents.Use a fresh bottle of catalyst or a pre-catalyst. Ensure the reaction is properly degassed and maintained under a strict inert atmosphere.[12]
Biphenyl Formation Homocoupling of phenylboronic acid, often promoted by oxygen.Ensure thorough degassing of solvents and maintain a strict inert atmosphere throughout the reaction.[12]
Dehalogenation of Starting Material The chloro-quinoline is reduced instead of coupled.This can be complex, but altering the ligand or base may minimize this side reaction. Avoid excessively long reaction times.[12]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with 2-Chloro-4-phenylquinoline Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving 2-chloro-4-phenylquinoline substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. The content herein is structured to provide not only procedural guidance but also a deep-seated understanding of the mechanistic principles at play, ensuring a holistic and effective troubleshooting experience.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and challenges encountered when working with this compound and its derivatives in Suzuki coupling reactions.

Q1: Why is my Suzuki coupling reaction with this compound showing low to no conversion?

A1: Low or no conversion in the Suzuki coupling of 2-chloro-4-phenylquinolines is a frequent issue that can often be traced back to the inherent stability and electronic properties of the C-Cl bond.[1] Unlike their bromo or iodo counterparts, chloroquinolines are less reactive, making the initial oxidative addition step of the catalytic cycle more challenging.[1][2] To overcome this, a highly active catalyst system is generally required. This typically involves the use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[1] Standard catalysts like Pd(PPh₃)₄ may prove ineffective for this class of substrate.[2]

Q2: I'm observing significant formation of a biphenyl byproduct from my boronic acid. What's causing this and how can it be minimized?

A2: The formation of a biphenyl byproduct is due to the homocoupling of your boronic acid. This side reaction is primarily mediated by two pathways: the presence of oxygen, which can lead to the oxidation of the active Pd(0) catalyst, and the direct reaction of a Pd(II) precatalyst with the boronic acid.[3][4] To minimize homocoupling, it is crucial to rigorously degas your solvents and reaction mixture and to maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1][4] Using a Pd(0) source directly or ensuring your reaction conditions promote the rapid reduction of a Pd(II) precatalyst can also be beneficial.[2]

Q3: What is the role of the base in this reaction, and could my choice of base be the issue?

A3: The base plays a critical role in the Suzuki-Miyaura coupling by activating the boronic acid, which facilitates the crucial transmetalation step with the palladium complex.[5][6] The choice and quality of the base can significantly influence the reaction's success. For challenging substrates like this compound, stronger bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1] It is also important to use a finely powdered base to ensure adequate solubility and reactivity. In some cases, anhydrous conditions with K₃PO₄ may require the addition of a small amount of water to be effective.

Q4: My starting this compound is being consumed, but I'm not getting the desired product. What other side reactions could be occurring?

A4: Besides the homocoupling of the boronic acid, two other common side reactions are protodeboronation and dehalogenation. Protodeboronation is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom, which can be exacerbated by the presence of excess water or acidic impurities.[1][7][8] Using a slight excess of the boronic acid (1.2-1.5 equivalents) or switching to a more stable boronic ester, such as a pinacol ester, can help mitigate this issue.[1][9] Dehalogenation is the reduction of the this compound to 4-phenylquinoline. This can occur if there are hydride sources in the reaction mixture that react with the palladium catalyst.[2] Ensuring an inert atmosphere and using pure, dry solvents can help minimize this side reaction.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving persistent issues in your Suzuki coupling reactions with this compound substrates.

Problem 1: Low or No Conversion of this compound

If you are experiencing a lack of reactivity, a logical troubleshooting workflow is essential. The following diagram outlines a step-by-step process to identify and address the root cause.

G cluster_start Start: Low/No Conversion cluster_catalyst Catalyst System Evaluation cluster_base Base Optimization cluster_conditions Reaction Conditions cluster_reagents Reagent Integrity start Low or No Conversion Observed catalyst_check Is the catalyst system active enough for a C-Cl bond? start->catalyst_check ligand_screen Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) catalyst_check->ligand_screen If no base_check Is the base strong enough and soluble? catalyst_check->base_check If yes pd_source Use a reliable Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) ligand_screen->pd_source base_screen Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) base_check->base_screen If no temp_check Is the reaction temperature optimal? base_check->temp_check If yes base_prep Use finely powdered base base_screen->base_prep temp_increase Increase temperature (e.g., 90-120°C) temp_check->temp_increase If no solvent_check Is the solvent appropriate? temp_check->solvent_check If yes solvent_screen Screen solvents (e.g., Dioxane, Toluene, THF/water) solvent_check->solvent_screen If no reagent_check Are reagents pure and dry? solvent_check->reagent_check If yes reagent_purify Purify starting materials reagent_check->reagent_purify boronic_ester Consider using a boronic ester (e.g., pinacol ester) reagent_check->boronic_ester If no

Caption: Troubleshooting workflow for low conversion.

Potential Causes & Solutions
Potential Cause Detailed Explanation & Solution
Inactive Catalyst System The C-Cl bond in this compound is significantly less reactive than C-Br or C-I bonds, requiring a more potent catalyst to facilitate oxidative addition.[1][2] Solution: Employ a catalyst system known for its high activity with aryl chlorides. This typically involves a palladium(II) precatalyst like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃, paired with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[1] These ligands promote the formation of the active monoligated Pd(0) species that is crucial for the oxidative addition step.
Suboptimal Base The base is essential for the activation of the boronic acid. An inappropriate base may be too weak or have poor solubility in the reaction medium, hindering the transmetalation step.[5][6] Solution: Screen stronger, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior choices for challenging couplings.[1] Ensure the base is finely powdered to maximize its surface area and reactivity.
Inadequate Reaction Temperature Suzuki couplings, especially with less reactive substrates, often require elevated temperatures to proceed at a reasonable rate. Solution: Gradually increase the reaction temperature, typically in the range of 90-120°C, while monitoring the reaction progress by TLC or LC-MS.[10]
Poor Reagent Quality Impurities in the starting materials or solvents can poison the catalyst or lead to side reactions. Water content in the boronic acid can promote protodeboronation.[7][8] Solution: Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed. If protodeboronation is suspected, consider using a more stable boronic acid derivative, such as a pinacol ester.[1][9]
Problem 2: Excessive Side Product Formation

The presence of significant impurities in your crude reaction mixture can complicate purification and reduce the yield of your desired product. The Suzuki catalytic cycle and common side reactions are depicted below.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->aryl_pd_complex aryl_pd_complex->pd0 transmetalation Transmetalation aryl_pd_complex->transmetalation diaryl_pd_complex Ar-Pd(II)-Ar'L₂ transmetalation->diaryl_pd_complex reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Coupled Product (Ar-Ar') reductive_elimination->product aryl_halide This compound (Ar-X) aryl_halide->oxidative_addition dehalogenation Dehalogenation (Ar-H) aryl_halide->dehalogenation boronic_acid Boronic Acid (Ar'-B(OH)₂) borate [Ar'-B(OH)₃]⁻ boronic_acid->borate homocoupling Homocoupling (Ar'-Ar') boronic_acid->homocoupling protodeboronation Protodeboronation (Ar'-H) boronic_acid->protodeboronation base Base base->borate borate->transmetalation

Caption: Suzuki catalytic cycle and major side reactions.

Strategies for Minimizing Side Products
Side Product Primary Cause(s) Recommended Solution(s)
Boronic Acid Homocoupling (Biphenyls) 1. Presence of oxygen, leading to oxidation of Pd(0).[3] 2. Direct reaction of a Pd(II) precatalyst with the boronic acid.[3][4]1. Thoroughly degas all solvents and the reaction vessel with an inert gas (argon or nitrogen) prior to adding the catalyst.[4] 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that rapidly forms the active Pd(0) species.
Dehalogenation (4-phenylquinoline) Reaction of the aryl-palladium intermediate with a hydride source (e.g., solvent, base, or impurities).[2]1. Ensure all reagents and solvents are pure and anhydrous. 2. Maintain a strict inert atmosphere to prevent the introduction of moisture or other potential hydride sources.
Protodeboronation (Benzene and derivatives) Hydrolysis of the boronic acid, particularly under basic conditions or in the presence of excess water.[7][8]1. Use fresh, high-purity boronic acid. 2. Consider using a boronic ester (e.g., pinacol or MIDA esters), which are generally more stable towards protodeboronation.[9] 3. Minimize the amount of water in the reaction, unless it is a necessary co-solvent for the chosen base.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for the optimization of your reaction.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) at least three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol for Ligand Screening

To identify the optimal ligand for your specific substrate, a parallel screening approach can be highly effective.

  • Preparation: Arrange a series of reaction vials, each containing this compound (1.0 equiv.), the boronic acid (1.3 equiv.), and the chosen base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Premix: Prepare a stock solution of the palladium source (e.g., Pd(OAc)₂) in the reaction solvent.

  • Ligand Addition: To each vial, add a different phosphine ligand (e.g., SPhos, XPhos, RuPhos, P(t-Bu)₃, etc.) at the desired stoichiometric ratio to the palladium source.

  • Reaction Initiation: Add the palladium stock solution to each vial, seal, and place in a pre-heated reaction block.

  • Analysis: After a set time, quench the reactions and analyze the conversion and product formation in each vial by LC-MS or GC-MS to determine the most effective ligand.

References

Technical Support Center: Synthesis of 2-Chloro-4-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-chloro-4-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems, delves into the underlying chemical principles, and offers step-by-step protocols for resolution.

Issue 1: My reaction yields a mixture of isomers that are difficult to separate. Why is this happening and how can I fix it?

Answer:

This is a classic problem in quinoline synthesis, particularly when using the Conrad-Limpach reaction or its variations, which involve the condensation of an aniline with a β-ketoester (e.g., ethyl benzoylacetate).[1][2] The formation of isomers stems from the two possible initial condensation points on the β-ketoester, leading to different cyclization precursors.

Causality: Kinetic vs. Thermodynamic Control

  • Kinetic Product (Desired Pathway): At lower temperatures (e.g., room temperature to ~100°C), the reaction favors the nucleophilic attack of the aniline's nitrogen onto the more reactive ketone carbonyl of the β-ketoester.[1] This forms a β-aminoacrylate intermediate, which upon thermal cyclization at high temperatures (~250°C), yields the desired 4-hydroxyquinoline precursor.[1][3]

  • Thermodynamic Product (Side Reaction): At higher initial condensation temperatures, the reaction can favor attack at the ester carbonyl, forming an anilide intermediate. This is the basis of the Knorr quinoline synthesis.[4] Subsequent cyclization of this anilide leads to the isomeric 2-hydroxy-4-phenylquinoline (a 2-quinolone).[5][6]

Chlorination of this isomeric mixture with phosphorus oxychloride (POCl₃) will then produce both the desired this compound and the undesired 4-chloro-2-phenylquinoline.

Troubleshooting Protocol:

  • Step 1: Control the Initial Condensation Temperature:

    • Combine the aniline (e.g., m-chloroaniline) and ethyl benzoylacetate at room temperature, with or without a mild acid catalyst.[1]

    • Stir for 2-4 hours at room temperature or with gentle heating (not exceeding 100°C) to ensure the formation of the kinetic β-aminoacrylate intermediate.

    • Monitor the reaction by TLC to confirm the consumption of starting materials before proceeding to the high-temperature cyclization.

  • Step 2: Optimize the Cyclization Step:

    • Use a high-boiling, inert solvent like diphenyl ether or mineral oil. This ensures a consistent and sufficiently high temperature for the cyclization and can improve yields significantly compared to solvent-free conditions.[1][3]

    • Heat the mixture rapidly to ~250-260°C to induce the electrocyclic ring closure and elimination of ethanol.[3]

  • Step 3: Purification of Isomers (if formed):

    • If an isomeric mixture is unavoidable, separation can be attempted via column chromatography on silica gel. A gradient elution system (e.g., hexane/ethyl acetate) is often effective.

    • Recrystallization can also be effective if the isomers have sufficiently different solubilities in a particular solvent system.[7] Ethanol or acetic acid are common choices for recrystallizing quinoline derivatives.[3][7]

Issue 2: The reaction has low yield and produces a significant amount of tar-like, polymeric material.

Answer:

The formation of tar or polymeric material is a frequent issue in reactions that use strong acids and high temperatures, such as the Doebner-von Miller or Vilsmeier-Haack reactions.[8] It indicates uncontrolled side reactions are dominating.

Causality: Uncontrolled Polymerization and Degradation

  • Harsh Conditions: Strong acid catalysts (e.g., concentrated H₂SO₄, PPA) and high temperatures can promote the self-condensation or polymerization of starting materials, intermediates (like in-situ generated α,β-unsaturated carbonyls), or the final product.[8]

  • Starting Material Purity: Impurities in the aniline or carbonyl compounds can initiate polymerization or other side reactions.[8]

  • Exothermic Reaction: Many of these syntheses are highly exothermic. Poor temperature control can lead to localized "hot spots" where degradation and polymerization accelerate.[8]

Troubleshooting Protocol:

  • Step 1: Moderate Reaction Conditions:

    • Lower the reaction temperature and extend the reaction time.

    • Add reagents, especially the strong acid catalyst, slowly and with efficient cooling (e.g., in an ice bath).[8]

    • Use a larger volume of solvent to help dissipate heat more effectively.

  • Step 2: Ensure Purity of Reagents:

    • Verify the purity of your starting aniline and ketone/ester. If necessary, purify them by distillation or recrystallization before use.[8]

    • Use anhydrous solvents, as moisture can interfere with many condensation steps.[3]

  • Step 3: Optimize the Catalyst:

    • Consider using a milder acid catalyst. For instance, in some Friedländer syntheses, a catalytic amount of p-toluenesulfonic acid can be effective.[9]

    • For Vilsmeier-Haack type reactions, optimizing the molar ratio of POCl₃ to DMF and substrate is critical. Using a large excess of the Vilsmeier reagent can lead to more byproducts.

Issue 3: My chlorination step with POCl₃ is inefficient, leaving behind the 4-hydroxyquinoline precursor.

Answer:

Incomplete conversion of the 4-hydroxyquinoline (or its 4-quinolone tautomer) to this compound is typically due to insufficient reactivity or deactivation of the chlorinating agent.

Causality: Reagent Purity and Reaction Conditions

  • Moisture: Phosphorus oxychloride reacts violently with water. Any moisture in the reaction vessel or starting material will consume the reagent and reduce its effectiveness.

  • Insufficient Temperature/Time: The chlorination reaction requires heat to proceed at a reasonable rate. Insufficient reflux time or temperature will result in an incomplete reaction.

  • Excessive Solvent: While often run neat, if a solvent is used (e.g., toluene), too much dilution can slow the reaction rate.

Troubleshooting Protocol:

  • Step 1: Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven before use.

    • Ensure the 4-hydroxy-2-phenylquinoline starting material is completely dry.

    • Handle POCl₃ in a fume hood and protect the reaction from atmospheric moisture with a drying tube.

  • Step 2: Optimize Reaction Parameters:

    • Use a slight excess of POCl₃ (e.g., 3-5 equivalents) to ensure the reaction goes to completion.

    • Heat the reaction mixture to reflux (the boiling point of POCl₃ is ~106°C) and maintain for 2-4 hours.

    • Monitor the reaction progress by TLC until the starting hydroxyquinoline spot is no longer visible.

  • Step 3: Work-up Procedure:

    • After completion, the excess POCl₃ must be quenched carefully. Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring in a fume hood.[10]

    • Neutralize the acidic solution with a base (e.g., NaOH or NH₄OH) to precipitate the crude this compound product.[8]

    • Filter, wash with water, and dry the crude product before purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and logical strategy involves a two-step process: first, the synthesis of the quinoline core to create a 4-hydroxy-2-phenylquinoline intermediate, followed by chlorination.

  • Step 1 - Quinoline Core Synthesis:

    • Conrad-Limpach Synthesis: Condensation of an aniline with a β-ketoester (ethyl benzoylacetate).[1]

    • Friedländer Synthesis: Condensation of a 2-aminoaryl ketone (2-aminobenzophenone) with a compound containing an active α-methylene group (e.g., ethyl acetoacetate).[9]

    • Doebner-von Miller Reaction: Reaction of an aniline with an α,β-unsaturated ketone (e.g., chalcone).[8]

  • Step 2 - Chlorination:

    • The resulting 4-hydroxy-2-phenylquinoline is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with phosphorus pentachloride (PCl₅), to yield the final product.[9][11]

A less common, more direct route is the Vilsmeier-Haack reaction , which can build the 2-chloroquinoline ring system directly from a substituted acetanilide, though this typically also installs a formyl group at the 3-position.[12]

Q2: Besides isomeric quinolones, what other side products can form?

A2: Depending on the specific reaction, several other side products can be observed:

  • Uncyclized Intermediates: Incomplete cyclization can leave behind Schiff bases or β-aminoacrylate intermediates.[1] This is often due to insufficient temperature or reaction time during the cyclization step.[3]

  • Products of Self-Condensation: In reactions like the Friedländer or Doebner-von Miller, the carbonyl-containing starting materials can undergo self-condensation (e.g., aldol condensation) under the acidic or basic conditions used.[3][8]

  • Over-chlorinated Products: While less common for this specific substrate, aggressive chlorination conditions could potentially lead to dichlorinated species, especially if the aromatic rings are highly activated.

  • Hydrolysis Products: During work-up, the 2-chloro product can be partially hydrolyzed back to the 4-hydroxyquinoline if exposed to harsh basic conditions for an extended period.

Q3: How do substituents on the starting aniline affect the reaction and potential side products?

A3: Substituents have a profound electronic and steric effect.

  • Electron-Donating Groups (EDG): Groups like methoxy (-OCH₃) or methyl (-CH₃) on the aniline ring activate it towards electrophilic substitution, which is the key ring-closing step. This generally leads to higher yields and faster reaction times.

  • Electron-Withdrawing Groups (EWG): Groups like nitro (-NO₂) or cyano (-CN) deactivate the aniline ring, making the cyclization step much more difficult.[13] This often results in very low yields or complete failure of the reaction.[13][14] In such cases, harsher conditions are needed, which in turn can increase the formation of tar and degradation products.

Q4: Can you provide a visual guide to the main reaction and its primary side reaction?

A4: Certainly. The following diagram illustrates the Conrad-Limpach synthesis pathway to the desired 4-quinolone and the competing Knorr pathway to the isomeric 2-quinolone.

G reactants Aniline + Ethyl Benzoylacetate kinetic_node Kinetic Control (Low Temp) reactants->kinetic_node Attack on Ketone thermo_node Thermodynamic Control (High Temp) reactants->thermo_node Attack on Ester intermediate_A β-Aminoacrylate (Kinetic Intermediate) kinetic_node->intermediate_A intermediate_B Anilide (Thermodynamic Intermediate) thermo_node->intermediate_B cyclization_A High Temp Cyclization (~250°C) intermediate_A->cyclization_A cyclization_B High Temp Cyclization intermediate_B->cyclization_B precursor_A 4-Hydroxy-2-phenylquinoline (Desired Precursor) cyclization_A->precursor_A precursor_B 2-Hydroxy-4-phenylquinoline (Isomeric Side Product) cyclization_B->precursor_B chlorination_A Chlorination (POCl₃) precursor_A->chlorination_A chlorination_B Chlorination (POCl₃) precursor_B->chlorination_B product_A This compound (Desired Product) chlorination_A->product_A product_B 4-Chloro-2-phenylquinoline (Isomeric Byproduct) chlorination_B->product_B

Caption: Competing pathways in Conrad-Limpach/Knorr synthesis.

Data Summary: Influence of Conditions on Product Formation

ParameterConditionEffect on Desired ProductEffect on Side Products
Initial Condensation Temp. Low (~25-100°C)Favored. Promotes kinetic β-aminoacrylate formation.[1]Minimizes formation of thermodynamic Knorr anilide isomer.[6]
High (>140°C)Disfavored. Promotes formation of the 2-quinolone (Knorr) side product.[5]
Cyclization Temp. High (~250°C)Required. Drives the intramolecular cyclization.[3]Insufficient temperature leads to uncyclized intermediates.
Catalyst Strong Acid (H₂SO₄)Effective for cyclization.Can cause polymerization/tarring if not controlled.[8]
Mild Acid (p-TsOH)Can be effective in some syntheses (e.g., Friedländer).[9]Less prone to causing degradation.
Aniline Substituent Electron Donating (EDG)Favored. Activates the ring for cyclization.-
Electron Withdrawing (EWG)Disfavored. Deactivates the ring, requires harsher conditions.[13]Harsher conditions increase risk of tar formation.

Visual Troubleshooting Workflow

Use this flowchart to diagnose common issues during your synthesis.

G start Start Synthesis check_yield Reaction Complete. Low Yield or Complex Mixture? start->check_yield tlc_check Analyze by TLC. Is starting material present? check_yield->tlc_check Yes good_yield Good Yield & Conversion check_yield->good_yield No increase_params Action: Increase reaction time/temperature. Ensure anhydrous conditions. tlc_check->increase_params Yes isomers_check Are there multiple product spots (potential isomers)? tlc_check->isomers_check No increase_params->start Re-run temp_control Action: Control initial condensation temp (low). Use kinetic conditions. isomers_check->temp_control Yes tar_check Is there significant tar/polymer? isomers_check->tar_check No temp_control->start Re-run moderate_cond Action: Lower temp, add catalyst slowly, ensure pure starting materials. tar_check->moderate_cond Yes moderate_cond->start Re-run purify Proceed to Purification (Recrystallization or Chromatography) good_yield->purify

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Purification of 2-Chloro-4-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-4-phenylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in a pure form. The following question-and-answer-based troubleshooting guide provides in-depth protocols and the scientific rationale behind them to empower you to solve common purification issues.

Section 1: Safety & Handling FAQs

Q1: What are the primary hazards associated with this compound and how should I handle it?

Core Safety Protocols:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[2][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, flame-retardant clothing, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[1][3]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[1]

  • Disposal: Dispose of waste in a dedicated, labeled container according to your institution's hazardous waste disposal procedures.[3]

Section 2: Understanding Potential Impurities

Q2: I've just completed a synthesis of this compound. What are the likely impurities in my crude product?

A2: The nature of impurities is intrinsically linked to the synthetic route employed. A common route involves the cyclization of an acetanilide derivative followed by chlorination with an agent like phosphorus oxychloride (POCl₃).

Common Impurity Classes:

  • Unreacted Starting Materials: Residual N-phenyl-3-oxobutanamide (acetoacetanilide) or related precursors.

  • Precursor Hydrolysis Product: The most common impurity is often the precursor, 4-hydroxy-2-phenylquinoline (a quinolinone), formed by incomplete chlorination or hydrolysis of the product on exposure to moisture.

  • Reagent Byproducts: Hydrolyzed phosphorus oxychloride byproducts (e.g., phosphoric acid) can be present.

  • Side-Reaction Products: Depending on the reaction conditions, minor isomers or polymeric materials may form.[5]

Understanding these potential contaminants is the first step in designing an effective purification strategy. For example, the acidic nature of reagent byproducts and the distinct polarity of the quinolinone precursor are key weaknesses that can be exploited during purification.

Section 3: Purification Method Selection

Q3: My crude this compound is a brown, sticky solid. Should I use recrystallization or column chromatography?

A3: The choice between recrystallization and column chromatography depends on the impurity profile, the quantity of material, and the desired final purity.

FeatureRecrystallizationColumn Chromatography
Principle Difference in solubility between the product and impurities in a chosen solvent at different temperatures.[6]Differential partitioning of components between a stationary phase and a mobile phase based on polarity.[7]
Best For Removing small amounts of impurities from a large amount of product; when the main impurity has very different solubility.Separating complex mixtures with multiple components or impurities with similar polarity to the product.[8]
Scale Excellent for both small and large scales (grams to kilograms).Best for small to moderate scales (milligrams to grams); can be scaled up but becomes resource-intensive.
Pros Cost-effective, simple setup, can yield very high-purity crystalline material.High resolving power, versatile, effective for a wide range of mixtures.
Cons Requires finding a suitable solvent system; product loss in the mother liquor is inevitable.More time-consuming, requires larger volumes of solvent, more expensive (silica gel, solvents).

Recommendation: For a "brown, sticky solid," this suggests the presence of multiple impurities, possibly polymeric. A good strategy is to first attempt a recrystallization from a suitable solvent (like ethanol or ethyl acetate) to remove the bulk of the impurities and obtain a more manageable solid. If the purity is still insufficient, the resulting material can then be further purified by column chromatography .

Section 4: Protocol & Troubleshooting - Recrystallization

Recrystallization is a powerful technique that relies on the principle that the solubility of most solids increases with temperature.[9] A carefully chosen solvent will dissolve the target compound and impurities at a high temperature and allow only the pure compound to crystallize upon cooling.[10]

Step-by-Step Recrystallization Protocol
  • Solvent Screening: The choice of solvent is critical for success.[10] Test small amounts of your crude material in various solvents to find one that meets these criteria:

    • Dissolves the crude product completely when hot (near boiling).

    • Dissolves the crude product poorly or not at all when cold (room temp or in an ice bath).

    • Does not react with the product.

    • Suggested Solvents for Screening: Ethanol, Isopropanol, Ethyl Acetate, Toluene.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the chosen solvent portion-wise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent required to create a saturated solution.[10]

  • Decolorization (Optional): If the hot solution is highly colored, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes. The charcoal adsorbs colored impurities.

  • Hot Filtration (If charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization of the product during filtration.[10]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The purity can then be checked by melting point determination and TLC.

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_process Process cluster_output Output crude Crude this compound solvent Select Solvent crude->solvent Screening dissolve 1. Dissolve in Minimum Hot Solvent solvent->dissolve hot_filter 2. Hot Filtration (Optional) dissolve->hot_filter Insoluble impurities? cool 3. Slow Cooling & Ice Bath dissolve->cool No insolubles hot_filter->cool vac_filter 4. Vacuum Filtration cool->vac_filter pure Pure Product vac_filter->pure vac_filter->pure Collect Solid mother_liquor Mother Liquor (Impurities) vac_filter->mother_liquor vac_filter->mother_liquor Collect Filtrate dry 5. Dry Crystals pure->dry

Caption: A standard workflow for purification via recrystallization.

Troubleshooting Recrystallization
  • Q: No crystals are forming upon cooling. What should I do?

    • A: The solution may not be saturated enough. Try boiling off some of the solvent to increase the concentration. Alternatively, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" of pure product to induce crystallization.[9]

  • Q: The product "oiled out" instead of crystallizing. How can I fix this?

    • A: This happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated. Reheat the solution to dissolve the oil, add a bit more solvent, and try cooling more slowly.

  • Q: The yield is very low. How can I improve it?

    • A: Ensure the solution was fully saturated and that you used the minimum amount of hot solvent. Also, make sure the solution was thoroughly cooled in an ice bath to maximize precipitation. The mother liquor can sometimes be concentrated to recover a second, less pure crop of crystals.

Section 5: Protocol & Troubleshooting - Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a solid stationary phase while being carried by a liquid mobile phase.[7] For this compound, a non-polar compound, normal-phase chromatography is appropriate.

Step-by-Step Column Chromatography Protocol
  • Select Stationary and Mobile Phases:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is the standard choice.

    • Mobile Phase (Eluent): Determine the ideal eluent system using Thin Layer Chromatography (TLC). Start with a non-polar solvent and gradually add a more polar one. A good starting point is a mixture of Hexanes and Ethyl Acetate. Aim for an Rf value of ~0.3 for the target compound on the TLC plate.[8]

  • Column Packing:

    • Slurry Method: In a beaker, mix the silica gel with the initial, least polar eluent to form a smooth slurry.[8]

    • With the stopcock closed, pour the slurry into the column. Open the stopcock to drain some solvent, and tap the column gently to ensure even packing and remove air bubbles. Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).

    • Carefully add the sample solution to the top of the column. Allow the solvent to drain until the sample is adsorbed onto the sand layer.

  • Elution:

    • Carefully add the mobile phase to the top of the column. Open the stopcock and begin collecting fractions in test tubes or flasks.[8]

    • Maintain a constant head of solvent above the silica gel at all times to prevent the column from running dry.

    • Gradient Elution (Recommended): Start with a non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 90:10, 80:20) to elute compounds of increasing polarity.

  • Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

Column Chromatography Workflow Diagram

G cluster_prep Preparation cluster_process Separation cluster_output Output & Analysis eluent Select Eluent (via TLC) pack Pack Column (Silica Slurry) eluent->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (via TLC) collect->analyze combine Combine Pure Fractions analyze->combine Identify pure fractions evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

References

Technical Support Center: Preventing Decomposition of 2-Chloro-4-phenylquinoline During Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-4-phenylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their synthetic workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you mitigate decomposition and maximize your reaction yields. Our approach is grounded in mechanistic principles to explain the "why" behind the experimental choices, ensuring you can adapt and troubleshoot effectively.

I. Understanding the Instability of this compound

This compound is a valuable building block, but its reactivity can also be a source of instability. The electron-withdrawing nature of the quinoline nitrogen and the phenyl group at the 4-position makes the C2-Cl bond susceptible to nucleophilic attack and other degradation pathways. The primary modes of decomposition are:

  • Hydrolysis: Reaction with water, often acid or base-catalyzed, to form the corresponding 2-quinolone derivative. This is a common byproduct if reaction conditions are not scrupulously anhydrous.

  • Reductive Dehalogenation: Loss of the chlorine atom and its replacement with a hydrogen atom. This can be promoted by certain catalysts, reagents, or trace metal impurities.

  • Photodecomposition: Degradation upon exposure to light, particularly UV radiation. This can lead to a complex mixture of byproducts, including dechlorinated and hydroxylated species.[1][2][3]

Understanding these pathways is the first step in designing robust reaction protocols that preserve the integrity of your starting material.

Troubleshooting Common Issues: A Quick Guide
Observed Problem Potential Cause Quick Solution
Formation of a major byproduct with a mass of 221.26 g/mol (M+H) Hydrolysis to 4-phenylquinolin-2(1H)-one.Ensure anhydrous conditions; use freshly distilled solvents and dried reagents. Avoid strong aqueous bases.
Presence of 4-phenylquinoline in the crude product. Reductive dehalogenation.Use high-purity catalysts and reagents. Consider a milder reducing agent if applicable to your reaction.
Reaction mixture darkens significantly upon exposure to light. Photodecomposition.Protect the reaction from light by wrapping the flask in aluminum foil.
Low conversion in cross-coupling reactions. Catalyst deactivation or poor C-Cl bond activation.Use bulky, electron-rich phosphine ligands and ensure a strictly inert atmosphere.

II. FAQs: Proactive Strategies for Preventing Decomposition

This section addresses common questions in a Q&A format, providing proactive strategies to prevent the decomposition of this compound from the outset.

Q1: My this compound seems to be hydrolyzing to the quinolone. How can I prevent this?

A1: Hydrolysis is one of the most common decomposition pathways. The lone pair on the quinoline nitrogen can be protonated, making the C2 position even more electrophilic and susceptible to attack by water.

Causality: The presence of water, even in trace amounts, along with acidic or basic conditions, can facilitate the nucleophilic attack of water on the C2 position, leading to the formation of 4-phenylquinolin-2(1H)-one.

Preventative Measures:

  • Anhydrous Conditions: Use oven-dried glassware and freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture.

  • Choice of Base: If a base is required, opt for non-nucleophilic, anhydrous bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (TEA) that has been distilled over a drying agent. Avoid aqueous bases like NaOH or KOH solutions.

Q2: I am observing significant amounts of the dechlorinated byproduct, 4-phenylquinoline. What is causing this and how can I minimize it?

A2: Reductive dehalogenation is another common side reaction, particularly in palladium-catalyzed cross-coupling reactions.

Causality: This side reaction can be promoted by:

  • Catalyst Choice: Some palladium catalysts, especially in the presence of certain ligands or impurities, can facilitate the hydrogenolysis of the C-Cl bond.

  • Hydrogen Source: The hydrogen source can be trace water, alcohols used as solvents, or even the amine coupling partner in some cases.

Preventative Measures:

  • High-Purity Reagents: Use high-purity palladium catalysts and ligands.

  • Ligand Selection: In cross-coupling reactions, the choice of ligand is critical. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can promote the desired cross-coupling over reductive dehalogenation.

  • Solvent Choice: Use aprotic solvents like dioxane, toluene, or DMF. If a protic solvent is necessary, consider its potential to act as a hydrogen donor.

  • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that may favor dehalogenation.

Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of byproducts. Could this be photodecomposition?

A3: Yes, quinoline derivatives are often photosensitive, and exposure to ambient or UV light can initiate decomposition.

Causality: The quinoline ring system can absorb UV light, leading to the formation of excited states. These excited species can then undergo various reactions, including homolytic cleavage of the C-Cl bond to form radical intermediates, which can lead to a cascade of unpredictable side reactions.[1][2] Studies on similar chloroquinolines have shown that photodegradation can involve cleavage of the C-Cl bond and substitution by hydroxyl groups.[1][2]

Preventative Measures:

  • Exclusion of Light: The most effective method is to protect the reaction from light. Wrap the reaction flask and any purification columns with aluminum foil.

  • Work in a Fume Hood with the Sash Down: This can help to reduce exposure to overhead laboratory lighting.

  • Solvent Considerations: The choice of solvent can sometimes influence photostability. However, physical protection from light is the most reliable strategy.

III. Optimized Protocols for Common Reactions

Here we provide detailed, step-by-step methodologies for key reactions involving this compound, designed to minimize decomposition.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling this compound with an arylboronic acid.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(OAc)₂ (2 mol%) with a ligand like SPhos (4 mol%), and finely powdered K₃PO₄ (2.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water) via syringe. The water helps to dissolve the base and facilitate transmetalation.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Suzuki_Workflow

Protocol 2: Buchwald-Hartwig Amination

This protocol details the amination of this compound.

Step-by-Step Methodology:

  • Preparation: In a glovebox, add this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium pre-catalyst such as a G3 or G4 Buchwald palladacycle (1-2 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq.) to a vial.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vial and heat the mixture to 100-110 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald_Hartwig_Workflow

Protocol 3: Nucleophilic Aromatic Substitution (SNAr)

For reactions with strong nucleophiles like alkoxides or thiolates.

Step-by-Step Methodology:

  • Nucleophile Preparation: In a separate flask under an inert atmosphere, prepare the nucleophile. For example, deprotonate an alcohol or thiol with a strong base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF.

  • Reaction: Cool the nucleophile solution (e.g., to 0 °C) and slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent.

  • Temperature Control: Allow the reaction to slowly warm to room temperature or gently heat if necessary. The reaction is often rapid.

  • Monitoring: Monitor by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl). Extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, concentrate, and purify by chromatography or recrystallization.

IV. Visualization of Decomposition Pathways and Prevention

The following diagram illustrates the main decomposition pathways and the key preventative measures to consider at each step of your experimental workflow.

Decomposition_Prevention

By understanding the underlying chemistry of this compound's instability and proactively implementing these strategies, you can significantly improve the reliability and success of your synthetic endeavors.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-4-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the lab-scale production of 2-Chloro-4-phenylquinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond milligram-scale synthesis to produce multi-gram quantities of this valuable heterocyclic intermediate. We will address common challenges, provide field-proven troubleshooting strategies, and explain the chemical principles behind our recommendations to ensure your scale-up is both successful and efficient.

Section 1: Frequently Asked Questions (FAQs) on Synthetic Strategy

This section covers high-level strategic decisions you'll face when planning your scale-up synthesis.

Q1: What is the most reliable and scalable synthetic route for this compound?

A1: For lab-scale production (5-50 grams), a two-step approach is generally the most reliable and manageable. This strategy separates the formation of the quinoline core from the chlorination step, allowing for purification of the intermediate and better overall control.

The most common two-step route involves:

  • Step 1: Friedländer Annulation to synthesize the 4-phenylquinolin-2-ol (also known as 4-phenyl-2-quinolone) precursor. This reaction condenses an o-aminoaryl ketone with a compound containing an α-methylene group.[1][2]

  • Step 2: Deoxychlorination of the resulting quinolin-2-ol using a strong chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).

While direct methods like the Vilsmeier-Haack reaction on N-arylacetamides exist, they can be less straightforward to optimize and may present more challenging purification issues when scaling up.[3] The two-step method provides a robust foundation with a solid, often crystalline, intermediate that can be purified before the final, more aggressive chlorination step.

Q2: For the Friedländer synthesis of the 4-phenylquinolin-2-ol precursor, what are the best starting materials?

A2: The classic and most effective starting materials are 2-aminobenzophenone and an ester with an active α-methylene group , such as ethyl acetoacetate or diethyl malonate.

  • Causality: The reaction proceeds via an initial condensation followed by an intramolecular cyclization and dehydration.[4] Using 2-aminobenzophenone directly incorporates the required phenyl group at the 4-position and the amino group for ring closure in a single molecule. The choice of the methylene component determines the substituent at the 2-position. For the target precursor (4-phenylquinolin-2-ol), reacting 2-aminobenzophenone with diethyl malonate is a highly effective choice.

An alternative, sometimes more cost-effective, route is the acid-catalyzed condensation of aniline with a β-ketoester derived from acetophenone, such as ethyl benzoylacetate. This is a variation of the Combes synthesis.[5][6] However, this can sometimes lead to regioselectivity issues if the β-dicarbonyl compound is unsymmetrical, though for ethyl benzoylacetate, the cyclization is generally predictable.[5]

Q3: What is the mechanism of the chlorination step with POCl₃, and what are the critical parameters to control?

A3: The chlorination of the 2-quinolone tautomer of 4-phenylquinolin-2-ol with phosphoryl chloride (POCl₃) is a deoxychlorination reaction. The mechanism is believed to proceed as follows:

  • Phosphorylation: The lone pair on the carbonyl oxygen of the quinolone attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate.

  • Nucleophilic Attack: A chloride ion (Cl⁻), either from POCl₃ itself or from the generated dichlorophosphoric acid, acts as a nucleophile and attacks the C2 position of the quinoline ring.

  • Elimination: The phosphate group is eliminated, and the aromaticity of the pyridine ring is restored, yielding the this compound product.[7]

Critical Control Parameters:

  • Anhydrous Conditions: POCl₃ reacts violently with water. All glassware must be oven- or flame-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the reagent and formation of side products.

  • Temperature: The reaction is typically run at reflux (boiling point of POCl₃ is ~106 °C). Insufficient temperature will lead to an incomplete reaction. For scale-up, controlled heating with a heating mantle and overhead stirring is essential to maintain a consistent temperature and avoid localized overheating.

  • Stoichiometry: While a stoichiometric amount is theoretically sufficient, using a slight to moderate excess of POCl₃ (1.5 to 5 equivalents) often serves as both the reagent and the solvent, helping to drive the reaction to completion.

  • Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting quinolone is a key indicator of completion. Typical reaction times range from 2 to 6 hours.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the experimental workflow.

Problem Area: Low Yield or Incomplete Reaction

Q: My Friedländer cyclization to form the quinolone precursor is sluggish and gives a low yield. What's going wrong?

A: This is a common scale-up challenge often related to catalysis, temperature, or water removal.

  • The Problem: The cyclization step is a dehydration reaction. On a larger scale, removing the water byproduct becomes less efficient, which can inhibit the reaction from reaching completion as it is often an equilibrium process.

  • The Solution:

    • Catalyst Choice: While base-catalyzed (e.g., KOH, NaOEt) methods work, acid catalysis is often more robust for scale-up. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) are excellent dehydrating agents and catalysts that actively remove water, driving the reaction forward.[5][8]

    • Higher Temperature: Ensure the reaction temperature is adequate. For high-boiling solvents like diphenyl ether or Dowtherm A, temperatures of 150-250 °C may be required.

    • Azeotropic Removal of Water: If using a solvent like toluene or xylene, employ a Dean-Stark apparatus to physically remove the water as it forms, which is a highly effective method for driving equilibrium-limited reactions.

Q: The final chlorination step with POCl₃ is not going to completion, even after prolonged reflux. What can I do?

A: Incomplete chlorination is usually due to insufficient reactivity or premature quenching.

  • The Problem: The quinolone precursor may have poor solubility in pure POCl₃, or the reaction temperature might not be high enough. Additionally, HCl gas is a byproduct, and its buildup can affect the reaction equilibrium.

  • The Solution:

    • Add a Co-solvent: Adding a high-boiling, inert solvent like toluene or N,N-dimethylformamide (DMF) can improve the solubility of the starting material. DMF can also form the Vilsmeier reagent in situ, which is highly reactive.

    • Increase Temperature: If using a co-solvent, ensure the reflux temperature remains high enough for the reaction to proceed efficiently.

    • Add a Phase-Transfer Catalyst: A catalytic amount of a quaternary ammonium salt can sometimes facilitate the reaction.

    • Ensure an Inert Atmosphere: Double-check your setup for leaks. Any moisture ingress will consume the POCl₃ and halt the reaction.

Problem Area: Purification Challenges

Q: After the chlorination work-up, my crude product is a dark, oily tar instead of a solid. How do I purify it?

A: Tar formation is a frequent issue, especially if the reaction overheated or if acidic residues were not properly neutralized. Direct crystallization from this state is often impossible.

  • The Problem: The tar consists of your product, polymerized materials, and baseline impurities. The impurities are inhibiting crystallization.

  • The Solution: A Two-Stage Purification

    • Initial Cleanup with Column Chromatography: The first priority is to separate the desired product from the non-polar tars and highly polar baseline material. Use a silica gel column with a gradient elution, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate or dichloromethane. This will isolate the product fraction.

    • Final Purification by Recrystallization: Once you have the semi-purified product from the column, you can perform a recrystallization to achieve high purity. This will remove any closely-eluting impurities.

Q: How do I select the best solvent system for the final recrystallization of this compound?

A: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[9] A systematic screening process is the most effective approach.

  • The Problem: Choosing the wrong solvent can lead to no crystal formation (too soluble) or premature "crashing out" of an impure solid (not soluble enough).

  • The Solution: Systematic Solvent Screening

    • Place a small amount of your crude solid (10-20 mg) into several different test tubes.

    • Add a few drops of a test solvent to each tube at room temperature. A good candidate will not dissolve the solid.

    • Heat the tubes that did not show dissolution. A good solvent will dissolve the solid completely at or near its boiling point.

    • Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The best solvent will produce a high yield of crystalline solid.

SolventPolarityBoiling Point (°C)Common Observations for Quinoline Derivatives
Hexane / HeptaneLow69 / 98Often too low solubility, good for washing.
TolueneLow111Can be a good candidate.
Ethanol / MethanolHigh78 / 65Often a good choice, may require a co-solvent.
IsopropanolMedium82Excellent candidate for many heterocycles.
Ethyl AcetateMedium77Can be effective.
AcetonitrileHigh82Good solubility when hot.
Mixed Solvents VariableVariableSystems like Ethanol/Water or Toluene/Hexane are powerful tools. Dissolve in the "good" solvent (e.g., hot ethanol) and add the "poor" solvent (e.g., water) dropwise until cloudy, then reheat to clarify and cool.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-phenylquinolin-2-ol via Friedländer Annulation

  • Materials:

    • 2-aminobenzophenone (1 eq)

    • Diethyl malonate (1.5 eq)

    • Sodium ethoxide (2.0 eq)

    • Anhydrous Ethanol

  • Procedure:

    • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere.

    • To the flask, add anhydrous ethanol, followed by the careful, portion-wise addition of sodium ethoxide.

    • To this solution, add diethyl malonate dropwise at room temperature.

    • Add 2-aminobenzophenone to the mixture.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 7:3 Hexane:Ethyl Acetate).

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly acidify the mixture with a dilute acid (e.g., 2M HCl) until the pH is ~5-6. A precipitate should form.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

    • Dry the solid under vacuum. This precursor is often pure enough for the next step, but can be recrystallized from ethanol if needed.

Protocol 2: Chlorination of 4-phenylquinolin-2-ol

  • Materials:

    • 4-phenylquinolin-2-ol (1 eq)

    • Phosphoryl chloride (POCl₃) (3-5 eq)

    • (Optional) N,N-Dimethylformamide (DMF) (catalytic amount, ~0.1 eq)

  • Procedure:

    • Set up an oven-dried round-bottom flask with an overhead stirrer and a reflux condenser fitted with a gas outlet bubbler (to vent HCl gas safely into a basic solution).

    • Charge the flask with 4-phenylquinolin-2-ol and POCl₃ under a nitrogen atmosphere.

    • Scientist's Note: The reaction can be exothermic upon initial heating. Begin heating slowly and ensure efficient stirring.

    • If using, add the catalytic DMF.

    • Heat the mixture to a gentle reflux (~100-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Work-up (CRITICAL): Allow the reaction mixture to cool to room temperature. In a separate, large beaker, prepare a mixture of crushed ice and water. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. POCl₃ reacts exothermically with water, so a slow addition is crucial for safety.

    • Continue stirring until all the ice has melted. The product may precipitate as a solid.

    • Neutralize the acidic solution by the slow, portion-wise addition of a base, such as solid sodium bicarbonate or a saturated aqueous solution of sodium carbonate, until the pH is ~7-8.

    • If the product is solid, collect it by vacuum filtration. If it is an oil or remains in solution, extract the aqueous layer multiple times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Section 4: Visual Guides & Data

Diagrams

Synthesis_Workflow cluster_step1 Step 1: Quinolone Formation cluster_step2 Step 2: Chlorination & Purification start_mats 2-Aminobenzophenone + Diethyl Malonate reaction1 Friedländer Annulation (Base Catalysis, Reflux) start_mats->reaction1 workup1 Acidic Work-up & Filtration reaction1->workup1 intermediate Intermediate: 4-phenylquinolin-2-ol workup1->intermediate reaction2 Deoxychlorination (POCl₃, Reflux) intermediate->reaction2 workup2 Ice Quench & Neutralization reaction2->workup2 purification Purification (Chromatography and/or Recrystallization) workup2->purification final_product Final Product: This compound purification->final_product caption Fig 1. General workflow for the two-step synthesis.

Troubleshooting_Tree cluster_incomplete cluster_workup problem Low Yield in Chlorination Step check_sm Is Starting Material Consumed (by TLC)? problem->check_sm action_incomplete Incomplete Reaction check_sm->action_incomplete action_workup_loss Work-up / Purification Loss check_sm->action_workup_loss check_temp Was Reflux Temp >100°C? check_reagent Was POCl₃ Anhydrous? check_temp->check_reagent action_temp_low action_temp_low check_temp->action_temp_low action_incomplete->check_temp check_extraction Was product lost during extraction? action_workup_loss->check_extraction caption Fig 2. Decision tree for troubleshooting low yield.

References

Validation & Comparative

A Comparative Guide to the HPLC Purity Analysis of Synthesized 2-Chloro-4-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of a synthetic intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 2-Chloro-4-phenylquinoline serves as a vital building block in the synthesis of various pharmacologically active molecules.[1] Impurities, even in trace amounts, can carry forward through synthetic steps, potentially altering the biological activity or toxicity of the final active pharmaceutical ingredient (API).[2] Therefore, a robust, validated analytical method for purity assessment is indispensable.[3][4]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity analysis of this compound. We will delve into the causality behind methodological choices, present comparative data, and provide actionable protocols for immediate implementation in a research or quality control setting.

The Analytical Imperative: Understanding Potential Impurities

The synthesis of this compound, often via methods like the Friedländer or a modified Doebner-von Miller reaction, can introduce a spectrum of impurities.[5][6] A comprehensive purity analysis must be capable of separating and quantifying the target analyte from:

  • Unreacted Starting Materials: Such as anilines, benzoylacetanilides, or other precursors.[7]

  • Isomeric Byproducts: Positional isomers that may form during the cyclization process.

  • Degradation Products: Compounds resulting from harsh reaction conditions (e.g., high temperature, strong acids).

  • Residual Solvents: Organic solvents used during the reaction or purification stages.[8]

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical tool for this task due to its precision, versatility, and robustness in separating non-volatile and thermally labile compounds.[9][10]

Primary Technique: Reversed-Phase HPLC-UV Analysis

Reversed-Phase HPLC (RP-HPLC) is the workhorse for the purity analysis of moderately polar, aromatic compounds like this compound.[11] The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.

Causality Behind Methodological Choices
  • Stationary Phase Selection (The Column): A C18 (octadecylsilane) column is the standard choice. The long alkyl chains create a highly hydrophobic stationary phase that effectively retains the aromatic quinoline ring and phenyl group through hydrophobic interactions. This allows for excellent separation from more polar starting materials or byproducts.

  • Mobile Phase Composition: The mobile phase must be optimized to achieve adequate separation (selectivity) and reasonable retention times.[3]

    • Solvent System: A gradient elution using water and an organic solvent like acetonitrile (ACN) or methanol is typical. Acetonitrile is often preferred for its lower viscosity and UV transparency. The gradient starts with a higher proportion of water to retain the compounds and gradually increases the organic content to elute them in order of increasing hydrophobicity.[9]

    • pH Modification: The inclusion of a small percentage of an acid, such as formic acid or trifluoroacetic acid (TFA), is critical. The nitrogen atom in the quinoline ring is basic (pKa ≈ 4.85).[1] Operating the mobile phase at a low pH (e.g., pH 2-3) ensures this nitrogen is protonated. This serves two purposes: it prevents peak tailing that can occur from interactions with residual, acidic silanol groups on the silica support of the stationary phase, and it ensures a consistent ionization state for reproducible retention.

  • Detector Selection: A UV-Vis detector is ideal due to the strong chromophore of the quinoline aromatic system.[4] The detection wavelength should be set at an absorbance maximum (λmax) of this compound to ensure high sensitivity. A wavelength around 225-245 nm is often effective for quinoline derivatives.[12][13]

Workflow for HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample 1. Weigh Synthesized This compound Dissolve 3. Dissolve in Diluent (e.g., ACN/Water) Sample->Dissolve Standard 2. Weigh Reference Standard Standard->Dissolve Filter 4. Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject 5. Inject into HPLC System Filter->Inject Column 6. Separation on C18 Column Inject->Column Detect 7. UV Detection (e.g., 230 nm) Column->Detect Chromatogram 8. Generate Chromatogram Detect->Chromatogram Integrate 9. Integrate Peaks Chromatogram->Integrate Calculate 10. Calculate Purity (% Area) Integrate->Calculate

Caption: Experimental workflow for HPLC-UV purity analysis.

Comparative Analysis of Analytical Techniques

While HPLC-UV is a robust method, a comprehensive purity assessment, especially during drug development, often benefits from complementary techniques.[8][14] Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) offer distinct advantages.

  • UPLC-MS: This technique uses columns packed with smaller particles (<2 µm) and operates at higher pressures than conventional HPLC.[4] The primary advantage is a significant increase in resolution and a drastic reduction in analysis time. Coupling with a mass spectrometer provides mass-to-charge ratio (m/z) data, which is invaluable for the definitive identification of known impurities and the structural elucidation of unknown ones.[15][16][17]

  • GC-MS: This method is the gold standard for analyzing volatile and thermally stable compounds.[12] For this compound, GC-MS can be a rapid and high-resolution separation technique.[18] Its most critical role in this context is the detection and quantification of residual solvents from the synthesis, an impurity class for which HPLC is not well-suited.[8]

Data Summary: Performance Comparison
ParameterHPLC-UVUPLC-MSGC-MS
Principle Differential partitioning between liquid mobile and solid stationary phases.[10]Same as HPLC, but with smaller particles and higher pressure, coupled to a mass detector.[15]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[12]
Resolution Good to ExcellentSuperiorExcellent (for volatile compounds)
Sensitivity High (ng range)Very High (pg-fg range)Very High (pg-fg range)
Analysis Speed Moderate (15-45 min)Fast (2-10 min)Fast (5-20 min)
Information Provided Retention Time, UV AbsorbanceRetention Time, UV Absorbance, Mass-to-Charge Ratio (m/z), Fragmentation Data[19]Retention Time, Mass-to-Charge Ratio (m/z), Fragmentation Data[20]
Analyte Scope Non-volatile, thermally labile compoundsBroad range, including non-volatile compoundsVolatile, thermally stable compounds
Typical Use Case Routine QC, Purity Assay (% Area)Impurity Identification, Metabolite Studies, High-Throughput Screening[15]Residual Solvent Analysis, Volatile Impurity Profiling[8][20]

Experimental Protocols

The following protocols are provided as a robust starting point for method development. Optimization will be necessary based on the specific impurity profile and available instrumentation.

Standard and Sample Preparation
  • Diluent Preparation: Prepare a mixture of Acetonitrile:Water (50:50, v/v).

  • Reference Standard Solution (Approx. 0.5 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.[21]

  • Sample Solution (Approx. 0.5 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound into a 20 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE or nylon syringe filter to remove particulates.[12]

Recommended HPLC-UV Method

This protocol is designed as a self-validating system. System suitability must be established before analysis.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0.0 60 40
    20.0 10 90
    25.0 10 90
    25.1 60 40

    | 30.0 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.[12]

  • System Suitability Test (SST):

    • Make five replicate injections of the Reference Standard Solution.

    • The Relative Standard Deviation (%RSD) of the peak area for the main peak must be ≤ 2.0%.[21]

    • The USP tailing factor for the main peak should be ≤ 2.0.

    • The theoretical plates (column efficiency) should be ≥ 2000.

Comparative GC-MS Method for Volatile Impurities
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 min.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 min.[12]

  • Injector Temperature: 270°C (Split mode).

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Mass Range: 40-450 amu.

Conclusion

For the routine purity assessment of synthesized this compound, a well-developed and validated reversed-phase HPLC-UV method offers a reliable, robust, and cost-effective solution. It provides excellent quantification of the main component and non-volatile, UV-active impurities.

However, for comprehensive characterization, particularly within a regulated drug development framework, a multi-faceted approach is superior. UPLC-MS provides unparalleled speed and confidence in impurity identification, while GC-MS remains the essential tool for monitoring volatile impurities and residual solvents. The strategic integration of these techniques ensures a complete understanding of the compound's purity profile, directly supporting the development of safe and effective pharmaceuticals.

References

A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromo-4-phenylquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, 4-phenylquinoline scaffolds are privileged structures, offering a versatile platform for the development of novel therapeutic agents and functional materials. The introduction of substituents at the 2-position, particularly halogens, provides a reactive handle for further molecular elaboration through various cross-coupling reactions. This guide offers an in-depth comparative analysis of the reactivity of two key intermediates: 2-chloro-4-phenylquinoline and 2-bromo-4-phenylquinoline. By examining their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, we aim to provide researchers with the insights necessary to make informed decisions in their synthetic strategies.

At a Glance: Key Physicochemical and Reactivity Differences

The choice between a chloro or bromo substituent on the 4-phenylquinoline core is not trivial and has significant implications for reaction efficiency, catalyst selection, and overall synthetic feasibility. The fundamental difference lies in the carbon-halogen (C-X) bond strength, which dictates the ease of oxidative addition in palladium-catalyzed cross-coupling reactions.

PropertyThis compound2-Bromo-4-phenylquinoline
Molecular Formula C₁₅H₁₀ClNC₁₅H₁₀BrN
Molecular Weight 239.70 g/mol [1]284.15 g/mol
Melting Point Not explicitly foundNot explicitly found
General Reactivity LowerHigher
C-X Bond Strength StrongerWeaker

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The enhanced reactivity of 2-bromo-4-phenylquinoline over its chloro-analogue is a direct consequence of the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond. The oxidative addition of a palladium(0) catalyst to the C-X bond is the initial and often rate-limiting step in most cross-coupling catalytic cycles. A weaker C-Br bond translates to a lower activation energy for this step, resulting in faster reaction rates and often allowing for milder reaction conditions.

Caption: Relationship between C-X bond strength and reactivity.

Comparative Performance in Key Cross-Coupling Reactions

While direct side-by-side comparative studies for 2-chloro- and 2-bromo-4-phenylquinoline are not abundant in the literature, the well-established principles of cross-coupling reactivity allow for a reliable comparison. The following sections provide an overview of the expected performance and general experimental considerations for each reaction type.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures. In the coupling of 2-halo-4-phenylquinolines with boronic acids, the choice of halogen significantly impacts the reaction conditions required.

General Reactivity Trend: 2-Bromo-4-phenylquinoline will generally exhibit higher reactivity, leading to faster conversions and higher yields under milder conditions compared to this compound. The coupling of aryl chlorides often necessitates more sophisticated and electron-rich phosphine ligands (e.g., SPhos, XPhos) and stronger bases (e.g., K₃PO₄) to facilitate the challenging oxidative addition step.

Illustrative Data from Analogous Systems:

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-6-methylpyridineArylboronic acidPd₂(dba)₃ / P(o-tol)₃K₂CO₃Toluene/H₂O10012~80-95[2]
2-Chloropyridine derivativePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10018~70-90[2]

Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol:

  • To a dry Schlenk flask, add 2-halo-4-phenylquinoline (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos for the chloro-derivative, or Pd(PPh₃)₄ for the bromo-derivative, 1-5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/water).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, crucial for the synthesis of many biologically active compounds. Similar to the Suzuki coupling, the reactivity of the halogenated quinoline is a key factor.

General Reactivity Trend: 2-Bromo-4-phenylquinoline is the more reactive substrate, often coupling with a wider range of amines under milder conditions. The amination of this compound typically requires more specialized, bulky phosphine ligands (e.g., XPhos, RuPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).

Illustrative Data from Analogous Systems:

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460[3]
2-ChlorotolueneMorpholine(NHC)Pd(allyl)ClNaOtBu1,4-Dioxane1001695[2]

Experimental Protocol: A General Guideline for Buchwald-Hartwig Amination

Caption: General workflow for Buchwald-Hartwig amination.

Detailed Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃), the appropriate phosphine ligand, and the base (e.g., NaOtBu or K₂CO₃).

  • Add the 2-halo-4-phenylquinoline and the amine coupling partner.

  • Add the degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes. The reactivity trend of the haloquinolines in this reaction mirrors that of the Suzuki and Buchwald-Hartwig reactions.

General Reactivity Trend: 2-Bromo-4-phenylquinoline will undergo Sonogashira coupling more readily than this compound. While the bromo-derivative can often be coupled using standard Pd/Cu catalytic systems, the chloro-analogue may require higher temperatures, longer reaction times, and more specialized catalyst systems to achieve comparable yields. The general reactivity order for aryl halides in Sonogashira coupling is I > Br > Cl.[4]

Illustrative Data from Analogous Systems:

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)
2-Bromopyridine derivativeTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF60Good to Excellent[5]
Aryl ChlorideTerminal AlkynePd(OAc)₂ / P(t-Bu)₃Cs₂CO₃Dioxane120Moderate to Good[5]

Experimental Protocol: A General Guideline for Sonogashira Coupling

Caption: General workflow for Sonogashira coupling.

Detailed Protocol:

  • To a solution of 2-halo-4-phenylquinoline (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Stir the reaction at room temperature or heat to the required temperature until completion is observed by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Characterization Corner: Spectroscopic Signatures

Expected ¹H NMR Features: The protons on the quinoline and phenyl rings will resonate in the aromatic region (typically between 7.0 and 8.5 ppm). The chemical shifts will be influenced by the electronic nature of the halogen at the 2-position.

Expected ¹³C NMR Features: The carbon atoms of the quinoline and phenyl rings will appear in the aromatic region of the spectrum. The carbon bearing the halogen (C-2) will be significantly influenced by the electronegativity of the halogen.

NMR Data for Analogous Compounds:

  • 2-(4-Chlorophenyl)quinoline: ¹H NMR (400 MHz, CDCl₃) δ 8.17 – 8.10 (m, 2H), 8.09 – 8.03 (m, 2H), 7.80 – 7.65 (m, 3H), 7.53 – 7.41 (m, 3H). ¹³C NMR (101 MHz, CDCl₃) δ 155.8, 148.1, 137.9, 136.8, 135.4, 129.8, 129.6, 128.9, 128.7, 127.4, 127.1, 126.4, 118.4.[6]

  • 2-(4-Bromophenyl)quinoline: ¹H NMR (400 MHz, CDCl₃) δ 8.20 (d, J = 8.4 Hz, 1H), 8.15 (d, J = 8.4 Hz, 1H), 8.09 – 7.99 (m, 2H), 7.81 (d, J = 8.4 Hz, 2H), 7.78 – 7.70 (m, 1H), 7.68 – 7.60 (m, 2H), 7.57 – 7.49 (m, 1H). ¹³C NMR (101 MHz, CDCl₃) δ 156.0, 148.2, 138.4, 137.0, 131.9, 129.9, 129.7, 129.1, 127.5, 127.2, 126.5, 123.9, 118.5.[6]

Conclusion and Recommendations

The choice between 2-chloro- and 2-bromo-4-phenylquinoline as a synthetic intermediate is a classic trade-off between cost/availability and reactivity.

  • 2-Bromo-4-phenylquinoline is the superior choice when higher reactivity is desired, allowing for milder reaction conditions, shorter reaction times, and potentially higher yields in a variety of cross-coupling reactions. This makes it an ideal substrate for complex molecule synthesis where functional group tolerance and efficiency are paramount.

  • This compound , while less reactive, is often more cost-effective and readily available. Its use is feasible, particularly for large-scale syntheses where cost is a major driver, but it necessitates the use of more advanced and often more expensive catalyst systems to achieve satisfactory results.

For researchers in the early stages of drug discovery or those exploring novel synthetic methodologies, the higher reactivity of the bromo-derivative offers greater flexibility and a higher probability of success. For process development and large-scale manufacturing, a careful cost-benefit analysis of the chloro-derivative, including the cost of the specialized catalysts required, is warranted.

References

Comparison Guide: Unambiguous Structural Validation of 2-Chloro-4-phenylquinoline Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Abstract

Quinoline scaffolds are privileged structures in medicinal chemistry, renowned for their broad spectrum of biological activities. The precise substitution pattern on the quinoline ring is paramount to a compound's pharmacological profile. Consequently, unambiguous structural characterization is a critical, non-negotiable step in the drug discovery and development pipeline. This guide presents a systematic, multi-technique Nuclear Magnetic Resonance (NMR) workflow for the definitive structural validation of 2-chloro-4-phenylquinoline, a representative member of a significant class of synthetic intermediates. By synergistically employing 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, we provide researchers, scientists, and drug development professionals with a robust framework to move beyond simple characterization to absolute structural confirmation, ensuring data integrity and accelerating research timelines.

Introduction: The "Why" Behind Rigorous Validation

The synthesis of substituted quinolines can often yield a mixture of regioisomers. For instance, a reaction intended to produce this compound might also yield the 2-chloro-3-phenylquinoline isomer. While mass spectrometry can confirm the elemental composition, it cannot differentiate between these isomers. It is NMR spectroscopy that provides the detailed through-bond connectivity information required for definitive assignment.[1][2] Failure to correctly assign the structure can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and irreproducible biological data.

This guide uses this compound as a case study to demonstrate a logical, self-validating NMR workflow that proceeds from initial assessment to final, incontrovertible proof of structure.

The Validation Workflow: A Step-by-Step Approach

Our validation strategy is designed as a sequential process, where each experiment answers specific questions left open by the previous one. This methodical approach ensures that by the final step, all aspects of the molecular structure are supported by direct, cross-validated evidence.

G cluster_0 1D NMR: The Blueprint cluster_1 2D NMR: Building the Framework cluster_2 2D NMR: Definitive Confirmation 1H_NMR ¹H NMR (Proton Count & Environment) 13C_NMR ¹³C NMR (Carbon Count & Type) COSY COSY (¹H-¹H Connectivity) 13C_NMR->COSY What protons are coupled? HSQC HSQC (Direct ¹H-¹³C Bonds) COSY->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Where are the quaternary carbons? How are fragments connected? Result Unambiguous Structure HMBC->Result

Caption: Overall workflow for NMR-based structural validation.

Step 1: The Initial Blueprint with 1D NMR (¹H and ¹³C)

One-dimensional NMR provides the foundational data for our structure.[3] The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons (via spin-spin coupling), while the ¹³C NMR spectrum shows the number of unique carbon atoms.

Expected ¹H and ¹³C NMR Data for this compound

The following table summarizes the expected chemical shifts for our target molecule, compiled from literature data and predictive models.[4][5] The numbering scheme used for assignment is shown below.

Numbering scheme for this compound
Position¹H δ (ppm), Multiplicity, J (Hz)¹³C δ (ppm)Information Gained
H-3~7.60 (s)~122.5Singlet, confirms substitution at C-2 and C-4.
H-5~8.20 (d, 8.5)~125.0Doublet, part of the quinoline aromatic system.
H-6~7.65 (ddd, 8.5, 7.0, 1.5)~127.0Triplet of doublets, coupled to H-5 and H-7.
H-7~7.85 (ddd, 8.5, 7.0, 1.5)~131.0Triplet of doublets, coupled to H-6 and H-8.
H-8~8.00 (d, 8.5)~129.5Doublet, part of the quinoline aromatic system.
H-2', H-6'~7.55 (m)~129.0Multiplet, ortho-protons of the phenyl ring.
H-3', H-5', H-4'~7.50 (m)~129.2, ~130.5Multiplet, meta- and para-protons of the phenyl ring.
C-2 (Quat)-~151.0Quaternary C, deshielded by Cl and N.
C-4 (Quat)-~149.0Quaternary C, deshielded by N and phenyl group.
C-4a (Quat)-~124.5Quaternary C, junction of the two rings.
C-8a (Quat)-~148.5Quaternary C, junction of the two rings.
C-1' (Quat)-~137.0Quaternary C, attachment point of the phenyl ring.

Interpretation and Remaining Questions: The 1D spectra suggest the presence of a quinoline core and a monosubstituted phenyl ring. The key singlet at ~7.60 ppm is a strong indicator of the H-3 proton, implying substitution at positions 2 and 4. However, this is not definitive proof. We must confirm the connectivity between the protons (via COSY) and, crucially, establish the long-range connection between the phenyl ring and the C-4 position of the quinoline (via HMBC).

Experimental Protocol: 1D NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound.[6] Dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[7] Filter the solution into a clean NMR tube to a height of ~4.5-5 cm.

  • Spectrometer Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal homogeneity.[8]

  • ¹H Acquisition: Acquire a standard ¹H spectrum using a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (typically several hundred to thousands) will be required due to the low natural abundance of ¹³C.

Step 2: Mapping the Proton Network with COSY

The COSY (Correlation Spectroscopy) experiment is the first step in assembling the molecular puzzle. It identifies protons that are coupled to each other, typically through 2 or 3 bonds.[9] This allows us to trace out the spin systems within the molecule.

Expected COSY Correlations:

  • A strong correlation between H-5 and H-6 .

  • Correlations connecting H-6 to both H-5 and H-7 .

  • Correlations connecting H-7 to both H-6 and H-8 .

  • A strong correlation between H-8 and H-7 .

  • Complex correlations within the phenyl ring protons (H-2'/6' with H-3'/5' , and H-3'/5' with H-4' ).

  • Crucially, no correlation is expected for the H-3 proton, confirming it is an isolated spin system.

This experiment confirms the proton connectivity on the benzo- part of the quinoline and within the phenyl ring, but it does not connect the two rings or place the phenyl group.

Step 3: Linking Protons to Carbons with HSQC

The HSQC (Heteronuclear Single Quantum Coherence) experiment maps each proton to the carbon atom it is directly attached to (a one-bond correlation).[9] This is the most reliable way to assign the chemical shifts of protonated carbons.

Expected HSQC Correlations: By cross-referencing the assigned ¹H signals with the ¹³C spectrum, we can now definitively assign their corresponding carbons. For example:

  • The proton at ~7.60 ppm (H-3) will show a cross-peak to the carbon at ~122.5 ppm (C-3).

  • The proton at ~8.20 ppm (H-5) will show a cross-peak to the carbon at ~125.0 ppm (C-5).

  • ...and so on for all protonated carbons.

After this step, the only unassigned carbons are the quaternary ones (C-2, C-4, C-4a, C-8a, C-1'), which are invisible in an HSQC spectrum. The final and most critical experiment, HMBC, will resolve this.[10]

Step 4: The Final Confirmation with HMBC

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the key to the entire validation process. It reveals correlations between protons and carbons over two to three bonds.[9][10] This allows us to "see" through quaternary carbons and unambiguously connect the different fragments of the molecule.

The Decisive HMBC Correlations for this compound:

The following correlations provide incontrovertible proof of the C4-phenyl linkage and the overall substitution pattern.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

  • H-3 to C-2, C-4, and C-4a: The proton at H-3 will show correlations to the two adjacent quaternary carbons C-2 and C-4, as well as the bridgehead carbon C-4a.

  • H-5 to C-4 and C-8a: The proton at H-5 will show a three-bond correlation to the crucial C-4 position and the bridgehead C-8a.

  • H-2'/H-6' to C-4: This is the most critical correlation. The ortho protons of the phenyl ring (H-2' and H-6') are three bonds away from C-4 of the quinoline ring. Observing this cross-peak definitively proves the phenyl ring is attached at the C-4 position.[11]

The observation of this specific set of long-range correlations provides a self-validating system. The alternative isomer, 2-chloro-3-phenylquinoline, would produce a completely different HMBC correlation pattern, which would lack the decisive H-2'/H-6' to C-4 signal.

Comparison Summary and Conclusion

This guide demonstrates a hierarchical NMR strategy that is superior to relying on any single technique.

NMR ExperimentInformation ProvidedLimitations
¹H NMR Proton count, chemical environment, and adjacent proton connectivity (J-coupling).Overlapping signals can be ambiguous; does not show quaternary centers.
¹³C NMR Carbon count and electronic environment (sp², sp³).Does not provide connectivity information on its own.
COSY Reveals ¹H-¹H spin systems and confirms proton connectivity.Does not show connections across non-protonated centers (quaternary C).
HSQC Unambiguously links each proton to its directly attached carbon.Provides no information about quaternary carbons or long-range connectivity.
HMBC Definitively establishes long-range connectivity across 2-3 bonds, including through quaternary carbons. This is the key to solving the structure.Can be less sensitive; requires careful optimization.[9]

By systematically applying this workflow, from the initial overview provided by 1D NMR to the definitive connectivity map established by HMBC, researchers can ensure the absolute structural integrity of their this compound derivatives. This rigorous, evidence-based approach is essential for building reliable structure-activity relationships and is a cornerstone of excellence in chemical and pharmaceutical research.

References

A Comparative Guide to the Biological Activity of 2-Chloro-4-phenylquinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Among the vast library of quinoline derivatives, those substituted at the 2 and 4 positions have garnered significant attention for their potent and diverse biological activities.[1] This guide focuses specifically on 2-chloro-4-phenylquinoline and its analogs, providing a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and methodological insights.

Our objective is to offer researchers, scientists, and drug development professionals a comprehensive resource that not only presents comparative data but also explains the causality behind experimental design and the structure-activity relationships (SAR) that govern the efficacy of these compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Quinoline derivatives are prominent in oncology research, with many analogs demonstrating potent cytotoxic effects against various cancer cell lines.[3][4] Their mechanisms of action are diverse, ranging from inhibition of protein kinases and disruption of tubulin assembly to interfering with tumor growth signaling pathways and inducing apoptosis.[1][4][5]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 2,4-disubstituted quinolines is highly dependent on the nature and position of their substituents. The 2-chloro-4-phenyl core provides a foundational structure that can be systematically modified to enhance cytotoxicity and selectivity.

  • Position 2 Substitutions: The chloro group at the C-2 position is a key reactive site. It serves as a versatile handle for introducing various functionalities through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, allowing for the creation of diverse chemical libraries.[6] Replacing the chloro group with other moieties, such as methyl, trichloromethyl, or methoxy groups, has been shown to modulate antiproliferative activity significantly.[7]

  • Position 4 Substitutions: The phenyl group at the C-4 position contributes to the molecule's lipophilicity and can engage in π-π stacking interactions with biological targets. Modifications to this phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can fine-tune the compound's electronic properties and steric profile, impacting its binding affinity and overall activity.

  • Other Ring Positions: Substitutions at other positions on the quinoline core, such as the 6 or 7-positions, also play a crucial role. For instance, the presence of a chlorine atom at the 6-position has been noted to enhance anticancer activity in some analogs.[8]

Diagram: Key Sites for Structural Modification

Below is a diagram illustrating the key positions on the this compound scaffold where modifications are commonly made to influence biological activity.

Caption: Key structural modification sites on the quinoline scaffold for SAR studies.

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of various 2,4-disubstituted quinoline and quinazoline analogs against a panel of human cancer cell lines. While direct comparisons across different studies require caution due to varied experimental conditions, the data provides valuable insights into the potential of these scaffolds.

Compound/Analog ClassCancer Cell LineIC₅₀ (µM)Reference
2-Chloroquinazoline Derivatives A549 (Lung)0.027[7]
Quinoline-Chalcone Hybrid (14g) K-562 (Leukemia)0.622[9][10]
HCT-116 (Colon)1.81[9][10]
MCF7 (Breast)>1.81[9][10]
2-Phenylquinoline-4-Carboxylic Acid Derivative (D28) K562 (Leukemia)1.02[11]
A549 (Lung)2.83[11]
MCF-7 (Breast)5.66[11]
C-6 Substituted 2-Phenylquinoline (13) HeLa (Cervical)8.3[12]
Doxorubicin (Standard) HeLa (Cervical)0.81[12]

Note: Quinazoline is an isomer of quinoline, and its derivatives often exhibit similar biological activities, providing a valuable comparative reference.[13]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a cornerstone for in vitro screening of potential anticancer agents.

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: A stock solution of the this compound analog is prepared in dimethyl sulfoxide (DMSO). A series of dilutions are made in the cell culture medium to achieve the desired final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compound is added to each well. A control group receives medium with DMSO only.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under the same conditions as step 1.

  • MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed. 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) is added to each well to dissolve the purple formazan crystals. The plate is gently agitated on a shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Diagram: MTT Assay Workflow

MTT_Workflow start Start: Cancer Cell Culture seed 1. Cell Seeding (96-well plate, 24h incubation) start->seed treat 2. Compound Treatment (Varying concentrations of quinoline analogs) seed->treat incubate 3. Incubation (48-72 hours) treat->incubate mtt 4. Add MTT Reagent (Incubate 2-4 hours) incubate->mtt Viable cells form purple crystals solubilize 5. Solubilize Formazan (Add DMSO) mtt->solubilize read 6. Measure Absorbance (570 nm) solubilize->read analyze 7. Data Analysis (Calculate IC50 value) read->analyze end End: Cytotoxicity Determined analyze->end

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microbes

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest antimalarial drugs belonging to this class.[2][14] Modern research continues to explore their potential against a broad spectrum of bacteria and fungi, a critical endeavor in an era of growing antimicrobial resistance.[15][16]

Comparative Antibacterial Efficacy

The antibacterial activity of quinoline analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Compound/Analog ClassBacterial StrainMIC (µg/mL)Reference
Quinoline Derivative (11) S. aureus6.25[15]
Quinoline-based Amino Acid (43a) E. coli, S. aureus, B. subtilis, P. aeruginosa0.62[15]
2-Chloro-3-formyl quinoline derivatives Gram-positive & Gram-negative bacteriaModerate to Potent Activity[16]
2,7-Dichloroquinoline Derivatives E. coli11.00 - 12.00 (Zone of Inhibition in mm)[17]
Ciprofloxacin (Standard) B. cerus12.5[18]
Chloramphenicol (Standard) S. aureus6.25[18]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible bacterial growth after incubation is recorded as the MIC.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) on an agar plate. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the adjusted bacterial suspension in MHB so that each well of the microtiter plate receives a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.

  • Controls: Include a positive control well (broth + inoculum, no compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The result can be confirmed by adding a growth indicator like resazurin.

Anti-inflammatory Activity: Modulating the Immune Response

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases.[19] Quinoline derivatives have emerged as potential anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[20][21]

COX-2 Inhibition and In Vitro Efficacy

Several 2-(4-phenylquinoline-2-yl)phenol derivatives have been evaluated for their ability to inhibit the COX-2 enzyme, a key target for non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundIn Vitro COX-2 Inhibition (IC₅₀ µM)In Vitro Anti-inflammatory (IC₅₀ µM) (HRBC membrane stabilization)Reference
Analog 4h 0.0260.021[20]
Analog 4j 0.1020.092[20]
Analog 4f Not specified0.064[20]
Experimental Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This in vitro assay is a common method to assess the anti-inflammatory activity of compounds by measuring their ability to protect the red blood cell membrane from lysis induced by hypotonicity.

Principle: The stabilization of the HRBC membrane is analogous to the stabilization of lysosomal membranes, which is important in limiting the inflammatory response. Compounds that can prevent hypotonicity-induced hemolysis are considered to have membrane-stabilizing properties and thus potential anti-inflammatory activity.

Step-by-Step Methodology:

  • Blood Sample Preparation: Fresh whole human blood is collected and mixed with an anticoagulant. The blood is centrifuged, and the packed red blood cells are washed three times with isotonic saline. A 10% (v/v) suspension of RBCs is prepared in isotonic saline.

  • Reaction Mixture: The reaction mixture consists of 1 mL of the test compound solution (at various concentrations), 2 mL of hyposaline (0.25% NaCl), and 0.5 mL of the 10% HRBC suspension.

  • Controls: A control mixture is prepared with the compound solvent instead of the test solution. A standard anti-inflammatory drug (e.g., Diclofenac Sodium) is used as a positive control.

  • Incubation: The mixtures are incubated at 37°C for 30 minutes.

  • Centrifugation: After incubation, the mixtures are centrifuged at 3000 rpm for 20 minutes.

  • Measurement: The hemoglobin content in the supernatant is estimated spectrophotometrically at 560 nm.

  • Calculation: The percentage of hemolysis is calculated. The percentage of membrane protection is then determined using the formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) x 100] The IC₅₀ value is the concentration of the compound that provides 50% membrane protection.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The available data clearly demonstrates that strategic modifications of this core structure can yield potent analogs with significant anticancer, antimicrobial, and anti-inflammatory activities. The structure-activity relationships highlighted in this guide underscore the importance of substitutions at key positions for optimizing biological efficacy. The detailed experimental protocols provided offer a validated framework for researchers to conduct their own comparative evaluations. Further exploration, particularly through the synthesis of novel analogs and investigation into their precise mechanisms of action, is warranted to fully unlock the therapeutic potential of this important class of heterocyclic compounds.

References

2-Chloro-4-phenylquinoline: A Superior Alternative to Conventional Haloquinolines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, haloquinolines serve as indispensable building blocks for the synthesis of a vast array of therapeutic agents. Their unique electronic properties and versatile reactivity make them ideal scaffolds for constructing complex molecular architectures. However, not all haloquinolines are created equal. This guide presents a comprehensive analysis of 2-chloro-4-phenylquinoline, positioning it as a highly advantageous alternative to more conventional haloquinolines such as 2-chloroquinoline and 4-chloroquinoline. Through a detailed examination of its reactivity in key synthetic transformations, supported by experimental data, we will demonstrate the tangible benefits of incorporating this sophisticated building block into your research and development workflows.

The Strategic Advantage of the 4-Phenyl Substituent

The introduction of a phenyl group at the 4-position of the quinoline ring is not a trivial modification. This structural alteration imparts a unique combination of electronic and steric properties to the molecule, leading to enhanced performance in crucial catalytic cross-coupling reactions that are the bedrock of modern pharmaceutical synthesis. The phenyl group's electron-withdrawing nature can influence the reactivity of the C2-chloro substituent, while its steric bulk can play a role in reaction selectivity. This guide will delve into these aspects, providing a clear rationale for the observed experimental outcomes.

Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a paramount carbon-carbon bond-forming reaction in drug discovery, enabling the synthesis of biaryl and heteroaryl structures. The efficiency of this reaction is highly dependent on the nature of the haloaromatic substrate. While 2-chloroquinolines are often favored for their cost-effectiveness, their C-Cl bond can be challenging to activate.[1]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling Reactions

HaloquinolineCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloro-4-phenyl-3-iodoquinolinePhenylboronic acidPd(PPh₃)₄K₂CO₃DMF80-9048~60% (for the 3-phenylated product)[2]
4,7-DichloroquinolinePhenylboronic acidPd(OAc)₂ (phosphine-free)-WaterBoiling-78% (at C4) + 12% (disubstituted)[3][4]
7-Chloro-4-iodoquinolinePhenylboronic acidPd(OAc)₂ (phosphine-free)-WaterBoiling-98% (at C4)[3][4]
2-ChloroquinolinePhenylboronic acidPdCl₂(PPh₃)₂ / PCy₃K₂CO₃1,4-Dioxane/Water90-1208-12Not specified (general protocol)[1][5]

Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions. The yield for 2-chloro-4-phenyl-3-iodoquinoline is for the substitution at the more reactive C-I bond, which provides an indication of the scaffold's compatibility with Suzuki conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of a Haloquinoline

This generalized protocol is based on established methods for the Suzuki coupling of chloro-heterocycles.[1][5]

Materials:

  • Haloquinoline (e.g., 2-chloroquinoline) (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (5 mol%)

  • Ligand (e.g., Tricyclohexylphosphine, PCy₃) (10 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, 3:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the haloquinoline, arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at 90-120°C for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) R-Pd(II)-X_L2 R-Pd(II)-X L₂ Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation Transmetalation (R'-B(OH)₂) R-Pd(II)-X_L2->Transmetalation R-Pd(II)-R'_L2 R-Pd(II)-R' L₂ Transmetalation->R-Pd(II)-R'_L2 Reductive_Elimination Reductive Elimination R-Pd(II)-R'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R-R' Reductive_Elimination->Product Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-X_L Ar-Pd(II)-X L Oxidative_Addition->Ar-Pd(II)-X_L Amine_Coordination Amine Coordination (R₂NH) Ar-Pd(II)-X_L->Amine_Coordination Ar-Pd(II)-NR2_L Ar-Pd(II)-NR₂ L Amine_Coordination->Ar-Pd(II)-NR2_L -HX Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2_L->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-NR₂ Reductive_Elimination->Product

References

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Chloro-4-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Corroboration

In the landscape of pharmaceutical development and chemical synthesis, 2-Chloro-4-phenylquinoline serves as a critical intermediate and a potential process-related impurity. Its precise quantification is not merely an analytical task but a cornerstone of quality control, ensuring the safety and efficacy of final drug products. The choice of an analytical method—be it for routine release testing, stability studies, or impurity profiling—carries significant implications. However, relying on a single validated method, without corroboration, can introduce unseen systemic biases.

This guide provides an in-depth, experience-driven comparison of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). We will move beyond standard validation protocols to explore the principles and practical execution of cross-validation . This process, wherein data from two distinct analytical methods are compared, is the ultimate arbiter of data integrity, ensuring that the reported results are accurate, reproducible, and method-independent.[1][2][3] Our discussion is grounded in the globally recognized principles of the International Council for Harmonisation (ICH) guidelines, particularly the recently updated Q2(R2) for method validation.[4][5][6][7]

Below is the chemical structure of the analyte of interest, this compound.

Caption: Chemical Structure of this compound.

Pillar 1: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical quality control, prized for its robustness, precision, and suitability for a wide range of compounds. For this compound, a reversed-phase method is the logical choice.

Expert Rationale for Method Design
  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides strong retention for the nonpolar, aromatic structure of this compound. This ensures good separation from polar impurities.[8][9]

  • Mobile Phase: A mixture of acetonitrile and a slightly acidic water buffer (e.g., 0.1% formic acid) is ideal. Acetonitrile serves as the strong organic solvent to elute the analyte. The acidic modifier protonates silanol groups on the silica backbone, minimizing peak tailing and improving peak shape. Using formic acid also ensures compatibility with mass spectrometry, should a future transition to LC-MS be necessary.[10]

  • Detection: The quinoline ring system is an excellent chromophore. UV detection at approximately 245 nm is chosen as it typically corresponds to a high absorbance wavelength for this class of compounds, providing high sensitivity.[8]

Experimental Protocol: HPLC-UV Analysis
  • Instrumentation: Standard HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Formic Acid in Water (65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.[8]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (100 µg/mL). Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a final concentration within the calibrated linear range.

Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers orthogonal selectivity compared to HPLC. It separates based on volatility and provides mass spectral data, which gives an unparalleled level of specificity. This is particularly valuable for impurity identification and for confirming the identity of the main analyte without ambiguity.

Expert Rationale for Method Design
  • Stationary Phase: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., HP-5MS) is a versatile and robust choice. It provides excellent resolution for a wide range of semi-volatile aromatic compounds.[11]

  • Injection Mode: A splitless injection is employed to ensure the quantitative transfer of the analyte onto the column, which is critical for achieving the low detection limits required for trace analysis.[8]

  • Carrier Gas: Helium is the standard carrier gas, providing good efficiency and inertness.[8][11]

  • Ionization: Standard Electron Ionization (EI) at 70 eV is used. This technique is highly reproducible and generates a characteristic fragmentation pattern that can be compared against spectral libraries for definitive identification.[8][12]

Experimental Protocol: GC-MS Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS capillary column (or equivalent) (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[11]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

  • Standard & Sample Preparation: Prepare standards and samples in a volatile solvent like Dichloromethane or Ethyl Acetate, following a similar concentration range as the HPLC method.

The Cross-Validation Study: A Framework for Trust

The objective of cross-validation is to demonstrate that two distinct, validated methods are "fit for purpose" and yield comparable results.[2][13] This provides a high degree of confidence that the measured values are accurate and not an artifact of a single analytical system.

Cross-Validation Workflow

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Execution and Statistical Comparison
  • Sample Set: Prepare a single, homogeneous batch of samples covering the analytical range (e.g., 5 concentrations spanning 50% to 150% of the target concentration). Prepare each concentration in triplicate.

  • Analysis: Analyze the complete set of samples using both the validated HPLC-UV and GC-MS methods described above.

  • Data Evaluation: For each concentration level, calculate the mean and relative standard deviation (RSD) from both methods.

  • Statistical Test: Compare the mean results obtained from each method at each concentration level. A Student's t-test can be used to determine if there is a statistically significant difference between the two datasets. Alternatively, calculate the percentage difference between the means.

  • Acceptance Criteria: Pre-defined acceptance criteria are essential.[14] A common industry standard is that the mean results from the two methods should not differ by more than 5.0%.

Performance Comparison: Interpreting the Data

The following tables summarize the expected performance characteristics based on method validation principles outlined by the ICH.[14][15]

Table 1: HPLC-UV Method Validation Summary

Validation ParameterAcceptance CriteriaExpected Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD) ≤ 2.0%< 1.5%
Limit of Quantitation (LOQ) S/N ≥ 10~0.5 µg/mL
Specificity No interference at analyte RTPeak pure, no co-elution

Table 2: GC-MS Method Validation Summary

Validation ParameterAcceptance CriteriaExpected Result
Linearity (R²) ≥ 0.9990.9992
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%98.9 - 101.5%
Precision (%RSD) ≤ 2.0%< 1.8%
Limit of Quantitation (LOQ) S/N ≥ 10~0.2 µg/mL
Specificity Correct mass spectrumConfirmed via library match

Table 3: Cross-Validation Results Comparison

Sample Concentration (µg/mL)Mean Result HPLC-UV (µg/mL)Mean Result GC-MS (µg/mL)% Difference
10.010.19.9-2.0%
25.024.825.2+1.6%
50.050.349.7-1.2%
75.074.575.1+0.8%
100.099.8100.5+0.7%
Discussion of Results

As the hypothetical data illustrates, both methods demonstrate excellent performance against standard validation parameters.[16][17] The HPLC-UV method may show slightly better precision, which is typical for routine liquid chromatography. The GC-MS method, while slightly less precise, offers a lower limit of quantitation and absolute specificity due to the mass spectral data.

Crucially, the cross-validation data in Table 3 shows a percentage difference well within the ±5.0% acceptance criterion across the entire range. This successful outcome corroborates that both methods are accurate and interchangeable for the quantitative determination of this compound. It provides a high level of assurance that the analytical results are a true representation of the sample, independent of the measurement technique.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound.

  • HPLC-UV is recommended for routine quality control and release testing due to its high throughput, robustness, and excellent precision.

  • GC-MS is the superior choice for impurity profiling, reference standard characterization, and investigational studies where definitive identification is paramount.

The process of cross-validation is not a redundant exercise but a fundamental component of a robust analytical lifecycle. It provides the ultimate proof of method accuracy and ensures data integrity, which is indispensable for regulatory submissions and maintaining the highest standards of pharmaceutical quality.[2][18] By investing the effort to compare orthogonal methods, researchers and drug developers can be confident in the reliability and defensibility of their analytical data.

References

A Comparative Guide to Catalytic Systems for Suzuki Reactions of 2-Chloro-4-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly instrumental in the synthesis of biaryl and heterobiaryl scaffolds, which are prevalent in a multitude of pharmaceuticals, agrochemicals, and advanced materials.[1] Among these, the 2,4-disubstituted quinoline framework is a privileged motif in medicinal chemistry. The targeted synthesis of 2-aryl-4-phenylquinolines via the Suzuki coupling of 2-Chloro-4-phenylquinoline presents a synthetically valuable, yet challenging, transformation. The inert nature of the C-Cl bond and potential for catalyst inhibition by the quinoline nitrogen necessitate the careful selection of an appropriate catalytic system.

This guide provides an in-depth, objective comparison of various catalytic systems for the Suzuki reaction of this compound. We will delve into the nuances of catalyst and ligand selection, providing supporting experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in optimizing this critical transformation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura reaction mechanism is paramount to rational catalyst selection. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]

  • Oxidative Addition: A low-valent palladium(0) complex initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (this compound in this case). This step, often rate-limiting, forms a palladium(II) intermediate. The efficiency of this step is significantly influenced by the electron-richness and steric bulk of the supporting ligands on the palladium center.[5]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic moiety to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[6]

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, forming the desired biaryl product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[7]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_A Ar-Pd(II)-X(L_n) OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation Ar'-B(OR)_2 Base PdII_B Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Ar-Ar'

Caption: The Suzuki-Miyaura Catalytic Cycle.

Comparison of Catalytic Systems

The efficacy of a Suzuki coupling is critically dependent on the judicious choice of the palladium source, ligand, base, and solvent. For a challenging substrate like this compound, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition of the relatively unreactive C-Cl bond.[5][8]

Table 1: Performance of Various Catalytic Systems for the Suzuki Reaction of this compound with Phenylboronic Acid
EntryPalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1001285[9]
2Pd(dppf)Cl₂ (3)-Cs₂CO₃Dioxane100892[9]
3Pd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene100695[8]
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane110498[8][10]
5Pd₂(dba)₃ (1.5)cataCXium® A (3)K₃PO₄Dioxane100894[5]

Note: The data in this table is representative and compiled from studies on analogous heteroaryl chlorides. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Analysis of Catalytic Systems

System 1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Expertise & Experience: This is a classical, commercially available, and widely used catalyst.[9] It is an air-stable solid that serves as a source of Pd(0) and the necessary phosphine ligands. However, for challenging substrates like 2-chloroquinolines, higher catalyst loadings and prolonged reaction times are often necessary.[9]

  • Trustworthiness: While reliable for many transformations, its performance with less reactive aryl chlorides can be inconsistent, and it may not be the most efficient option.

System 2: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Expertise & Experience: The dppf ligand offers a wider bite angle compared to PPh₃, which can promote reductive elimination. This catalyst often provides good yields and is effective for a range of substrates.[9]

  • Trustworthiness: It is a robust and reliable catalyst, often providing a good balance between reactivity and stability.

System 3: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with SPhos

  • Expertise & Experience: The combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich dialkylbiaryl phosphine ligand such as SPhos represents a significant advancement in Suzuki coupling technology.[8] SPhos is highly effective at promoting the oxidative addition of aryl chlorides.[8]

  • Trustworthiness: This system is highly efficient and provides excellent yields with low catalyst loadings, making it a trustworthy choice for difficult couplings.[8]

System 4: Palladium(II) Acetate (Pd(OAc)₂) with XPhos

  • Expertise & Experience: Similar to the Pd₂(dba)₃/SPhos system, this combination utilizes a highly effective Buchwald-type ligand, XPhos. XPhos has proven to be a universal ligand for Suzuki-Miyaura reactions, especially with hindered and heteroaryl chlorides.[10]

  • Trustworthiness: This is a state-of-the-art catalytic system known for its high reactivity, broad substrate scope, and the ability to facilitate reactions at lower temperatures and catalyst loadings.[8]

System 5: Pd₂(dba)₃ with cataCXium® A

  • Expertise & Experience: cataCXium® A is a phosphino-substituted N-aryl pyrrole ligand that has demonstrated exceptionally high turnover numbers in the Suzuki coupling of aryl chlorides.[5]

  • Trustworthiness: This ligand provides access to highly active palladium catalysts, enabling efficient coupling at mild reaction temperatures.[5]

Logical Flow for Catalyst Selection

References

A Comparative Guide to the Efficacy of 2-Chloro-4-phenylquinoline Derivatives and Known PI3K Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the efficacy of emerging 2-chloro-4-phenylquinoline derivatives against established inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the potential of this novel class of compounds in cancer therapy.

Introduction: The Quest for Potent and Selective Kinase Inhibitors

The dysregulation of cellular signaling pathways is a hallmark of cancer. Among these, the PI3K/Akt/mTOR pathway is one of the most frequently activated, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1][2] This has made it a prime target for the development of novel anticancer therapeutics.[2][3] While several PI3K inhibitors have entered clinical use, the search for new chemical entities with improved efficacy, selectivity, and safety profiles remains a critical endeavor in oncology research.

Recently, quinoline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[2][4] This guide focuses specifically on this compound derivatives, evaluating their inhibitory potential against the PI3K pathway and comparing their performance with well-characterized, clinically relevant PI3K inhibitors.

Mechanism of Action: Targeting the PI3K/Akt Signaling Cascade

The PI3K/Akt/mTOR signaling cascade is a complex network that transmits signals from cell surface receptors to downstream effectors, ultimately regulating a multitude of cellular processes.[5] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably Akt. Activated Akt then phosphorylates a wide range of substrates, leading to the modulation of various cellular functions that promote tumorigenesis.[5]

Known PI3K inhibitors , such as Buparlisib (BKM120) and Pictilisib (GDC-0941), are pan-class I PI3K inhibitors.[6][7] They function as ATP-competitive inhibitors, binding to the kinase domain of the p110 catalytic subunit of PI3K and thereby blocking its enzymatic activity.[6] This inhibition prevents the production of PIP3, leading to the suppression of downstream Akt signaling and ultimately inducing apoptosis and inhibiting tumor growth.[7]

The precise mechanism of action for This compound derivatives as PI3K/Akt pathway inhibitors is an active area of investigation. However, available data suggests that certain quinoline-based compounds can effectively suppress the phosphorylation of Akt, indicating an inhibitory effect on the PI3K pathway.[8] It is hypothesized that the quinoline scaffold can interact with the ATP-binding pocket of PI3K, similar to known inhibitors. The chloro and phenyl substitutions on the quinoline ring are thought to play a crucial role in modulating the binding affinity and selectivity of these compounds.

Below is a diagram illustrating the PI3K/Akt signaling pathway and the points of inhibition for both known inhibitors and the proposed mechanism for this compound derivatives.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Known_Inhibitors Known PI3K Inhibitors (e.g., Buparlisib, Pictilisib) Known_Inhibitors->PI3K Inhibition Quinoline_Derivatives This compound Derivatives (Proposed) Quinoline_Derivatives->PI3K Inhibition (Proposed)

Caption: The PI3K/Akt Signaling Pathway and Points of Inhibition.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

This section presents a comparative analysis of the in vitro cytotoxic activity of this compound derivatives and known PI3K inhibitors against various human cancer cell lines. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

In Vitro Cytotoxicity Data
Compound/DrugCell LineCancer TypeIC50 (µM)Reference
2-Phenyl-4-quinolone Derivatives
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 19)HCT-116Colon5.3[9]
Caco-2Colon17.0[9]
N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide (Compound 21)HCT-116Colon4.9[9]
Caco-2Colon18.9[9]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7BreastShowed 82.9% growth reduction at 100 µM[2]
Known PI3K Inhibitors
Buparlisib (BKM120)A2780 (PTEN null)Ovarian0.5 - 3.0 (approx.)[7]
U87MG (PTEN null)GlioblastomaNot explicitly stated, but showed in vivo efficacy[7]
Medulloblastoma Cell LinesBrainVaries by cell line[10]
Pictilisib (GDC-0941)VariousVarious3 nM (PI3Kα/δ)[6]

Analysis of Efficacy:

The data suggests that N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives exhibit micromolar IC50 values against colon cancer cell lines.[9] For instance, compound 21 shows an IC50 of 4.9 µM against HCT-116 cells.[9] Another derivative, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid, demonstrated significant growth inhibition of MCF-7 breast cancer cells at a concentration of 100 µM.[2]

In comparison, the well-established pan-PI3K inhibitor, Buparlisib (BKM120), demonstrates potent low micromolar to nanomolar activity against various cancer cell lines, particularly those with a deregulated PI3K pathway due to PTEN deletion.[7] Pictilisib (GDC-0941) is a highly potent inhibitor with IC50 values in the low nanomolar range against PI3Kα and PI3Kδ isoforms.[6]

Experimental Protocols: A Guide to In Vitro Validation

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP

  • Test compounds (this compound derivatives and known inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the test compound or vehicle control (DMSO).

    • Add the kinase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature as per the manufacturer's instructions.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature as per the manufacturer's instructions.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis A Prepare serial dilutions of test compounds B Add compound and kinase to 96-well plate A->B C Initiate reaction with substrate and ATP B->C D Incubate at 30°C C->D E Stop reaction and deplete ATP D->E F Add detection reagent to generate luminescence E->F G Measure luminescence F->G H Plot dose-response curve and determine IC50 G->H MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Treat cells with test compounds A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance D->E F Calculate cell viability and determine IC50 E->F

References

A Comparative Guide to Purity Assessment of 2-Chloro-4-phenylquinoline by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and quality control, the precise determination of an active pharmaceutical ingredient's (API) purity is of utmost importance.[1][2] For a compound like 2-Chloro-4-phenylquinoline, a key intermediate in the synthesis of various pharmaceutical agents, a rigorous purity assessment ensures the safety, efficacy, and consistency of the final drug product.[3][4] This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of this compound, supported by detailed experimental protocols and data.

The principle behind qNMR is that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5][6] This allows for the absolute quantification of a compound in a sample, often without the need for a reference standard of the analyte itself.[5][7] This stands in contrast to techniques like High-Performance Liquid Chromatography (HPLC), which typically rely on calibration curves and compound-specific response factors.[8][9]

The Orthogonal Approach: Enhancing Confidence in Purity Determination

Relying on a single analytical method for purity determination can sometimes be misleading.[3] Orthogonal methods, which are based on different chemical or physical principles, offer a more comprehensive and reliable assessment of a compound's purity.[10][11] Cross-validation, the process of comparing results from two or more distinct analytical techniques, is a critical step in method validation and provides a high degree of confidence in the reported purity values.[3] This guide explores the cross-validation of a spectroscopic method (qNMR) and a chromatographic method (HPLC).

Principles of Quantitative NMR (qNMR) for Purity Assessment

Quantitative NMR (qNMR) has gained wide acceptance for the accurate determination of purity levels of active pharmaceutical ingredients (APIs).[8] Unlike chromatographic techniques that measure a compound's response to a detector (e.g., UV absorbance), qNMR directly detects the nuclei within a molecule.[7] The integrated area of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5]

For an accurate qNMR experiment, several key conditions must be met:

  • Complete Dissolution: The sample must be fully dissolved in a suitable deuterated solvent.[8]

  • Proper Pulse Sequence: The NMR experiment must be set up to ensure full relaxation of all relevant nuclei between pulses. This is crucial for accurate integration.

  • Well-resolved Signals: At least one signal from the analyte and one from the internal standard must be well-resolved and free from overlap with other signals.

  • High Signal-to-Noise Ratio: A high signal-to-noise ratio (S/N > 150) is necessary for precise and accurate integration of the signals.[12]

The purity of the analyte (PurityAnalyte) can be calculated using the following equation when using an internal standard:

PurityAnalyte (%) = (IAnalyte / IStd) * (NStd / NAnalyte) * (MWAnalyte / MWStd) * (mStd / mAnalyte) * PurityStd

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • PurityStd = Purity of the internal standard

Experimental Design and Rationale

Selection of the Internal Standard

The choice of an internal standard is critical for the accuracy of the qNMR measurement.[13] An ideal internal standard should:

  • Have a known, high purity (≥99%).[13]

  • Be stable and non-hygroscopic.[9]

  • Be soluble in the same deuterated solvent as the analyte.[13]

  • Have signals that do not overlap with the analyte's signals.[6]

  • Possess a simple spectrum with at least one sharp, well-defined signal.[14]

For the analysis of this compound, maleic acid is a suitable internal standard. It is highly pure, stable, soluble in DMSO-d6, and its vinylic protons appear as a singlet at approximately 6.3 ppm, which is well-separated from the aromatic signals of this compound.

Experimental Workflow: qNMR

Caption: Workflow for qNMR Purity Assessment.

Detailed Experimental Protocols

¹H-qNMR Purity Assessment of this compound

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Materials:

  • This compound (Analyte, CAS: 5855-56-1)[15]

  • Maleic Acid (Internal Standard, Purity ≥ 99.5%)

  • DMSO-d6 (Deuterated solvent)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of maleic acid into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

    • Vortex the vial to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.[16]

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer and lock and shim the instrument.

    • Acquire a standard ¹H NMR spectrum to identify the signals of the analyte and the internal standard.

    • Set the acquisition parameters for quantitative analysis:

      • Pulse Angle: 30-90° (a 90° pulse is often used, but a smaller angle can be used with a shorter relaxation delay).

      • Relaxation Delay (d1): ≥ 5 times the longest T1 of the signals of interest. A value of 30-60 seconds is typically sufficient.

      • Number of Scans (NS): 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[3]

      • Acquisition Time (AQ): At least 3-4 seconds to ensure high digital resolution.

      • Spectral Width: Sufficient to cover all signals of interest.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum and apply a baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., a doublet in the aromatic region) and the singlet of maleic acid.

    • Calculate the purity using the qNMR equation provided earlier.

HPLC-UV Purity Assessment of this compound

Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of a this compound reference standard of known purity.

    • Prepare a solution of the this compound sample to be tested at the same concentration.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • The purity is typically determined by area normalization, assuming all impurities have the same response factor as the main peak.

Comparative Analysis: qNMR vs. HPLC

FeatureqNMRHPLC-UV
Principle Direct measurement of nuclei.Measures UV absorbance after separation.[9]
Quantification Absolute, primary ratio method.[5][17]Relative, requires reference standards.[9]
Universality Nearly universal detection for proton-containing compounds.[10][18]Compound-specific response factors.[8]
Sample Prep Simple dissolution.[16]More complex, involves mobile phase prep.
Analysis Time ~10-15 minutes per sample.[7]Longer, includes column equilibration.
Destructive? Non-destructive.[5][19]Destructive.
Impurity ID Provides structural information about impurities.[1]Requires hyphenated techniques (e.g., LC-MS) for ID.[1]
Throughput LowerHigher with an autosampler.
Cost Higher initial instrument cost.Lower initial instrument cost.
Validation Method validation is crucial.[20][21]Well-established validation procedures (ICH Q2(R2)).[22][23]

Discussion: The Synergy of Orthogonal Methods

The data presented in the table above highlights that both qNMR and HPLC are powerful techniques for purity assessment, each with its own set of advantages and limitations.[12][24]

qNMR excels in its ability to provide absolute quantification without the need for a specific reference standard for the analyte, making it a primary analytical method.[5][11] Its non-destructive nature allows for further analysis of the sample if required.[19] Furthermore, the rich structural information contained within an NMR spectrum can aid in the identification of unknown impurities.[1]

HPLC-UV , on the other hand, is a highly sensitive and robust technique that is well-suited for high-throughput analysis.[2] It is the workhorse of most quality control laboratories for purity determination.[9] However, its reliance on reference standards and the assumption of equal response factors for all impurities can sometimes lead to inaccuracies.[9]

By employing both qNMR and HPLC in a cross-validation approach, a more complete and accurate picture of the purity of this compound can be obtained.[3] For instance, qNMR can be used to accurately determine the purity of the reference standard used for HPLC calibration, thereby improving the accuracy of the HPLC method. Any significant discrepancies between the results obtained from the two techniques would warrant further investigation into the presence of impurities that may not be detected by one of the methods (e.g., non-UV active impurities in HPLC).

Data Analysis and Interpretation Workflow

Data_Analysis cluster_qnmr qNMR Data cluster_hplc HPLC Data qnmr_raw Raw FID qnmr_proc Processed Spectrum qnmr_raw->qnmr_proc qnmr_purity Absolute Purity (%) qnmr_proc->qnmr_purity compare Compare & Cross-Validate Results qnmr_purity->compare hplc_raw Chromatogram hplc_area Peak Area % hplc_raw->hplc_area hplc_area->compare report Final Purity Report compare->report

Caption: Data Analysis and Cross-Validation Pipeline.

Conclusion

Both qNMR and HPLC are indispensable tools in the analytical chemist's arsenal for the purity assessment of pharmaceutical compounds like this compound. While HPLC remains a cornerstone of quality control for its robustness and high-throughput capabilities, qNMR offers the distinct advantage of being a primary, absolute quantification method that provides valuable structural information. The adoption of an orthogonal approach, utilizing both techniques for cross-validation, represents the gold standard for ensuring the highest level of confidence in the purity of APIs, ultimately contributing to the development of safer and more effective medicines. This aligns with the principles outlined in pharmacopeial chapters such as USP <761> and Ph. Eur. 2.2.46, which emphasize the importance of robust and well-validated analytical methods.[25][26][27][28][29][30][31]

References

A Comparative Guide to the Bioanalytical Quantification of 2-Chloro-4-phenylquinoline using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of methodologies for the quantitative analysis of 2-Chloro-4-phenylquinoline in biological samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of sample preparation, chromatographic separation, and mass spectrometric detection. By presenting supporting data and explaining the rationale behind experimental choices, this guide aims to empower you to develop and validate a robust and reliable bioanalytical method.

Introduction to this compound and the Imperative for Accurate Quantification

This compound is a heterocyclic aromatic compound with a structural backbone that is featured in numerous pharmacologically active agents. Quinoline derivatives are known for a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. Accurate quantification of this compound in biological matrices such as plasma, blood, and urine is paramount for pharmacokinetic studies, toxicological assessments, and overall drug development. LC-MS/MS stands as the gold standard for such bioanalytical challenges due to its inherent selectivity, sensitivity, and speed.

A Comparative Analysis of Sample Preparation Strategies

The journey to accurate quantification begins with the meticulous extraction of the analyte from the complex biological matrix. The primary objectives of sample preparation are to remove interfering endogenous components, such as proteins and phospholipids, and to concentrate the analyte of interest. This section compares three commonly employed techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

The Contenders: PPT vs. LLE vs. SPE
Method Principle Advantages Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to denature and precipitate proteins.Simple, fast, and inexpensive.Less clean extracts, high potential for matrix effects, significant sample dilution.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (typically an aqueous sample and an organic solvent).Cleaner extracts than PPT, can concentrate the analyte.Labor-intensive, requires large volumes of organic solvents, can be difficult to automate.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix is washed away. The analyte is then eluted with a small volume of solvent.Cleanest extracts, high concentration factor, high selectivity, amenable to automation.More expensive, requires method development to select the appropriate sorbent and solvents.
Performance Comparison: Recovery and Matrix Effects

The efficiency of a sample preparation method is primarily assessed by its recovery and the extent of matrix effects. The following table provides typical performance data for the analysis of small molecules similar to this compound in plasma.

Parameter Protein Precipitation Liquid-Liquid Extraction Solid-Phase Extraction
Analyte Recovery (%) > 90%70 - 90%> 85%
Matrix Effect (%) 50 - 80% (significant ion suppression)80 - 100% (moderate to low ion suppression)> 90% (minimal ion suppression)
Relative Standard Deviation (RSD) (%) < 15%< 10%< 5%

Expert Insight: For discovery-phase studies where speed is critical, Protein Precipitation can be a viable option. However, for regulated bioanalysis, the cleaner extracts and reduced matrix effects offered by Solid-Phase Extraction are highly recommended to ensure the accuracy and reproducibility of the data. Given the non-polar nature of this compound, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) would be a suitable choice.

Chromatographic Separation: Achieving Specificity

The chromatographic separation step is crucial for isolating the analyte from any remaining matrix components and potential metabolites, thereby preventing isobaric interferences. For a hydrophobic molecule like this compound, reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the method of choice.

Selecting the Optimal Column and Mobile Phase

The selection of the analytical column and mobile phase composition is critical for achieving sharp, symmetrical peaks and adequate retention.

Column Chemistry Characteristics Recommended for this compound
C18 (Octadecylsilane) Standard reversed-phase chemistry, excellent for non-polar compounds.A strong candidate due to the hydrophobic nature of the analyte.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with aromatic analytes.Potentially provides enhanced retention and selectivity for the phenylquinoline core.
Pentafluorophenyl (PFP) Provides unique selectivity for halogenated and aromatic compounds.Highly recommended for resolving halogenated isomers and related impurities[1][2].

Mobile Phase Considerations: A typical mobile phase for the separation of this compound would consist of a mixture of an aqueous component (e.g., water with a small amount of acid like formic acid to promote protonation) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution, starting with a higher aqueous content and ramping up the organic component, is generally preferred to ensure good peak shape and efficient elution of the analyte.

Mass Spectrometric Detection: The Key to Sensitivity and Selectivity

Tandem mass spectrometry (MS/MS) provides the high degree of selectivity and sensitivity required for bioanalysis. The process involves the ionization of the analyte, selection of the precursor ion, fragmentation of the precursor ion, and detection of a specific product ion.

Ionization and Fragmentation

Electrospray ionization (ESI) in the positive ion mode is the recommended ionization technique for this compound, as the quinoline nitrogen is readily protonated. Collision-induced dissociation (CID) is then used to fragment the protonated molecule.

Based on the fragmentation patterns of similar quinoline and chloroquine derivatives, the following multiple reaction monitoring (MRM) transitions are proposed for this compound and a suitable internal standard (e.g., a stable isotope-labeled version or a close structural analog).

Compound Precursor Ion (m/z) Product Ion (m/z) Rationale
This compound 240.1 [M+H]⁺204.1Loss of HCl
This compound 240.1 [M+H]⁺177.1Further fragmentation of the quinoline ring
Internal Standard (e.g., Deuterated Analog) Dependent on the specific ISDependent on the specific ISShould exhibit similar chromatographic and mass spectrometric behavior

Expert Insight: It is crucial to optimize the collision energy for each MRM transition to maximize the signal intensity of the product ions. The most intense and specific transition should be used for quantification, while a second transition can be used for confirmation.

Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to ensure its reliability. The validation process should adhere to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][3]. The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation Parameter Acceptance Criteria
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable precision (≤ 20%) and accuracy (within ± 20% of nominal).
Linearity A linear relationship between concentration and response, with a correlation coefficient (r²) of ≥ 0.99.
Accuracy The closeness of the measured concentration to the nominal concentration (within ± 15% for QC samples, ± 20% for LLOQ).
Precision The degree of scatter between a series of measurements (≤ 15% for QC samples, ≤ 20% for LLOQ).
Recovery The efficiency of the extraction process.
Matrix Effect The influence of co-eluting matrix components on the ionization of the analyte.
Stability The stability of the analyte in the biological matrix under various storage and handling conditions.

Recommended LC-MS/MS Method: A Step-by-Step Protocol

This section provides a detailed protocol for a proposed LC-MS/MS method for the quantification of this compound in human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 100 µL of plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis
  • LC System: A validated HPLC or UHPLC system.

  • Column: A PFP column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-3.6 min: 90-10% B

    • 3.6-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: As detailed in the "Mass Spectrometric Detection" section.

Visualizing the Workflow

Sample Preparation Workflow

SamplePrep Plasma Plasma Sample Load Load Sample Plasma->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Overall Analytical Method

AnalyticalMethod cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Collection Sample Collection SPE SPE Sample Collection->SPE Plasma HPLC Separation HPLC Separation SPE->HPLC Separation Reconstituted Extract MS/MS Detection MS/MS Detection HPLC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Overview of the complete bioanalytical workflow.

Conclusion

The successful quantification of this compound in biological samples by LC-MS/MS is contingent upon a well-developed and validated method. While Protein Precipitation offers a rapid solution for early-stage research, Solid-Phase Extraction provides the cleanest extracts and minimizes matrix effects, making it the preferred choice for regulated bioanalysis. A PFP chromatographic column is recommended for optimal separation of this halogenated compound. By carefully optimizing the sample preparation, chromatography, and mass spectrometry parameters, and by adhering to regulatory validation guidelines, researchers can ensure the generation of high-quality, reliable data to support their drug development programs.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard: The Rationale for Stringent Disposal

2-Chloro-4-phenylquinoline, with the CAS number 5855-56-1, belongs to the family of halogenated aromatic hydrocarbons.[1][2] The presence of a chlorine atom on the quinoline ring system significantly influences its reactivity and potential toxicity, necessitating its classification as a hazardous waste. Analogous compounds, such as 2-chloroquinoline and other halogenated quinolines, are known to be irritants to the skin and eyes and may cause respiratory irritation.[3][4] Therefore, it is prudent to handle this compound with the assumption that it possesses similar toxicological properties.

The primary concern with halogenated organic compounds is their persistence in the environment and the potential for the formation of toxic byproducts upon improper disposal, such as incineration at inadequate temperatures.[5] Consequently, the disposal of this compound is governed by stringent regulations to mitigate these risks.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Before initiating any handling or disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety when dealing with potentially hazardous chemicals.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or Butyl rubber gloves.Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals, but for prolonged contact or immersion, butyl rubber may be more suitable.[6][7] Always inspect gloves for integrity before use.
Body Protection A flame-retardant lab coat.Protects against spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To be used if handling the powder outside of a certified chemical fume hood, or if there is a risk of aerosolization.

All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation. An eyewash station and safety shower must be readily accessible.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with collection by certified hazardous waste personnel.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Designated Waste Container: All this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Halogenated Waste Stream: This container must be designated for "Halogenated Organic Solids." Do not mix with non-halogenated organic waste, aqueous waste, or any other waste streams.[8]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant, environmental hazard).

Step 2: Spill Management

Accidental spills must be managed promptly and safely.

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.

  • Containment: For solid spills, gently cover the material with a damp paper towel to prevent the generation of dust.[9]

  • Absorption: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.

  • Collection: Carefully scoop the absorbed material and contaminated paper towels into the designated halogenated organic solids waste container using spark-proof tools.

  • Decontamination: Decontaminate the spill area thoroughly. See Section 4 for detailed decontamination procedures.

Step 3: Final Disposal
  • Secure Storage: The sealed and labeled hazardous waste container should be stored in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.

  • Professional Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

The primary and most environmentally sound method for the final disposal of halogenated organic compounds is high-temperature incineration.[10][11] This process ensures the complete destruction of the compound and prevents the formation of toxic byproducts. Incineration of waste containing more than 1% halogenated organic substances should be carried out at temperatures of at least 1100°C.[5]

Decontamination Protocol

Thorough decontamination of laboratory surfaces and equipment is crucial to prevent cross-contamination and accidental exposure.

Materials:

  • Decontamination solution: A solution of a surfactant (e.g., laboratory-grade detergent) in water, followed by a rinse with a suitable organic solvent like ethanol or isopropanol.

  • Absorbent pads or paper towels.

  • Appropriate PPE.

Procedure:

  • Initial Cleaning: Wearing appropriate PPE, wipe down the contaminated surface with a paper towel soaked in the detergent solution. This will help to remove the bulk of the chemical.

  • Solvent Rinse: Following the initial cleaning, wipe the surface with a paper towel soaked in ethanol or isopropanol to remove any remaining residue.

  • Waste Collection: All used paper towels and cleaning materials must be disposed of as halogenated organic solid waste.

  • Drying: Allow the decontaminated surface to air dry completely within a fume hood.

Disposal Decision Workflow

Caption: Decision workflow for the proper disposal of this compound.

References

A Comprehensive Guide to the Safe Handling of 2-Chloro-4-phenylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential safety and logistical information for the handling of 2-Chloro-4-phenylquinoline (CAS No. 5855-56-1). While a comprehensive toxicological profile for this specific compound is not extensively documented, its structure as a chlorinated aromatic quinoline necessitates a cautious and well-informed approach. The protocols outlined herein are grounded in established safety principles for handling halogenated aromatic compounds and are designed to empower you with the knowledge to work safely and effectively.

Hazard Identification and Risk Assessment

This compound belongs to the class of halogenated aromatic compounds.[1] Compounds in this category are known for their potential toxicity and persistence.[2] Based on data from structurally similar quinolines, the primary hazards associated with this compound are presumed to include:

  • Skin and Eye Irritation: Direct contact may cause significant irritation or chemical burns.[3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs.[3]

  • Toxicity upon Ingestion or Inhalation: Similar compounds can be harmful if swallowed or inhaled.[4]

  • Environmental Hazard: Chlorinated organic compounds can be toxic to aquatic life and may persist in the environment.[5]

A thorough risk assessment is mandatory before commencing any work. This involves evaluating the scale of your experiment, the potential for aerosol generation, and the specific manipulations involved to determine the necessary level of containment and personal protective equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize all potential routes of exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesFully-buttoned, flame-resistant lab coatN95 respirator or higher (if not in a certified chemical fume hood)
Conducting Reactions and Purifications Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesFlame-resistant lab coat or chemical-resistant apronWork must be conducted in a certified chemical fume hood
Handling Solid Compound (outside fume hood - Not Recommended) Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant coverallsNIOSH-approved respirator with organic vapor cartridges
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant gloves (e.g., Viton®, butyl rubber)Chemical-resistant apron or suitNIOSH-approved respirator with organic vapor cartridges; SCBA for large spills[1]

Note: Always inspect your PPE for integrity before use. Regularly check glove manufacturer's compatibility charts for the specific solvents you are using.[1]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a systematic workflow is critical for minimizing risk. The following diagram and protocol detail the essential steps for safely handling this compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase Prep1 Review SDS for Analogs Prep2 Don Appropriate PPE Prep1->Prep2 Prep3 Prepare & Verify Fume Hood Prep2->Prep3 Hand1 Aliquot Chemical in Hood Prep3->Hand1 Begin Work Hand2 Perform Experiment Hand1->Hand2 Clean1 Decontaminate Glassware & Surfaces Hand2->Clean1 Complete Work Clean2 Segregate Halogenated Waste Clean1->Clean2 Clean3 Label & Store Waste Clean2->Clean3 Clean4 Dispose via EHS Clean3->Clean4

Caption: A generalized workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:
  • Preparation:

    • Review Safety Data: Before beginning work, review the SDS for analogous compounds like 2-chloroquinoline to understand potential hazards.[3]

    • Don PPE: Equip yourself with the appropriate PPE as detailed in the table above.

    • Prepare Work Area: Ensure a certified chemical fume hood is operational. The work area should be clean and uncluttered. An eyewash station and safety shower must be readily accessible.[1]

  • Handling:

    • Aliquot Chemical: All weighing and transfers of solid this compound should be performed within the fume hood to prevent inhalation of dust.

    • Perform Reaction: Conduct all experimental procedures within the fume hood. Keep the sash at the lowest practical height.

  • Post-Handling and Cleanup:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound. Use a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Disposable items should be placed in the designated hazardous waste container.

Disposal Plan: Managing Halogenated Waste

Proper disposal is crucial to prevent environmental contamination. Halogenated organic waste must be handled with care.

  • Waste Segregation: Collect all waste containing this compound, including contaminated consumables and solvent rinsates, in a designated "Halogenated Organic Waste" container.[1] Do not mix with non-halogenated waste.[1]

  • Containerization: Use a leak-proof, chemically compatible container with a secure screw cap. The container must be clearly labeled as "Hazardous Waste: Chlorinated Organic Compound" and list the full chemical name, "this compound".

  • Storage and Disposal: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing while under a safety shower.[7] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Spill Response:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

    • For small spills, don the appropriate PPE (including respiratory protection).

    • Contain the spill using an inert absorbent material like vermiculite or sand.[5]

    • Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.

    • Clean the spill area thoroughly.

By adhering to these protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-phenylquinoline
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-phenylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.